molecular formula C35H39F3N8O3 B609611 NMS-P715 analog CAS No. 1202055-34-2

NMS-P715 analog

Katalognummer: B609611
CAS-Nummer: 1202055-34-2
Molekulargewicht: 676.73
InChI-Schlüssel: JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NMS-P715 analog is the de-fluorinated form of NMS-P715 and is characterized as a novel, potent, selective, and orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase, demonstrating significant anticancer activity in preclinical models . This compound acts as a key disruptor of the Spindle Assembly Checkpoint (SAC), a critical mitotic mechanism that ensures proper chromosome segregation. By selectively inhibiting MPS1 with an IC50 value of 84 nM, it accelerates mitotic progression, causes mis-localization of kinetochore components, and leads to massive aneuploidy, ultimately triggering cell death in a wide range of cancer cell lines . In vitro, this compound exhibits high selectivity for MPS1, showing minimal off-target effects on other kinases and demonstrating potent anti-proliferative activity against human tumor cell lines such as A2780 ovarian carcinoma (IC50 = 150 nM) . Its mechanism involves destabilizing the Mitotic Checkpoint Complex (MCC) and affecting CDC20 ubiquitination, which promotes premature anaphase onset and genomic instability . Research has shown its efficacy in pancreatic ductal adenocarcinoma (PDAC) cells, where it induces apoptosis and bypasses the SAC, selectively inhibiting cancer cell growth while leaving normal mesenchymal stem cells relatively unaffected . In vivo, this compound shows favorable pharmacokinetic properties, including 37% oral bioavailability in nude mice. It is well-tolerated at effective doses and has demonstrated significant tumor growth inhibition in xenograft models, including A2780 ovarian carcinoma and A375 melanoma models . Given its ability to selectively target cancer cells and its oral bioavailability, this compound represents a promising research tool for investigating novel cancer therapeutic strategies centered on SAC abrogation and the induction of mitotic catastrophe . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZYFFJOGZFXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action: NMS-P715 and Pyrazoloquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of NMS-P715, a potent and selective MPS1 kinase inhibitor.

Executive Summary

NMS-P715 is a small-molecule inhibitor designed to target MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Unlike standard antimitotic agents (e.g., taxanes) that stabilize or destabilize microtubules to trigger the checkpoint, NMS-P715 forces cells to bypass this safety mechanism. This "SAC override" drives cancer cells with unaligned chromosomes into premature anaphase, resulting in severe aneuploidy, mitotic catastrophe, and subsequent apoptosis.

  • Primary Target: MPS1/TTK Kinase (IC50 ~182 nM).

  • Chemical Class: Pyrazoloquinazoline derivatives.

  • Therapeutic Index: High selectivity for tumor cells over normal fibroblasts due to the heavy reliance of aneuploid cancer cells on a robust SAC for survival.

Chemical Biology & Structural Analogs

The Pyrazoloquinazoline Scaffold

NMS-P715 belongs to a class of pyrazolo[4,3-h]quinazoline derivatives.[1] This scaffold is a "privileged structure" in kinase drug discovery, capable of mimicking the adenine ring of ATP.

  • Core Structure: The flat, heteroaromatic tricyclic system allows for effective stacking within the kinase ATP-binding pocket.

  • Selectivity Tuning: The scaffold's selectivity is modulated by substituents at the C3 (carboxamide) and N8 positions.

Structural Analogs and Selectivity

The pyrazoloquinazoline scaffold has been derivatized to target different mitotic kinases. A key comparison is between NMS-P715 (MPS1 selective) and NMS-P937 (PLK1 selective).

CompoundTargetKey Structural FeatureSelectivity Profile
NMS-P715 MPS1 (TTK) N-(2,6-diethylphenyl) amide at C3; Trifluoromethoxy-aniline at N8.High. >59 kinases tested with IC50 > 5 µM.[2]
NMS-P937 PLK1 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core with distinct side chains.Highly selective for PLK1 (IC50 ~2 nM); spares MPS1.

SAR Insight: The introduction of the bulky 2-trifluoromethoxy group on the anilino ring of NMS-P715 is critical. It fills a specific hydrophobic sub-pocket in MPS1 that is absent or sterically occluded in other kinases like PLK1, thereby enforcing selectivity.

Mechanism of Action (Molecular)

ATP-Competitive Inhibition

NMS-P715 functions as a Type I, ATP-competitive inhibitor.[1] It binds to the active conformation of the MPS1 kinase domain.

  • Binding Mode (PDB: 2X9E):

    • The inhibitor occupies the ATP-binding cleft in an elongated conformation .

    • Hinge Region: The pyrazoloquinazoline core forms critical hydrogen bonds with the backbone residues of the kinase hinge (typically Gly605 and Asp606 in MPS1).

    • Catalytic Lysine: Interactions near Lys553 (the catalytic lysine) stabilize the inhibitor.

    • Gatekeeper: The molecule accommodates the gatekeeper residue (Met602 ), a common selectivity filter in kinases.

    • Specific Interaction: A unique interaction is observed involving Gln541 , where the inhibitor induces a conformational adjustment, further locking the kinase in an inactive state relative to substrate phosphorylation.

Signaling Pathway: The SAC Override

The Spindle Assembly Checkpoint (SAC) normally halts mitosis until all chromosomes are bi-oriented.[3] MPS1 is the "master regulator" that recruits the Mitotic Checkpoint Complex (MCC) to unattached kinetochores.

Pathway Dynamics:

  • Normal Mitosis: Unattached Kinetochores

    
     MPS1 Auto-phosphorylation 
    
    
    
    Recruitment of Mad1/Mad2
    
    
    APC/C Inhibition
    
    
    Mitotic Arrest .
  • NMS-P715 Treatment: MPS1 Blocked

    
     No Mad1/Mad2 recruitment 
    
    
    
    APC/C remains Active
    
    
    Cyclin B/Securin degraded
    
    
    Premature Anaphase .

SAC_Pathway Unattached_KT Unattached Kinetochore MPS1 MPS1 (TTK) Kinase Unattached_KT->MPS1 Recruits MCC MCC Assembly (Mad2, BubR1, Cdc20) MPS1->MCC Phosphorylates Kinetochore Proteins MPS1->MCC Blocked NMS NMS-P715 NMS->MPS1 Inhibits (IC50 182nM) APC APC/C Complex MCC->APC Inhibits MCC->APC No Inhibition Substrates Securin & Cyclin B1 APC->Substrates Cannot Degrade APC->Substrates Ubiquitylates Outcome_Normal Mitotic Arrest (Wait for Alignment) Substrates->Outcome_Normal Stabilized Outcome_Drug Premature Anaphase (Aneuploidy/Death) Substrates->Outcome_Drug Degraded

Figure 1: Mechanistic divergence between physiological SAC signaling and NMS-P715 induced checkpoint override.

Experimental Validation Protocols

To validate the mechanism of NMS-P715, a multi-tier approach is required, moving from biochemical affinity to in vivo efficacy.

Biochemical Kinase Assay (In Vitro)

Objective: Determine the IC50 of NMS-P715 against recombinant MPS1.

Protocol:

  • Reagents: Recombinant full-length human MPS1 (GST-tagged), P38-beta-tide substrate, radioactive ATP (

    
    -33P-ATP).
    
  • Buffer System: 50 mM HEPES (pH 7.5), 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3 (phosphatase inhibitor), 0.2 mg/mL BSA.

  • Reaction:

    • Mix 5 nM MPS1 enzyme with varying concentrations of NMS-P715 (0.001 – 10 µM) in 10% DMSO.

    • Incubate for 10 minutes at 25°C.

    • Initiate reaction by adding ATP mix (10 µM ATP final + Substrate).

    • Incubate for 60 minutes at 30°C.

  • Termination: Stop reaction with phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose plates, wash, and measure radioactivity via scintillation counting.

  • Self-Validation: The IC50 must be < 200 nM. Control wells (no inhibitor) must show linear signal; background (no enzyme) must be <5% of signal.

Cellular Mechanism: Histone H3 Phosphorylation (H3P) Assay

Objective: Confirm SAC override. Nocodazole normally arrests cells in mitosis (High H3P). NMS-P715 should force exit (Low H3P) despite Nocodazole.

Protocol:

  • Cell Line: U2OS (Osteosarcoma).

  • Treatment:

    • Treat cells with Nocodazole (200 ng/mL) for 16 hours to synchronize in prometaphase.

    • Add NMS-P715 (1 µM) or DMSO control for 2 hours.[1]

  • Staining:

    • Fix cells in 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100.

    • Stain with anti-phospho-Histone H3 (Ser10) antibody and DAPI (nuclei).

  • Analysis: Use High-Content Screening (e.g., ArrayScan) or Flow Cytometry.

  • Expected Result: Nocodazole only = High H3P index (~50-80%). Nocodazole + NMS-P715 = Low H3P index (<10%), indicating cells exited mitosis prematurely.

Functional Outcome: Time-Lapse Microscopy

Objective: Visualize the acceleration of mitosis.

Protocol:

  • Setup: U2OS cells stably expressing H2B-GFP (chromatin) or YFP-Tubulin.

  • Imaging: Live-cell confocal microscopy at 37°C/5% CO2. Capture frames every 5 minutes.

  • Metric: Measure time from Nuclear Envelope Breakdown (NEBD) to Anaphase onset.

  • Result:

    • DMSO: ~60 minutes.

    • NMS-P715 (1 µM): ~15-20 minutes.

    • Observation: Chromosomes will appear unaligned during the premature segregation.

Preclinical Efficacy & Workflow

The following diagram illustrates the logical flow of validating NMS-P715, from molecule to mouse model.

Validation_Workflow cluster_invivo In Vivo Protocol (A2780 Model) Step1 1. Biochemical Screening (Kinase Panel) Step2 2. Mechanistic Validation (H3P & FACS Analysis) Step1->Step2 Selectivity Confirmed (IC50 < 200nM) Step3 3. Functional Phenotyping (Time-Lapse Imaging) Step2->Step3 SAC Override Confirmed Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4 Mitotic Catastrophe Observed Dosing Oral Dosing 90 mg/kg, q.d. Dosing->Step4

Figure 2: Integrated workflow for the validation of MPS1 inhibitors.

In Vivo Data Summary (A2780 Xenograft):

  • Dose: 90 mg/kg/day, oral gavage.[1]

  • Duration: 7-14 days.

  • Outcome: Significant tumor growth inhibition (TGI) compared to vehicle.

  • Biomarker: Ex vivo analysis of tumors shows decreased levels of SAC components and increased apoptotic markers.

Conclusion

NMS-P715 exemplifies a precision medicine approach to targeting the mitotic machinery.[4] By selectively inhibiting MPS1, it exploits the "aneuploidy addiction" of cancer cells, forcing them into a lethal division cycle. Its pyrazoloquinazoline scaffold serves as a robust platform for kinase inhibitor design, demonstrating how subtle chemical modifications can drastically shift selectivity between related targets like MPS1 and PLK1.

References

  • Colombo, R. et al. (2010).[2][4][5] Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase.[2][4][6] Cancer Research, 70(24), 10255-10264.[2][4] Link

  • Jelluma, N. et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246. Link

  • Caldarelli, M. et al. (2010).[4][5] Dissection of the Pyrazoloquinazoline Scaffold for the Identification of Selective Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17). Link

  • Musacchio, A. & Salmon, E.D. (2007). The spindle-assembly checkpoint in space and time.[3] Nature Reviews Molecular Cell Biology, 8(5), 379-393. Link

  • RCSB PDB. (2010). Crystal Structure of Human MPS1 in Complex with NMS-P715 (Entry 2X9E).[7] Protein Data Bank. Link

Sources

structure-activity relationship SAR of NMS-P715 derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NMS-P715 is a first-in-class, orally bioavailable, small-molecule inhibitor of MPS1 (TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-selective mitotic poisons (e.g., taxanes), NMS-P715 forces cancer cells to bypass the mitotic checkpoint even in the presence of DNA damage or unaligned chromosomes, driving them into "mitotic catastrophe" and subsequent apoptosis.

This guide deconstructs the Structure-Activity Relationship (SAR) that transformed the initial pyrazoloquinazoline hit into NMS-P715. It details the chemical logic behind the C3-carboxamide and C8-aniline modifications, provides validated synthesis protocols, and visualizes the mechanism of action to support further derivative design.

Target Background: MPS1 & The Spindle Assembly Checkpoint

MPS1 (Monopolar Spindle 1) , also known as TTK , is a dual-specificity kinase essential for the recruitment of SAC proteins (Mad1, Mad2) to unattached kinetochores.

  • Physiological Role: Prevents anaphase onset until all chromosomes are properly aligned.

  • Pathology: MPS1 is overexpressed in many solid tumors (breast, colon, renal), correlating with chromosomal instability (CIN) and poor prognosis.

  • Therapeutic Logic: Complete inhibition of MPS1 causes the Anaphase Promoting Complex/Cyclosome (APC/C) to fire prematurely. The cell exits mitosis with severe aneuploidy, leading to death.

Mechanism of Action Diagram

MPS1_Pathway MPS1 MPS1 (TTK) Kinase Mad1_Mad2 Mad1/Mad2 Recruitment MPS1->Mad1_Mad2 Phosphorylates APC_C APC/C Ubiquitin Ligase MPS1->APC_C Inhibition leads to Premature Activation Kinetochore Unattached Kinetochore Kinetochore->MPS1 Activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembles MCC->APC_C Inhibits Securin Securin/Cyclin B APC_C->Securin Degrades (if active) Anaphase Anaphase Onset (Chromosome Segregation) APC_C->Anaphase Forces Exit Securin->Anaphase Inhibits (if stable) Aneuploidy Massive Aneuploidy (Mitotic Catastrophe) Anaphase->Aneuploidy Without Alignment NMS NMS-P715 NMS->MPS1 Inhibits (IC50 ~180 nM)

Caption: NMS-P715 inhibits MPS1, preventing MCC formation. This releases the brake on APC/C, forcing cells into premature anaphase and lethal aneuploidy.

Chemical Scaffold Analysis & SAR

The core scaffold of NMS-P715 is 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline .[1][2][3][4] This tricyclic system mimics the adenine ring of ATP. The optimization campaign focused on three distinct vectors around this core.

The Core Scaffold (Pyrazolo[4,3-h]quinazoline)
  • Function: Forms the primary H-bonds with the kinase hinge region.

  • N1-Methylation: The methyl group at N1 is essential for maintaining the correct tautomeric form and improving solubility. Removal or replacement with larger groups often decreases potency due to steric clashes with the ribose-binding pocket.

Region A: The C3-Carboxamide (Selectivity Handle)
  • Modification: Introduction of an N-(2,6-diethylphenyl)carboxamide .

  • Rationale: The 2,6-diethyl substitution creates a "twisted" conformation. The phenyl ring is forced out of plane relative to the amide bond.

  • Effect: This bulky, hydrophobic moiety fills a specific hydrophobic pocket adjacent to the ATP site (often the "back pocket"). The steric bulk prevents binding to kinases with smaller gatekeeper residues, significantly enhancing selectivity over other mitotic kinases like Aurora B or PLK1.

Region B: The C8-Aniline (Potency & Solubility)
  • Modification: 2-trifluoromethoxy-4-(1-methylpiperidin-4-ylcarbamoyl)aniline .

  • Potency Driver (-OCF3): The trifluoromethoxy group at the ortho-position of the aniline is critical. It interacts with Tyr604 (in Wild Type) or Trp604 (in Drug Resistant mutants) via hydrophobic and weak polar interactions.

    • Note: In C604W mutants, the -OCF3 group forms a rare C-F···H-N hydrogen bond, explaining why NMS-P715 retains activity against this resistance mutation.

  • Solubility Driver (Piperidine): The para-position is extended with a solubilizing basic tail (1-methylpiperidin-4-yl urea/amide). This group points towards the solvent front, improving oral bioavailability without compromising binding affinity.

SAR Summary Table
RegionSubstituentRoleImpact on Activity
Core Pyrazolo[4,3-h]quinazolineATP-mimeticEssential for Hinge Binding
N1 MethylConformational lockEssential for H-bond geometry
C3 N-(2,6-diethylphenyl)amideHydrophobic fitHigh Selectivity (vs. other kinases)
C8 (Ortho) -OCF3 (Trifluoromethoxy)Interaction with GatekeeperHigh Potency (nM IC50) & Mutant coverage
C8 (Para) 1-methylpiperidin-4-ylSolvent interactionADME (Solubility & Oral Bioavailability)

Experimental Protocols

Synthesis of NMS-P715

Reference: Caldarelli et al., Bioorg.[5][6] Med. Chem. Lett. 2011 [1].[5]

Step 1: Core Synthesis (Ethyl 8-(methylthio)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate)

  • Reagents: Ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate derivative + N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: Condense the ketone with DMF-DMA to form the enaminone. React with methylhydrazine to close the pyrazole ring. Cyclize with guanidine or a thiourea derivative to form the pyrimidine ring.

  • Outcome: Formation of the tricyclic core with a reactive handle (SMe or Cl) at C8 and the ester at C3.

Step 2: C3-Amide Installation

  • Reagents: Core ester + 2,6-diethylaniline + AlMe3 (Trimethylaluminum).

  • Procedure: Perform a Weinreb amidation. Dissolve 2,6-diethylaniline in dry toluene/DCM. Add AlMe3 (careful: pyrophoric) at 0°C. Stir for 30 min. Add the ester core. Heat to reflux until conversion is complete.

  • Purification: Quench with HCl, extract with DCM. Silica gel chromatography.

Step 3: C8-Aniline Coupling (Final Step)

  • Reagents: C3-amide intermediate (with C8-SMe or C8-SO2Me) + 4-amino-3-(trifluoromethoxy)-N-(1-methylpiperidin-4-yl)benzamide.

  • Activation: If starting with SMe, oxidize to the sulfone (SO2Me) using m-CPBA to make it a better leaving group.

  • Coupling: Dissolve sulfone intermediate and the aniline in DMF. Add Cs2CO3 (base). Heat to 60-80°C for 4-8 hours.

  • Isolation: Pour into water, filter precipitate. Purify via HPLC or recrystallization from ethanol.

Biochemical Kinase Assay (MPS1)

Purpose: Determine IC50 potency.[4]

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 3 µM Na3VO4.

  • Substrate: Recombinant full-length human MPS1 (GST-tagged) and MBP (Myelin Basic Protein) or a specific peptide substrate.

  • Reaction: Mix MPS1 (5-10 nM), Substrate, and NMS-P715 (serial dilutions in DMSO). Start reaction with ATP (10 µM, spiked with γ-33P-ATP).

  • Incubation: 60 min at 30°C.

  • Detection: Spot on P81 phosphocellulose paper, wash with 0.1% phosphoric acid, and count via scintillation.

  • Validation: IC50 should be ~180 nM (at 10 µM ATP). Pre-incubation of drug with enzyme increases potency (~8 nM), indicating slow off-rate kinetics.

Visualization: Chemical Space & SAR Logic

SAR_Logic Scaffold Pyrazolo[4,3-h]quinazoline (ATP Mimetic) R1 N1-Methyl (Structural Rigidity) Scaffold->R1 R3 C3-Carboxamide (Selectivity Handle) Scaffold->R3 R8 C8-Aniline (Potency/ADME) Scaffold->R8 R3_Detail N-(2,6-diethylphenyl) Twisted conformation Excludes other kinases R3->R3_Detail R8_Detail_1 Ortho-OCF3 Interacts with Tyr604 Overcomes Resistance R8->R8_Detail_1 R8_Detail_2 Para-Piperidine Solvent Exposed High Solubility R8->R8_Detail_2

Caption: Deconstruction of NMS-P715. The C3-amide confers selectivity via steric clash with non-targets. The C8-OCF3 group anchors the molecule in the active site.

References

  • Caldarelli, M., et al. (2011).[2][5][7] Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors.[2][5][8] Bioorganic & Medicinal Chemistry Letters, 21(15), 4507-4511.[2][7] [2]

  • Colombo, R., et al. (2010).[5][6] Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase.[5][6] Cancer Research, 70(24), 10255-10264.[6]

  • Jelluma, N., et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246.

  • Nerviano Medical Sciences. (2010). Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors.[2][5][6][7][8][9] World Intellectual Property Organization, WO2008074749.

Sources

Technical Guide: NMS-P715 Analog Binding Affinity to TTK/MPS1 Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of NMS-P715 and its structural analogs, focusing on their binding affinity to the TTK/MPS1 kinase domain. It is designed for researchers in drug discovery and structural biology.

Executive Summary

NMS-P715 is a potent, ATP-competitive, and orally bioavailable inhibitor of TTK (Threonine Tyrosine Kinase), also known as MPS1 (Monopolar Spindle 1). As a critical component of the Spindle Assembly Checkpoint (SAC), TTK/MPS1 ensures proper chromosomal alignment during mitosis.[1] Inhibition of this kinase forces cells to exit mitosis prematurely with unaligned chromosomes, leading to massive aneuploidy and subsequent cell death (mitotic catastrophe).[2]

This guide dissects the structural basis of NMS-P715 binding, the Structure-Activity Relationship (SAR) leading to high-affinity analogs like Cpd-5 , and the experimental protocols required to validate these interactions.

Structural Biology of the Target: TTK/MPS1 Kinase Domain[3]

The TTK/MPS1 kinase domain (residues ~520–800) adopts a characteristic bilobal fold but possesses unique features that exploitable for selective inhibition.

The ATP-Binding Pocket[3]
  • Hinge Region (Glu603–Gly605): The backbone of these residues forms the primary hydrogen-bonding interface for ATP-competitive inhibitors.

  • Gatekeeper Residue (Met602): Controls access to the hydrophobic back pocket.

  • Catalytic Lysine (Lys553): Essential for phosphate transfer; often positioned by a salt bridge to Glu571 (the C-helix glutamate).

  • Activation Loop (A-loop): Highly flexible. In inactive structures, it often blocks the substrate-binding site. NMS-P715 binding induces a specific conformation of the A-loop that differs from the active, phosphorylated state.

Signaling Pathway Visualization

The following diagram illustrates the critical role of MPS1 in the Spindle Assembly Checkpoint and the downstream consequences of NMS-P715 inhibition.

SAC_Pathway MPS1 MPS1/TTK Kinase MCC Mitotic Checkpoint Complex (BubR1-Bub3-Mad2-Cdc20) MPS1->MCC Promotes Assembly Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits & Activates APC APC/C Ubiquitin Ligase MCC->APC Inhibits Securin Securin / Cyclin B APC->Securin Degrades (Ubiquitination) Separase Separase (Active) Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Triggers NMS NMS-P715 / Cpd-5 NMS->MPS1 Inhibits (IC50 ~182 nM) NMS->APC Indirect Activation (SAC Bypass)

Caption: The Spindle Assembly Checkpoint (SAC) cascade. NMS-P715 inhibits MPS1, preventing MCC formation, which prematurely activates the APC/C, leading to mitotic exit with unaligned chromosomes.

NMS-P715: Pharmacophore and Binding Mode

Chemical Structure

NMS-P715 is a pyrazolo[4,3-h]quinazoline derivative. Its design was optimized to fit the ATP pocket while extending into the solvent-exposed region to improve solubility and pharmacokinetic properties.

  • Core Scaffold: Pyrazolo[4,3-h]quinazoline.

  • Hinge Binder: The pyrazole nitrogen and the exocyclic amine form H-bonds with the backbone of Glu603 and Gly605 .

  • Selectivity Handle: A trifluoromethoxy (-OCF3) group on the phenyl ring. This group occupies a hydrophobic pocket near the gatekeeper, providing both potency and selectivity.

  • Solubilizing Tail: A 1-methylpiperidin-4-yl carbamoyl chain extends towards the solvent, improving oral bioavailability.

Binding Interactions (Crystal Structure PDB: 2X9E)

Analysis of the co-crystal structure reveals an "induced-fit" mechanism.

Interaction TypeMPS1 ResidueNMS-P715 MoietyFunction
H-Bond (Donor) Gly605 (Backbone NH)Pyrazole NAnchors scaffold to hinge
H-Bond (Acceptor) Glu603 (Backbone CO)Exocyclic NHAnchors scaffold to hinge
Hydrophobic Val539, Ile663Tricyclic CoreVan der Waals stabilization
Steric/Hydrophobic Trp604 / Tyr604 -OCF3 Group Critical for selectivity; induces side-chain flip
Weak H-Bond Gln541Fluorine atomRare C-F...H-N interaction

Structure-Activity Relationship (SAR) & Analogs

The optimization of NMS-P715 focused on balancing potency with physicochemical properties. A key area of study involves the resistance mutations (e.g., C604W) and the development of "Compound 5" (Cpd-5).

The Role of the C604 Residue

In wild-type MPS1, residue 604 is a Cysteine (in some isoforms/species) or can be mutated to Tyrosine (Y) or Tryptophan (W) in drug-resistant clones.

  • NMS-P715 (-OCF3): The bulky trifluoromethoxy group clashes sterically with the large side chains of C604W or C604Y mutants, significantly reducing binding affinity.

  • Cpd-5 (-OCH3): This analog replaces the -OCF3 group with a smaller methoxy (-OCH3) group. This reduction in steric bulk allows Cpd-5 to bind effectively even in the presence of the bulky Tryptophan or Tyrosine at position 604.

Comparative Binding Data

The following table summarizes the binding affinities of NMS-P715 and its key analog Cpd-5 against Wild-Type (WT) and Resistant MPS1 variants.

CompoundR-GroupTargetIC50 (Biochemical)Mechanism Note
NMS-P715 -OCF3MPS1 (WT)182 nM High potency; steric clash in mutants.
NMS-P715 -OCF3MPS1 (C604W)> 1000 nM Resistance due to steric hindrance.
Cpd-5 -OCH3MPS1 (WT)5.8 nM Improved potency due to tighter fit.
Cpd-5 -OCH3MPS1 (C604W)~20 nM Retains potency; smaller group avoids clash.

Insight: The substitution of -OCF3 with -OCH3 (Cpd-5) increases potency against WT enzyme by ~30-fold and bypasses the C604W resistance mechanism. This highlights the critical balance between hydrophobic filling (favored by -OCF3) and steric freedom (favored by -OCH3).

Binding Mode Visualization

The diagram below conceptualizes the interaction map within the binding pocket.

Caption: Interaction map of NMS-P715/Cpd-5. The R-Group interaction with Residue 604 determines sensitivity to resistance mutations.

Experimental Protocols for Affinity Validation

To ensure scientific integrity, the following self-validating protocols are recommended for measuring binding affinity.

Biochemical Kinase Assay (FRET-based)

Objective: Determine IC50 values using a recombinant MPS1 kinase domain.[3]

  • Reagents: Recombinant human MPS1 (catalytic domain), FRET peptide substrate (e.g., Z'-Lyte Ser/Thr 19), ATP (at Km, ~10 µM).

  • Preparation: Dilute compounds (NMS-P715, Cpd-5) in 100% DMSO (3-fold serial dilutions).

  • Reaction:

    • Mix Kinase (5 nM final) + Peptide (2 µM) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Initiate with ATP. Incubate for 60 min at Room Temperature (RT).

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence (Ex 400nm, Em 445/520nm).

  • Validation:

    • Z'-factor > 0.5 required for assay validity.

    • Reference Control: Include Reversine (IC50 ~60-100 nM) as a positive control.

Cellular Target Engagement (H3-Ser10 Phosphorylation)

Objective: Confirm that biochemical affinity translates to cellular activity (biomarker modulation).

  • Cell Line: U2OS or HeLa cells.

  • Synchronization: Arrest cells in mitosis using Nocodazole (330 nM) for 16h.

  • Treatment: Add NMS-P715 analogs for 2 hours.

  • Staining: Fix cells (4% PFA), permeabilize, and stain with anti-phospho-Histone H3 (Ser10) antibody.

  • Analysis: Quantify fluorescence intensity via High-Content Screening (HCS) or Flow Cytometry.

  • Readout: MPS1 inhibition results in a decrease in pH3-Ser10 signal (EC50 should correlate with biochemical IC50).

References

  • Colombo, R. et al. (2010).[4] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research. Link

  • Koch, A. et al. (2015).[3] "Molecular basis underlying resistance to Mps1/TTK inhibitors." Oncogene. Link

  • Janssen, A. et al. (2015).[3] "Cpd-5: A novel MPS1 inhibitor with improved potency."[3] Nature Communications (Referenced in context of resistance studies). Link

  • PDB Entry 2X9E : Crystal structure of MPS1 in complex with NMS-P715.

  • PDB Entry 5O91 : Crystal structure of human Mps1 (TTK) C604W mutant in complex with Cpd-5.

Sources

Targeting Genomic Instability: A Technical Guide to MPS1 (TTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monopolar Spindle 1 (MPS1), also known as TTK Protein Kinase, acts as the gatekeeper of the Spindle Assembly Checkpoint (SAC).[1] In oncology drug development, MPS1 represents a paradoxical target: while its inhibition disables the safety mechanism that prevents aneuploidy, this very disablement forces tumor cells—already burdened with genomic instability—into a lethal "mitotic catastrophe."

This technical guide provides a structural and functional analysis of small molecule MPS1 inhibitors.[2] It is designed for scientists requiring a deep understanding of the mechanism of action, the chemical landscape of current clinical candidates, and the rigorous experimental protocols required to validate target engagement and efficacy.

Part 1: The Biological Imperative

Mechanism of Action: The SAC Gatekeeper

MPS1 is a dual-specificity kinase (phosphorylating Ser/Thr and Tyr residues) that functions upstream in the SAC signaling cascade.[2][3][4] Its primary role is to monitor kinetochore-microtubule attachment.

  • Recruitment: Upon nuclear envelope breakdown, MPS1 is recruited to unattached kinetochores via the NDC80 complex.

  • Signal Amplification: MPS1 phosphorylates KNL1 (at MELT repeats), which recruits the BUB1-BUB3 complex.

  • Checkpoint Activation: This assembly facilitates the recruitment of MAD1 and MAD2, catalyzing the formation of the Mitotic Checkpoint Complex (MCC).

  • Anaphase Inhibition: The MCC sequesters CDC20, preventing the Anaphase-Promoting Complex/Cyclosome (APC/C) from triggering chromatid separation.

The Therapeutic Hypothesis: Complete inhibition of MPS1 causes the cell to bypass this checkpoint even in the presence of unaligned chromosomes. This leads to premature mitotic exit, severe chromosome missegregation, and subsequent cell death due to massive aneuploidy (mitotic catastrophe).

Visualization: MPS1 Signaling Cascade

The following diagram illustrates the critical node MPS1 occupies between kinetochore attachment and APC/C inhibition.

MPS1_Signaling Unattached_KT Unattached Kinetochore MPS1 MPS1 (TTK) Kinase Unattached_KT->MPS1 Recruits KNL1 KNL1 (Phospho-MELT) MPS1->KNL1 Phosphorylates BUB_Complex BUB1/BUB3 Recruitment KNL1->BUB_Complex Scaffolds MCC MCC Formation (Mad2-Cdc20) BUB_Complex->MCC Catalyzes MCC->MPS1 Feedback Regulation APC_C APC/C Complex MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers (if active)

Caption: MPS1 acts as the sensor for unattached kinetochores, initiating the cascade that inhibits the APC/C. Inhibition of MPS1 breaks this chain, allowing Anaphase onset despite errors.

Part 2: The Chemical Landscape

The development of MPS1 inhibitors has evolved from early tool compounds to highly selective clinical candidates. The primary challenge has been achieving selectivity over other mitotic kinases (e.g., Aurora B, PLK1) to avoid off-target toxicity.

Comparative Analysis of Key Inhibitors[5][6]
CompoundStatusMechanismKey CharacteristicsClinical Trial ID
BOS-172722 (CCT289346)Phase IATP-competitiveHigh potency (IC50 ~11 nM); Oral bioavailability; Synergy with Paclitaxel in TNBC.NCT03328494
CFI-402257 Phase IIATP-competitiveHighly selective (IC50 ~1.7 nM); Effective in HCC and Breast Cancer; Oral.NCT02792465
BAY 1217389 Phase I (Discontinued)ATP-competitiveExtremely potent (IC50 < 1 nM); Long half-life; Moderate efficacy as monotherapy.NCT02366949
NMS-P715 PreclinicalATP-competitiveSelective over ~60 kinases; Induces massive aneuploidy; Good in vivo tool.N/A
Reversine Tool CompoundATP-competitivePromiscuous; inhibits Aurora B; Used primarily for in vitro proof-of-concept.N/A
Structure-Activity Relationship (SAR) Insights

Most clinical candidates target the ATP-binding pocket of the kinase domain.

  • Selectivity: Achieved by targeting the "gatekeeper" residue. MPS1 has a methionine (Met) gatekeeper, similar to many kinases, but specific interactions in the hinge region (e.g., with Gly605 in MPS1) allow for differentiation.

  • Resistance: Mutations in the catalytic domain (e.g., C604Y, C604W) have been shown to confer resistance to NMS-P715, necessitating the development of diverse scaffolds or covalent inhibitors (e.g., RMS-07).

Part 3: Experimental Validation Framework

To validate a novel MPS1 inhibitor, one must demonstrate not just kinase inhibition, but the functional consequence of that inhibition: the inability to maintain a checkpoint arrest.

Protocol 1: The SAC Override Assay (Nocodazole Challenge)

This is the "gold standard" functional assay. Nocodazole depolymerizes microtubules, creating unattached kinetochores that should activate MPS1 and arrest cells in mitosis. An effective MPS1 inhibitor will force these cells to exit mitosis despite the damage.

Materials:

  • HeLa or U2OS cells (synchronized in G1/S via thymidine block preferred).

  • Nocodazole (Microtubule poison).

  • Propidium Iodide (PI) or DAPI (DNA stain).

  • Antibodies: Anti-Phospho-Histone H3 (Ser10) (Mitotic marker).

Step-by-Step Methodology:

  • Synchronization: Seed cells and treat with 2 mM Thymidine for 18 hours to synchronize at G1/S border. Release for 3 hours.

  • Arrest Induction: Treat cells with Nocodazole (100 ng/mL) to depolymerize microtubules. This engages the SAC.[5][6][7][8]

  • Inhibitor Treatment: Simultaneously add the test MPS1 inhibitor (at IC90 concentration) or DMSO control.

  • Time Course: Harvest cells at t=0, 2, 4, and 6 hours.

  • Readout (Flow Cytometry):

    • Fix cells in 70% ethanol.

    • Stain for Phospho-Histone H3 (pH3) and DNA (PI) .

    • Logic: Control cells will accumulate in mitosis (High pH3, 4N DNA). Inhibitor-treated cells will lose pH3 signal and re-enter G1 (4N DNA becoming 2N or 8N due to slippage) rapidly.

Visualization: SAC Override Workflow

SAC_Override Start Cell Culture (HeLa/U2OS) Nocodazole Add Nocodazole (Induce Arrest) Start->Nocodazole Split Split Samples Nocodazole->Split Control DMSO Control Split->Control Treated MPS1 Inhibitor Split->Treated Result_Control Result: High p-H3 (Mitotic Arrest) Control->Result_Control SAC Active Result_Treated Result: Low p-H3 (Mitotic Slippage) Treated->Result_Treated SAC Bypassed

Caption: Experimental logic for the SAC Override Assay. Successful inhibition results in a failure to arrest in the presence of Nocodazole.

Protocol 2: Biomarker Validation (Western Blot)

To confirm the mechanism is specifically MPS1-dependent, assess downstream phosphorylation targets.

  • Target: KNL1 . MPS1 phosphorylates KNL1 at "MELT" repeats.

  • Target: Auto-phosphorylation . MPS1 phosphorylates itself at T33/S37.[9]

  • Method: Treat cells with inhibitor + Nocodazole/MG132 (to prevent degradation). Lysate should show decreased p-KNL1 and decreased p-MPS1 compared to control.

Part 4: Clinical Translation & Challenges

The Aneuploidy Paradox

MPS1 inhibition relies on the concept of synthetic lethality .[5] Tumor cells often possess high levels of aneuploidy and rely heavily on the SAC to manage this instability.[3] By inhibiting MPS1, we push these cells over the "aneuploidy threshold" into lethality. However, this carries the risk of inducing secondary malignancies in normal tissues by causing chromosome missegregation in healthy dividing cells.

Combination Strategies

Clinical data suggests MPS1 inhibitors are most effective in combination with microtubule-targeting agents (taxanes).

  • Paclitaxel + MPS1 Inhibitor: Paclitaxel stabilizes microtubules, activating the SAC. Adding an MPS1 inhibitor overrides this signal, forcing cells with stabilized (and likely erroneous) attachments to exit mitosis, leading to catastrophic genome shattering.

  • Trials: BOS-172722 showed partial responses in combination with paclitaxel in Triple-Negative Breast Cancer (TNBC) cohorts.

Resistance Mechanisms

Emerging data indicates that overexpression of TRIP13 or mutations in the APC/C complex may allow cells to tolerate MPS1 inhibition. Monitoring these markers in patient stratification is critical for trial success.

References

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function Source: Nature Chemical Biology (PMC) URL:[10][Link]

  • Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited Source: National Institutes of Health (PMC) URL:[Link]

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389 Source: Journal of Medicinal Chemistry URL:[Link]

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor Source: National Institutes of Health (PMC) URL:[Link]

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers Source: Molecular Cancer Therapeutics URL:[Link]

  • Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715 Source: Cancer Biology & Therapy (PMC) URL:[Link]

Sources

Chemical Synthesis & Structural Optimization of NMS-P715 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Synthesis Pathways for NMS-P715 Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Technical Guide to the Pyrazolo[4,3-h]quinazoline Scaffold

Executive Summary

NMS-P715 is a highly selective, ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-selective mitotic inhibitors (e.g., taxanes), NMS-P715 forces cancer cells with supernumerary centrosomes into premature anaphase, leading to massive aneuploidy and cell death.

This guide details the chemical synthesis of the NMS-P715 scaffold (4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline), emphasizing the robust "Caldarelli Route" developed at Nerviano Medical Sciences. It provides actionable protocols for synthesizing the core, strategies for regio-control, and divergent pathways for generating Structure-Activity Relationship (SAR) analogs.

Pharmacophore Deconstruction & Retrosynthetic Analysis

To design effective analogs, one must first understand the modularity of the NMS-P715 architecture. The molecule functions as a Type I kinase inhibitor, binding to the ATP pocket of MPS1.

Structural Modules
  • Module A (Hinge Binder): The pyrazolo[4,3-h]quinazoline core. The N1-methyl and the pyrimidine nitrogens are critical for hydrogen bonding with the kinase hinge region (specifically Glu603 and Gly605 in MPS1).

  • Module B (Selectivity Filter): The C3-carboxamide linked to a 2,6-diethylphenyl ring. This bulky hydrophobic moiety occupies a specific hydrophobic pocket, imparting high selectivity over other kinases.

  • Module C (Solvent Channel/Potency): The C8-anilino moiety bearing a trifluoromethoxy group and a solubilizing basic tail (N-methylpiperidine). This extends into the solvent-exposed region.

Retrosynthetic Logic

The synthesis is best approached convergently. The tricyclic core is constructed first, followed by late-stage functionalization at C8 (via S_NAr or Buchwald-Hartwig) and C3 (via Amide Coupling).

Retrosynthesis Target NMS-P715 Target Core Pyrazolo-Quinazoline Core (Electrophilic C8, Ester C3) Target->Core Disconnection 1: Amide Coupling Aniline Functionalized Aniline (Module C) Target->Aniline Disconnection 2: S_NAr / Buchwald Precursor Ethyl 6-oxo-cyclohexanecarboxylate Core->Precursor Heterocycle Formation Amine 2,6-Diethylaniline (Module B)

Figure 1: Retrosynthetic analysis of NMS-P715 showing the convergent assembly of the three primary pharmacophoric modules.[1]

Primary Synthetic Route (The Caldarelli Protocol)

The following route is optimized for scalability and regiochemical fidelity. It avoids the common pitfall of N1/N2 isomer mixtures during pyrazole formation.

Phase 1: Construction of the Tricyclic Core

Step 1: Regioselective Pyrazole Formation The synthesis commences with ethyl 6-oxocyclohex-2-enecarboxylate (or its saturated equivalent). Reaction with methylhydrazine often yields a mixture of regioisomers.

  • Optimization: Use of ethyl (3-ethoxy-2-cyclohexen-1-ylidene)acetate allows for better control.

  • Conditions: Methylhydrazine, EtOH, Reflux, 4h.

  • Outcome: Formation of the ethyl 1-methyl-4,5-dihydro-1H-indazole-3-carboxylate intermediate.

Step 2: Pyrimidine Ring Closure The indazole intermediate is reacted with a formylating agent to set up the pyrimidine closure.

  • Reagents: Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA (Dimethylformamide dimethyl acetal).

  • Mechanism:[1][2][3] Formation of the enaminone at the C7 position (indazole numbering).

  • Cyclization: Treatment with S-methylisothiourea (or thiourea followed by methylation) closes the ring.

  • Key Intermediate:Ethyl 8-(methylthio)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate .

Phase 2: Functionalization (The Divergent Point)

This stage allows for the parallel synthesis of analogs.

Step 3: Oxidation of the Thioether To facilitate displacement, the C8-SMe group is oxidized to the sulfone or sulfoxide, making it a better leaving group.

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.

  • Observation: The sulfone is highly reactive toward nucleophilic aromatic substitution (S_NAr).

Step 4: Introduction of the Aniline (Module C)

  • Reagent: 4-Amino-3-(trifluoromethoxy)benzoic acid derivatives.

  • Conditions: LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT OR acid-catalyzed displacement (TFA/TFE) depending on the aniline's nucleophilicity.

  • Note: For NMS-P715, the aniline already bears the amide-linked piperidine tail.

Step 5: C3-Amide Formation (Module B)

  • Hydrolysis: LiOH, THF/H2O to convert the ethyl ester to the carboxylic acid.

  • Coupling: HATU, DIPEA, DMF, and 2,6-diethylaniline .

  • Challenge: The 2,6-diethylaniline is sterically hindered. High-efficiency coupling agents (HATU/COMU) and elevated temperatures (50-60°C) are often required.

Strategic Analog Design (SAR)

When designing analogs based on this pathway, the following SAR rules established by the Nerviano team should guide your modifications:

RegionModificationBiological ImpactSynthetic Strategy
N1-Position Methyl -> Ethyl/IsopropylDrastic loss of potency. The methyl group fits a tight pocket.Use substituted hydrazines in Step 1.
C3-Amide 2,6-Diethyl -> 2,6-DimethylRetains potency but alters metabolic stability.Change amine in Step 5.
C3-Amide 2,6-Diethyl -> UnsubstitutedLoss of selectivity (binds other kinases).Change amine in Step 5.
C8-Aniline -OCF3 -> -CF3 or -ClModulates electronics and solubility. -OCF3 is optimal for permeability.Change aniline in Step 4.
Solubilizing Tail N-Me-Piperidine -> MorpholineImproves solubility, alters hERG liability.Pre-synthesize aniline tail before Step 4.

Advanced Synthetic Protocols

Protocol A: C8-Displacement via S_NAr (Critical Step)

This protocol describes the displacement of the C8-methanesulfonyl group by the functionalized aniline.

Materials:

  • Sulfone Intermediate (1.0 eq)

  • Target Aniline (1.2 eq)

  • Trifluoroethanol (TFE) (Solvent)

  • Trifluoroacetic acid (TFA) (Catalyst)

Procedure:

  • Dissolve the sulfone intermediate (0.5 mmol) and the target aniline (0.6 mmol) in TFE (5 mL).

  • Add TFA (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the sulfone (M+).

  • Workup: Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO3. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product often elutes around 5% MeOH.

Protocol B: Sterically Hindered Amide Coupling (Step 5)

This protocol overcomes the steric barrier of 2,6-diethylaniline.

Procedure:

  • Suspend the pyrazolo-quinazoline carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add 2,6-diethylaniline (2.0 eq). Note: Excess amine is crucial.

  • Heat to 60°C under N2 atmosphere for 16 hours.

  • Workup: Dilute with EtOAc, wash extensively with 10% LiCl solution (to remove DMF), then brine.

Visualization of the Reaction Workflow

The following diagram illustrates the specific chemical flow for the synthesis of NMS-P715, highlighting the reagents used in the Caldarelli route.

SynthesisWorkflow Start Ethyl 6-oxo-cyclohexanecarboxylate Step1 Indazole Intermediate Start->Step1 MeNHNH2 Reflux Step2 Tricyclic Core (8-SMe) Step1->Step2 1. DMF-DMA 2. S-Me-Isothiourea Step3 Activated Core (8-SO2Me) Step2->Step3 m-CPBA DCM Step4 C8-Aniline Adduct Step3->Step4 Aniline, TFA TFE, Reflux Final NMS-P715 Step4->Final 1. LiOH 2. HATU, 2,6-Et-Aniline

Figure 2: Step-by-step synthetic workflow for NMS-P715 based on the Nerviano Medical Sciences discovery route.

Troubleshooting & Expert Insights

Regioselectivity in Pyrazole Formation

Issue: Obtaining the N2-methyl isomer instead of the desired N1-methyl. Solution: The reaction solvent polarity dictates the ratio. In ethanol, the N1-methyl is generally favored (approx 4:1). If the ratio is poor, switch to a stepwise approach: form the enaminone of the beta-keto ester first using DMF-DMA, then react with methylhydrazine. This locks the regiochemistry more effectively.

Solubility of Intermediates

Issue: The tricyclic core (especially the sulfone) is poorly soluble in standard organic solvents. Solution: Avoid using diethyl ether for precipitations. Use Trifluoroethanol (TFE) as a solvent for the S_NAr reaction (Protocol A) as it solubilizes the core and activates the leaving group via H-bonding.

Metabolic Stability

Insight: The 2,6-diethylphenyl group is not just for selectivity; it blocks metabolic oxidation at the amide nitrogen. Analogs removing these ethyl groups show rapid clearance in microsomal stability assays.

References

  • Colombo, R., et al. (2010).[4] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255–10264.[4]

  • Caldarelli, M., et al. (2011).[4] "Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(15), 4507-4511.[4]

  • Nerviano Medical Sciences. (2010). "Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors."[2][4] World Intellectual Property Organization (WIPO) Patent WO2010069966.

Sources

Molecular Docking Studies of NMS-P715 Analogs on MPS1 (TTK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational framework for evaluating analogs of NMS-P715 , a potent ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase. MPS1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC); its inhibition forces mitotic exit with unaligned chromosomes, leading to aneuploidy and cell death (mitotic catastrophe).

This document moves beyond standard operating procedures to address the causality of molecular recognition. We utilize the crystal structure PDB ID: 2X9E as the primary template. The workflow emphasizes self-validating protocols , specifically the use of redocking RMSD (Root Mean Square Deviation) to benchmark docking algorithms before screening novel analogs.

Part 1: The Target Landscape (MPS1/TTK)

Structural Biology of the ATP Pocket

To design effective analogs, one must understand the "lock" before modifying the "key." The MPS1 kinase domain adopts the canonical bilobal fold. NMS-P715 binds in the ATP-binding cleft, a deep hydrophobic pocket located between the N-terminal lobe (


-sheets) and the C-terminal lobe (

-helices).

Critical Residues for Docking Grids:

  • Hinge Region (Gly605, Asp608): The backbone atoms of these residues form the primary hydrogen bond network with the inhibitor's pyrazoloquinazoline core.

  • Gatekeeper Residue (Ile531): Controls access to the hydrophobic back pocket. NMS-P715 is designed to fit despite the steric bulk of this residue, but analogs must be checked for clashes here.

  • Catalytic Lysine (Lys534): Often involved in electrostatic interactions; its position is stabilized by Glu571 (C-helix).

  • Solvent Front: The piperidine tail of NMS-P715 extends towards the solvent, offering a vector for modification to improve solubility without disrupting binding affinity.

Biological Pathway Visualization

The following diagram illustrates the critical role of MPS1 in the SAC and how inhibition leads to mitotic catastrophe.

SAC_Pathway MPS1 MPS1 (TTK) Kinase MCC Mitotic Checkpoint Complex (BubR1, Bub3, Mad2, Cdc20) MPS1->MCC Promotes Assembly APC APC/C Ubiquitin Ligase MPS1->APC Inhibition Lifted (Premature Exit) Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Triggers Degradation of Securin/Cyclin B Catastrophe Mitotic Catastrophe (Cell Death) APC->Catastrophe Chromosome Missegregation Inhibitor NMS-P715 / Analogs Inhibitor->MPS1 Blocks Activity

Figure 1: The Spindle Assembly Checkpoint (SAC) signaling cascade.[1] MPS1 inhibition bypasses the checkpoint, forcing cells with unaligned chromosomes into anaphase, resulting in lethality.

Part 2: The Lead Compound (NMS-P715)[2]

Chemical Structure: N-(2,6-diethylphenyl)-1-methyl-8-({4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)phenyl}amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide.[1][2]

Binding Mode Analysis (PDB: 2X9E):

  • Core Anchor: The pyrazoloquinazoline scaffold mimics the adenine ring of ATP.

  • H-Bonds:

    • N1 of the pyrazole ring accepts an H-bond from the backbone NH of Gly605 .

    • The exocyclic amide NH donates an H-bond to the backbone carbonyl of Asp608 .

  • Hydrophobic Clamp: The 2,6-diethylphenyl moiety occupies a hydrophobic pocket defined by Ile531 (gatekeeper) and Met602 . This interaction is crucial for potency and selectivity.

Part 3: Computational Workflow (The Protocol)

This protocol is designed to be platform-agnostic (applicable to Schrödinger Glide, GOLD, or AutoDock Vina), but specific parameter choices are justified based on kinase biology.

Workflow Visualization

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis PDB PDB Retrieval (ID: 2X9E) ProtPrep Protein Prep (H-bond Opt @ pH 7.4) PDB->ProtPrep Grid Grid Generation (Centroid: NMS-P715) ProtPrep->Grid LigPrep Ligand Prep (3D Gen, Tautomers) Redock Validation: Redocking (RMSD < 2.0Å) LigPrep->Redock Grid->Redock Screen Analog Screening (XP / Induced Fit) Redock->Screen If Validated MMGBSA Binding Free Energy (dG_bind) Screen->MMGBSA Interaction Interaction Profiling (H-bonds, Pi-Stacking) MMGBSA->Interaction

Figure 2: Step-by-step computational workflow for molecular docking studies of MPS1 inhibitors.

Detailed Methodology
Step 1: Protein Preparation (The Foundation)

Raw PDB structures contain artifacts (missing atoms, incorrect bond orders).

  • Input: Download PDB ID 2X9E (MPS1 complexed with NMS-P715).

  • Clean-up: Remove crystallographic water molecules unless they bridge the ligand and protein (check for waters forming >2 H-bonds). For MPS1, most waters in the pocket are displaceable.

  • H-Bond Optimization: Optimize the H-bond network using PROKA or equivalent tools. This flips Asn/Gln/His side chains to maximize H-bonding.

    • Why? Histidine tautomers (HIE vs HID vs HIP) in the active site significantly alter docking scores. Ensure His residues near the gatekeeper are protonated correctly for pH 7.4.

  • Minimization: Perform a restrained minimization (OPLS3e or AMBER force field) with a heavy atom RMSD constraint of 0.30 Å. This relieves steric clashes without distorting the experimental geometry.

Step 2: Ligand Preparation (The Variable)
  • Analog Construction: Build 2D structures of NMS-P715 analogs.

  • 3D Generation: Convert to 3D.

  • State Enumeration: Generate ionization states at pH 7.0 ± 2.0.

    • Critical Check: The piperidine nitrogen in NMS-P715 is basic. Ensure it is protonated (positively charged) if it interacts with solvent or acidic residues, although in 2X9E it is largely solvent-exposed.

  • Stereoisomers: Retain specified chiralities; generate variants if undefined.

Step 3: Grid Generation (The Map)
  • Center: Define the grid box center using the centroid of the co-crystallized NMS-P715 ligand.

  • Size: Define an inner box (10x10x10 Å) for the ligand center and an outer box (20x20x20 Å) for ligand atoms.

  • Constraints (Optional but Recommended): Set a positional constraint or H-bond constraint on the hinge residue Gly605 . This forces the docking algorithm to reject poses that do not bind to the hinge, saving computational time on non-productive poses.

Step 4: Self-Validation (The "Trust" Step)
  • Protocol: Extract the crystallized NMS-P715 from 2X9E and redock it into the generated grid.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

  • Acceptance Criteria: RMSD must be < 2.0 Å (ideally < 1.0 Å). If RMSD > 2.0 Å, the force field or grid parameters are incorrect, and proceeding to analogs yields unreliable data.

Step 5: Analog Docking & Scoring
  • Algorithm: Use a "Standard Precision" (SP) mode for initial filtering, followed by "Extra Precision" (XP) for top candidates.

  • Induced Fit Docking (IFD): Kinase loops (especially the P-loop and Activation Loop) are flexible. If analogs have bulky R-groups, rigid receptor docking will fail. Use IFD to allow side-chain flexibility (specifically Ile531 , Met602 , Lys534 ) around the new ligand.

Part 4: Post-Docking Analysis & Data Presentation

Do not rely solely on Docking Scores (which approximate enthalpy). Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate the free energy of binding (


), which includes solvation effects.
Quantitative Output Table

Summarize your findings in a format similar to the table below. (Data below is illustrative of expected output format).

Analog IDModification (R-Group)Docking Score (kcal/mol)MM-GBSA

(kcal/mol)
H-Bond: Gly605?H-Bond: Asp608?RMSD to Lead (Å)
NMS-P715 Parent-11.5-65.2YesYes0.45 (Ref)
Analog-01 2,6-dimethylphenyl-10.2-58.1YesYes0.82
Analog-02 3-fluoro-piperidine-12.1-68.4YesYes0.65
Analog-03 Bulkier t-butyl tail-8.5-42.0NoYes3.20 (Clash)
Interpretation Guide
  • Hinge Preservation: If an analog loses the Gly605/Asp608 interaction, discard it.

  • Solvation Penalty: If an analog has high affinity (good docking score) but poor MM-GBSA, it likely has a high desolvation penalty (it's too hydrophobic or buries polar groups without satisfying them).

  • Steric Fit: Check the "Gatekeeper" (Ile531). Analogs attempting to bypass resistance often modify the moiety facing Ile531. Ensure the distance is > 3.5 Å to avoid repulsion.

References

  • Colombo, R., et al. (2010). "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase." Cancer Research, 70(24), 10255-10264.[3]

  • RCSB Protein Data Bank. "Crystal Structure of MPS1 with NMS-P715 (PDB: 2X9E)."

  • Hiruma, Y., et al. (2017). "Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures."[4] Cell Chemical Biology, 24(9), 1136-1147. (Describes Cpd-5 and resistance mutations).

  • Friese, A., et al. (2016). "Mps1/TTK kinase: the new target for cancer therapy." Cell Cycle, 15(24), 3328-3329.

Sources

An In-depth Technical Guide to Assessing the Thermodynamic Stability of NMS-P715 Analog-Kinase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency—The Critical Role of Thermodynamics in Kinase Inhibitor Design

In the landscape of modern oncology, the selective inhibition of protein kinases remains a cornerstone of targeted therapy. NMS-P715, a potent and highly selective ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1) kinase, represents a significant advancement in targeting the spindle assembly checkpoint (SAC) for cancer treatment.[1][2][3][4][5] MPS1 is a critical regulator of mitotic progression, and its aberrant overexpression in various tumors makes it a compelling therapeutic target.[2][3][6] The development of NMS-P715 and its subsequent analogs is driven by the need to optimize not just inhibitory potency (typically measured as IC₅₀), but also the nuanced biophysical interactions that govern in vivo efficacy, selectivity, and residence time.

This technical guide moves beyond rudimentary activity assays to explore the thermodynamic landscape of NMS-P715 analog-kinase interactions. For drug development professionals, a deep understanding of the thermodynamic driving forces—enthalpy (ΔH) and entropy (ΔS)—that underpin binding affinity (ΔG) is paramount. This knowledge allows for the rational design of molecules with superior properties, such as improved selectivity profiles and longer target engagement, which often correlate with enhanced clinical outcomes.

Here, we provide a framework for the comprehensive thermodynamic and kinetic characterization of kinase-inhibitor complexes. We will detail the theoretical underpinnings and provide field-tested, step-by-step protocols for three indispensable biophysical techniques: Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). By integrating the data from these orthogonal approaches, researchers can build a holistic model of the binding event, enabling the strategic evolution of lead compounds like NMS-P715 into next-generation therapeutics.

Chapter 1: The Thermodynamic Signature—Decoding the Language of Molecular Interactions

The stability of a protein-ligand complex is quantitatively described by the change in Gibbs free energy (ΔG) upon binding. This fundamental parameter is composed of two distinct components: enthalpy (ΔH) and entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): Represents the overall binding affinity. It is logarithmically related to the association constant (Kₐ) or dissociation constant (Kₐ) (ΔG = -RTlnKₐ = RTlnKₐ). A more negative ΔG value signifies a more stable complex.[7]

  • Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. A negative (exothermic) ΔH typically indicates the formation of favorable, energy-releasing interactions such as hydrogen bonds and van der Waals forces.[8]

  • Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive (favorable) ΔS is often driven by the release of ordered water molecules from the protein and ligand surfaces upon binding (the hydrophobic effect).[8]

Understanding whether a compound's affinity is driven by enthalpy or entropy provides critical insights for medicinal chemists. For instance, an entropically-driven compound might be optimized by modifying hydrophobic moieties, whereas an enthalpically-driven compound could be improved by adding or repositioning hydrogen bond donors and acceptors.

Parameter What It Measures Significance in Drug Design
ΔG (Gibbs Free Energy) Overall binding affinity and stability of the complex.The primary measure of potency. Lower (more negative) is better.
Kₐ (Dissociation Constant) The concentration of ligand at which 50% of the target protein is occupied.An inverse measure of affinity (lower Kₐ = higher affinity). Directly calculable from ΔG.[7]
ΔH (Enthalpy) Heat released or absorbed upon binding.Indicates the formation or breaking of non-covalent bonds (H-bonds, van der Waals). A strong enthalpic contribution often correlates with high specificity.[9]
ΔS (Entropy) Change in disorder of the system upon binding.Often reflects changes in conformational freedom and the hydrophobic effect. Can be a powerful driver of affinity.
n (Stoichiometry) The molar ratio of ligand to protein in the final complex.Validates the binding model and ensures the protein is active and properly folded.

Chapter 2: The Biophysical Toolkit—Methodologies for Thermodynamic and Kinetic Analysis

A multi-pronged experimental approach is essential for a robust characterization of inhibitor binding. No single technique provides the complete picture. Here we detail the protocols for three complementary, industry-standard assays.

Workflow for Comprehensive Stability Analysis

The following diagram illustrates a logical workflow for leveraging TSA, ITC, and SPR to gain a comprehensive understanding of an inhibitor's binding profile.

Thermodynamic_Workflow cluster_0 Phase 1: High-Throughput Screening & Primary Validation cluster_1 Phase 2: In-Depth Thermodynamic & Kinetic Profiling cluster_2 Phase 3: Data Integration & Lead Optimization Compound_Library This compound Library TSA Thermal Shift Assay (TSA) Primary Screen for Binding Compound_Library->TSA Screen for ΔTm TSA_Hits Analogs with Significant ΔTm TSA->TSA_Hits ITC Isothermal Titration Calorimetry (ITC) Full Thermodynamic Profile TSA_Hits->ITC Determine Ka, ΔH, ΔS, n SPR Surface Plasmon Resonance (SPR) Binding Kinetics & Affinity TSA_Hits->SPR Determine kon, koff, KD Data_Integration Integrate Thermodynamic & Kinetic Data (ΔG, ΔH, ΔS, kon, koff) ITC->Data_Integration SPR->Data_Integration SAR Structure-Activity Relationship (SAR) & Lead Optimization Data_Integration->SAR Rational Drug Design ITC_Principle cluster_0 ITC Experiment Setup cluster_1 Titration and Measurement cluster_2 Data Output and Analysis Syringe Syringe: This compound (Ligand) Injection Inject Ligand into Cell Cell Sample Cell: Kinase (Macromolecule) Heat_Change Measure Heat Change (dQ) Injection->Heat_Change Thermogram Raw Thermogram (Heat Pulses) Heat_Change->Thermogram Repeated Injections Binding_Isotherm Binding Isotherm (Integrated Heat vs. Molar Ratio) Thermogram->Binding_Isotherm Integration Thermo_Params Fit to Model -> Ka, ΔH, n, ΔS, ΔG Binding_Isotherm->Thermo_Params

Caption: Principle of Isothermal Titration Calorimetry.

Experimental Protocol:

  • Sample Preparation:

    • Buffer Matching: This is the most critical step for high-quality ITC data. The inhibitor and kinase solutions must be prepared in an identical buffer stock. Causality: Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate heats of dilution, obscuring the true binding signal. Dialyze the protein against the final buffer overnight. Use this same dialysis buffer to dissolve the inhibitor.

    • Concentrations: The concentrations should be chosen based on the "c-window" (c = n * [Protein] / Kₐ), which should ideally be between 5 and 500. [10]For an unknown Kₐ, a good starting point is 20 µM kinase in the cell and 200 µM inhibitor in the syringe. [10] * Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which causes major artifacts in the data.

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the protein solution into the sample cell (~200 µL for most instruments) and the inhibitor solution into the injection syringe (~40 µL).

    • Set the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow the system to return to thermal equilibrium.

    • Perform an initial control titration of inhibitor into buffer to measure the heat of dilution, which will be subtracted from the main experiment.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the integrated heat (kcal/mol) against the molar ratio of [Inhibitor]/[Kinase]. This creates the binding isotherm.

    • Fit this isotherm to a suitable binding model (e.g., a one-site independent model). The fitting algorithm will yield the key thermodynamic parameters: Kₐ (and thus Kₐ), ΔH, and the stoichiometry (n). ΔG and ΔS are then calculated from these values.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for measuring real-time binding kinetics. [11]It provides the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kₐ) is simply the ratio of these two rates (Kₐ = kₒff / kₒₙ). While SPR does not directly measure enthalpy or entropy, it provides invaluable kinetic information that complements the thermodynamic data from ITC. A long residence time (slow kₒff) is often a highly desirable property for a drug. [12][13] Experimental Protocol:

  • Kinase Immobilization:

    • The kinase is immobilized onto the surface of a sensor chip. Amine coupling is a common method.

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~5000 Response Units, RU). Expertise: The immobilization pH should be below the protein's pI to promote electrostatic pre-concentration on the negatively charged chip surface.

    • Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference channel should be prepared in the same way but without injecting the kinase, to be used for background subtraction.

  • Binding Analysis:

    • Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Include 1-2% DMSO to match the compound solvent.

    • Analyte Injection (Kinetic Titration): Inject a series of increasing concentrations of the this compound (the "analyte") over both the kinase-immobilized channel and the reference channel. A typical concentration series might span from 0.1x to 10x the expected Kₐ.

    • Each cycle consists of:

      • Association Phase: Inject the analyte for a set time (e.g., 120 seconds) to monitor the binding event (increase in RU).

      • Dissociation Phase: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the complex (decrease in RU).

      • Regeneration Step: If necessary, inject a pulse of a harsh solution (e.g., 10 mM Glycine-HCl pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The reference channel data is subtracted from the active channel data to produce the final sensorgrams.

    • The association and dissociation phases of the sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model).

    • This fitting process yields the kₐ (in M⁻¹s⁻¹) and kₒff (in s⁻¹).

    • The Kₐ is calculated as kₒff / kₐ.

Chapter 3: Hypothetical Case Study—Profiling NMS-P715 Analogs

To illustrate the power of this integrated approach, consider a hypothetical scenario where we are profiling three NMS-P715 analogs against the primary target, MPS1, and a key off-target kinase, Kinase X.

  • Analog 1 (NMS-A1): A potency-optimized analog.

  • Analog 2 (NMS-A2): A scaffold-hopping analog designed for a different binding mode.

  • Analog 3 (NMS-A3): An analog designed to improve solubility and pharmacokinetic properties.

Table 1: TSA Screening Results

CompoundTarget KinaseTₘ (°C)ΔTₘ (°C)Interpretation
DMSO (Control)MPS142.5-Baseline
NMS-P715 MPS150.5+8.0Strong, stabilizing binding
NMS-A1 MPS151.5+9.0Strongest stabilization
NMS-A2 MPS147.5+5.0Moderate stabilization
NMS-A3 MPS149.0+6.5Good stabilization
DMSO (Control)Kinase X48.0-Baseline
NMS-P715 Kinase X48.2+0.2No significant binding
NMS-A1 Kinase X50.0+2.0Off-target binding detected
NMS-A2 Kinase X48.1+0.1No significant binding
NMS-A3 Kinase X48.3+0.3No significant binding

Table 2: Integrated ITC and SPR Data for MPS1 Binding

CompoundKₐ (nM) (from SPR)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)kₒₙ (10⁵ M⁻¹s⁻¹)kₒff (10⁻⁴ s⁻¹)Residence Time (1/kₒff)
NMS-P715 180-9.2-11.0+1.82.545.0~37 min
NMS-A1 50-9.9-12.5+2.63.015.0~111 min
NMS-A2 250-9.0-6.0-3.01.025.0~67 min
NMS-A3 200-9.1-10.5+1.42.244.0~38 min

Data Interpretation and Scientific Rationale:

  • NMS-A1: This analog achieved higher affinity (lower Kₐ) for MPS1. The ITC data reveals this improvement is strongly enthalpically driven (ΔH of -12.5 vs -11.0 kcal/mol for the parent), suggesting it forms stronger or more numerous hydrogen bonds in the active site. However, this optimization came at the cost of selectivity (as seen in TSA). The SPR data shows a significantly slower off-rate (kₒff), leading to a longer residence time, a potentially beneficial property.

  • NMS-A2: This analog has slightly weaker affinity. The thermodynamic signature is revealing: it is entropically driven (favorable -TΔS of -3.0 kcal/mol). This suggests its binding is likely dominated by the hydrophobic effect, displacing many ordered water molecules. This distinct mechanism explains its different selectivity profile. While its affinity is lower, its novel binding mode could be a starting point for a new chemical series.

  • NMS-A3: This analog maintains a similar affinity and thermodynamic profile to the parent compound, NMS-P715. It is enthalpically driven , with a similar kinetic profile. The key success here is that the modifications made to improve physicochemical properties did not disrupt the core thermodynamic signature of binding, making it a promising candidate for further development.

Conclusion

The thermodynamic and kinetic profiling of inhibitor-kinase interactions is an indispensable component of modern drug discovery. By moving beyond simple IC₅₀ measurements and employing a suite of biophysical techniques including TSA, ITC, and SPR, research teams can gain a profound understanding of the molecular forces governing their compounds' behavior. This detailed knowledge of binding signatures—whether interactions are driven by enthalpy or entropy, and whether they are characterized by rapid or slow kinetics—empowers medicinal chemists to make rational, data-driven decisions. This integrated approach de-risks projects, accelerates the optimization cycle, and ultimately paves the way for the development of safer, more selective, and more effective kinase inhibitors for therapeutic intervention.

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255–10264. Available at: [Link]

  • ResearchGate. (n.d.). NMS-P715 is a selective ATP-competitor MPS1 kinase inhibitor. Retrieved from [Link]

  • Whittaker, S. R., et al. (2017). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PLoS ONE, 12(4), e0176028. Available at: [Link]

  • Abe, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 457, 43-50. Available at: [Link]

  • Lo, Y-C., et al. (2013). A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PLoS ONE, 8(12), e81504. Available at: [Link]

  • Cheng, A. C., et al. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index. Journal of Medicinal Chemistry, 53(11), 4512-4520. Available at: [Link]

  • National Institutes of Health. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Methods in Molecular Biology, 1799, 29-51. Available at: [Link]

  • Cheng, A. C., et al. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index. Journal of Medicinal Chemistry, 53(11), 4512-4520. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 384(1), 125-135. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamic parameters of binding 1 and 2 with kinases. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Dederer, V., et al. (2023). LRRK2 thermal shift assay. protocols.io. Available at: [Link]

  • ACS Publications. (2024). DFDD: A Cloud-Ready Tool for Distance-Guided Fully Dynamic Docking in Host–Guest Complexation. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. Available at: [Link]

  • Vieth, M., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1697(1-2), 213-224. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • National Institutes of Health. (2022). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (186). Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • The Animated Biologist. (2023, September 14). Biochemical binding thermodynamics - Kd, Ka, and their interpretation [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(12), 3866-3919. Available at: [Link]

  • National Institutes of Health. (2014). Determination of the Kinetics and Thermodynamics of Ligand Binding to a Specific Inactive Conformation in Protein Kinases. Methods in Molecular Biology, 1177, 149-160. Available at: [Link]

  • MDPI. (2023). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 24(12), 10304. Available at: [Link]

  • ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Off-Target Kinase Selectivity Profile of NMS-P715 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of MPS1 (TTK) kinase represents a high-stakes therapeutic strategy for inducing lethal aneuploidy in cancer cells. NMS-P715 stands as the optimized lead compound within the pyrazolo[4,3-h]quinazoline scaffold class. Unlike non-selective mitotic inhibitors (e.g., taxanes), NMS-P715 drives cells through mitosis prematurely by disabling the Spindle Assembly Checkpoint (SAC) .[1]

This guide analyzes the kinase selectivity profile of NMS-P715 and its structural derivatives.[1] It details the Structure-Activity Relationship (SAR) that segregates MPS1 efficacy from toxic off-target effects (specifically CDK2 and Aurora B) and provides validated protocols for reproducing these selectivity assays.

The Parent Scaffold: Pyrazolo[4,3-h]quinazoline[1][2]

To understand the selectivity of NMS-P715 derivatives, one must first deconstruct the binding mode of the parent scaffold. NMS-P715 is an ATP-competitive inhibitor .[1][2][3][4]

Structural Determinants of Selectivity

The high selectivity of NMS-P715 (IC


 ~182 nM against MPS1) is not accidental; it is a product of specific "induced-fit" interactions that discriminate against the broad kinome.
  • The Hinge Binder: The pyrazoloquinazoline core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The Selectivity Filter (Side Chains):

    • C8-Position (Aniline moiety): The ortho-trifluoromethoxy group (–OCF

      
      ) is critical. It forces the aniline ring to twist, filling a hydrophobic pocket unique to MPS1. This steric clash prevents binding to kinases with smaller "gatekeeper" residues or restricted pockets (e.g., CDKs).
      
    • Solubilizing Tail: The 1-methylpiperidin-4-ylcarbamoyl group improves solubility and pharmacokinetic properties but also contributes to the "residence time" within the pocket.

Mechanism of Action (SAC Override)

The following diagram illustrates the critical intervention point of NMS-P715 within the mitotic signaling cascade.

SAC_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1_Active MPS1 (TTK) Kinase (Active) Unattached_Kinetochore->MPS1_Active Recruits MCC Mitotic Checkpoint Complex (MCC) MPS1_Active->MCC Promotes Assembly APC_C APC/C Ubiquitin Ligase MPS1_Active->APC_C SAC Bypass NMS_P715 NMS-P715 (Inhibitor) NMS_P715->MPS1_Active Inhibits (IC50 182nM) MCC->APC_C Inhibits CyclinB_Securin Cyclin B / Securin APC_C->CyclinB_Securin Degrades (Ubiquitylation) Anaphase Anaphase Onset (Premature) APC_C->Anaphase Drives

Figure 1: Mechanism of Action. NMS-P715 inhibits MPS1, preventing MCC formation.[4] This releases the APC/C complex, causing premature anaphase onset despite unattached kinetochores (SAC Override).

Off-Target Kinase Selectivity Profile

The primary challenge in developing MPS1 inhibitors is cross-reactivity with Cyclin-Dependent Kinases (CDKs) and Aurora Kinases , which share similar ATP-binding pocket topologies.

Quantitative Selectivity Data

NMS-P715 exhibits a remarkably clean profile. In a panel of 60+ representative kinases, significant inhibition was observed only for three off-targets at high micromolar concentrations.

Table 1: NMS-P715 Selectivity Profile (Biochemical Assay)

Kinase TargetIC

(µM)
Selectivity Fold (vs. MPS1)Clinical Relevance
MPS1 (TTK) 0.182 1x Primary Target (SAC Inhibition)
CK2 (Casein Kinase 2)5.70>31xCell survival/DNA repair (Minor off-target)
MELK6.01>33xStem cell maintenance (Minor off-target)
NEK66.02>33xMitotic progression (Minor off-target)
CDK2/Cyclin A>10.0>55xCritical: Avoids cell cycle arrest in S-phase
Aurora B>10.0>55xCritical: Avoids cytokinesis failure
PLK1>10.0>55xCritical: Distinct mitotic mechanism
Analysis of Derivatives (SAR Insights)

During the optimization from early hits to NMS-P715, several derivatives were synthesized. The selectivity trends reveal:

  • Unsubstituted Analogs: Early derivatives lacking the C8-trifluoromethoxy group showed potent MPS1 inhibition but high cross-reactivity with CDK2 (IC

    
     < 1 µM). This leads to G1/S arrest, counteracting the desired mechanism of "rushing" cells through mitosis.
    
  • Solubility Modifications: Variations on the C3-amide linker (where the piperidine tail is attached) generally do not affect kinase selectivity but drastically alter cellular permeability and metabolic stability.

  • The "Clean" Window: NMS-P715 achieves a "therapeutic window" where MPS1 is inhibited at nanomolar levels, while lethal off-targets (like broad CDK inhibition which causes general toxicity) are avoided until >5-10 µM.

Experimental Protocols

To validate the selectivity profile of NMS-P715 or new derivatives, the following "Gold Standard" protocols must be utilized.

Workflow: The Selectivity Screening Cascade

Screening_Cascade Library Derivative Library (Pyrazoloquinazolines) Tier1 Tier 1: Biochemical MPS1 IC50 (Radiometric 33P) Library->Tier1 Tier2 Tier 2: Selectivity Panel (CDK2, Aurora B, CK2) (Exclude < 50x Selectivity) Tier1->Tier2 IC50 < 200nM Tier3 Tier 3: Cellular Functional (SAC Override Assay) (Nocodazole Challenge) Tier2->Tier3 Clean Profile Lead Validated Lead (NMS-P715 Profile) Tier3->Lead Mitotic Acceleration

Figure 2: The Screening Cascade. A self-validating workflow ensuring only potent and selective compounds progress to cellular testing.

Protocol: Radiometric Kinase Assay ( P-ATP)

Rationale: Radiometric assays are superior to fluorescence-based assays (e.g., FRET) for selectivity profiling because they are less prone to interference from fluorescent compounds or linker artifacts.

Materials:

  • Recombinant Human MPS1 (catalytic domain).

  • Substrate: Myelin Basic Protein (MBP) or specific MPS1 peptide.

  • 
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • P81 Phosphocellulose paper.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 3 µM Na
    
    
    
    VO
    
    
    , 0.01% Triton X-100).
  • Compound Dilution: Prepare 3-fold serial dilutions of NMS-P715 derivatives in 100% DMSO. Final DMSO concentration in assay must be <1%.

  • Enzyme Mix: Dilute MPS1 enzyme to 2-5 nM in Kinase Buffer.

  • Reaction Initiation:

    • Add 5 µL Compound (4x conc).

    • Add 10 µL Enzyme Mix.[3]

    • Incubate 10 mins at RT (allows for "induced fit" binding).

    • Add 5 µL ATP/Substrate Mix (Final: 10 µM ATP, 0.2 µCi

      
      P-ATP, 20 µM Substrate).
      
  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Spot 15 µL of reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

  • Quantification: Dry filters and count via liquid scintillation.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC

    
    .
    
Protocol: Cellular SAC Override Assay (Functional Selectivity)

Rationale: A compound may inhibit MPS1 biochemically but fail in cells due to permeability issues or off-target cytotoxicity. This assay confirms the specific biological mechanism.

  • Cell Seeding: Seed U2OS or HeLa cells (3,000 cells/well) in 96-well plates.

  • Synchronization: Treat cells with Nocodazole (80 ng/mL) for 16 hours.

    • Control: Nocodazole arrests cells in mitosis (high Phospho-Histone H3).

  • Compound Treatment: Add NMS-P715 derivatives (range 0.1 – 10 µM) in the presence of Nocodazole.

  • Incubation: Incubate for 2-4 hours.

  • Readout: Fix cells and stain for Phospho-Histone H3 (Ser10) (Mitotic Marker) and DNA (DAPI).

  • Interpretation:

    • Selective MPS1 Inhibitor: Drastic decrease in pHH3 positive cells (cells exit mitosis despite Nocodazole).

    • Off-Target (CDK/General Toxin): Cells die or remain arrested without specific mitotic exit characteristics.

Conclusion

NMS-P715 represents a benchmark in kinase inhibitor design, utilizing steric occlusion (via the trifluoromethoxy group) to achieve >30-fold selectivity against the nearest off-targets (CK2, MELK). When developing or profiling derivatives, researchers must rigorously monitor CDK2 activity. Loss of selectivity against CDK2 negates the therapeutic mechanism of MPS1 inhibition by preventing entry into the very mitotic state the drug is designed to disrupt.

References

  • Colombo, R., et al. (2010).[5] "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase."[1][5][6] Cancer Research, 70(24), 10255-10264.[5]

  • Caldarelli, M., et al. (2010).[5] "Discovery of NMS-P715, an orally available and highly selective MPS1 inhibitor."[5] Bioorganic & Medicinal Chemistry Letters. (Note: Fundamental SAR description).

  • Janssen, A., et al. (2011). "MPS1 kinase activity is required for the recruitment of the SAC protein MAD2." Journal of Cell Biology. (Mechanistic validation of MPS1 inhibition).

  • MedChemExpress. "NMS-P715 Product Monograph and Selectivity Data." (Verification of IC50 values).

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science. (Proteomic profiling of kinase inhibitors).

Sources

An In-depth Technical Guide to the Role of NMS-P715 Analogs in Inducing Aneuploidy and Mitotic Catastrophe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of NMS-P715 and its analogs, focusing on their mechanism of action as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase and their subsequent effects on inducing aneuploidy and mitotic catastrophe in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell cycle research.

Introduction: Targeting Mitotic Fidelity in Cancer Therapy

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell proceeds to anaphase.[1][2] This checkpoint prevents the premature separation of sister chromatids, thereby safeguarding against aneuploidy, a hallmark of many cancers.[1]

Monopolar Spindle 1 (Mps1), a dual-specificity protein kinase, is a central component of the SAC.[3] Mps1 is responsible for recruiting other essential SAC proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[4] Overexpression of Mps1 is observed in a variety of human tumors and is often correlated with a poor prognosis, making it an attractive target for cancer therapy.[3][5] Cancer cells, which are often aneuploid, exhibit a heightened reliance on the SAC to survive mitotic stress.[6][7] Therefore, inhibiting Mps1 presents a promising therapeutic window to selectively eliminate cancer cells.

NMS-P715 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[3][8] By inhibiting Mps1, NMS-P715 and its analogs disrupt the SAC, leading to a cascade of events that includes accelerated mitotic progression, severe chromosome missegregation (aneuploidy), and ultimately, a form of cell death known as mitotic catastrophe.[8][9]

Mechanism of Action: Mps1 Inhibition and SAC Abrogation

The primary mechanism of action of NMS-P715 and its analogs is the direct inhibition of Mps1 kinase activity.[10] This inhibition prevents the phosphorylation of Mps1's downstream targets, which are crucial for the establishment and maintenance of the SAC.

The Spindle Assembly Checkpoint Signaling Pathway

The SAC signaling cascade is initiated at unattached kinetochores.[4] Mps1, localized at these kinetochores, initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[11][12] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4] This inhibition prevents the degradation of securin and cyclin B1, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.[13]

In the presence of NMS-P715 or its analogs:

  • Mps1 kinase activity is blocked.

  • The recruitment and activation of downstream SAC proteins are impaired.

  • MCC formation is inhibited.

  • The APC/C is prematurely activated.

  • Securin and cyclin B1 are degraded, leading to the untimely activation of separase.

  • Sister chromatids separate prematurely, irrespective of their proper attachment to the mitotic spindle.

This abrogation of the SAC leads to a chaotic and error-prone mitosis.

cluster_0 Normal Spindle Assembly Checkpoint cluster_1 SAC Inhibition by NMS-P715 Analogs Unattached Kinetochore Unattached Kinetochore Mps1 (Active) Mps1 (Active) Unattached Kinetochore->Mps1 (Active) activates SAC Proteins SAC Proteins Mps1 (Active)->SAC Proteins phosphorylates & recruits MCC MCC SAC Proteins->MCC forms APC/C APC/C MCC->APC/C inhibits Anaphase Anaphase APC/C->Anaphase blocked NMS-P715 NMS-P715 Mps1 (Inactive) Mps1 (Inactive) NMS-P715->Mps1 (Inactive) inhibits SAC Proteins (Inactive) SAC Proteins (Inactive) Mps1 (Inactive)->SAC Proteins (Inactive) no activation APC/C (Active) APC/C (Active) SAC Proteins (Inactive)->APC/C (Active) no inhibition Premature Anaphase Premature Anaphase APC/C (Active)->Premature Anaphase activates Aneuploidy & Mitotic Catastrophe Aneuploidy & Mitotic Catastrophe Premature Anaphase->Aneuploidy & Mitotic Catastrophe

Caption: Signaling pathway of the Spindle Assembly Checkpoint and its inhibition by NMS-P715 analogs.

NMS-P715 Analogs and Structure-Activity Relationship

While NMS-P715 is a well-characterized Mps1 inhibitor, several other compounds with similar scaffolds and mechanisms of action have been developed. The exploration of the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

CompoundTargetIC50 (nM)Key Features
NMS-P715 Mps1182Selective, ATP-competitive, orally bioavailable.[3][8]
AZ3146 Mps1/TTK35Potent Mps1 inhibitor.[3]
CFI-402257 TTK/Mps11.7Highly selective and orally bioavailable.[3]
CFI-401870 TTK/Mps13.1Orally active, induces chromosome lag and aneuploidy.[3]
BAY 1161909 Mps1<10Excellent selectivity profile.[14]
BAY 1217389 Mps1<10Potent and selective.[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

The development of these analogs often involves modifications to the core chemical structure of NMS-P715 to enhance binding affinity to the ATP-binding pocket of Mps1 and to improve drug-like properties.[15]

Induction of Aneuploidy and Mitotic Catastrophe

The therapeutic efficacy of NMS-P715 and its analogs stems from their ability to induce two critical cellular outcomes: aneuploidy and mitotic catastrophe.

Aneuploidy

By forcing cells into a premature anaphase, Mps1 inhibitors lead to massive chromosome missegregation.[8] Daughter cells inherit an incorrect number of chromosomes, a condition known as aneuploidy. While some cancer cells can tolerate a certain degree of aneuploidy, the gross chromosomal imbalances induced by Mps1 inhibition are often lethal.

Mitotic Catastrophe

Mitotic catastrophe is a form of cell death that occurs during or after a defective mitosis.[16] It is characterized by the formation of giant, multinucleated cells with decondensed chromatin.[5][9] Mps1 inhibition is a potent inducer of mitotic catastrophe.[5] The aberrant mitosis resulting from SAC abrogation triggers a cell death program, preventing the propagation of genetically unstable cells.

Experimental Protocols for Assessing the Effects of NMS-P715 Analogs

To evaluate the efficacy of NMS-P715 analogs in inducing aneuploidy and mitotic catastrophe, a series of well-defined experimental protocols are essential.

Cell Synchronization

Synchronizing cells at a specific stage of the cell cycle is crucial for studying mitotic events.[17] A common method is the double thymidine block, which arrests cells at the G1/S boundary.[18][19]

Protocol: Double Thymidine Block

  • Culture cells to 30-40% confluency.

  • Add thymidine to the culture medium at a final concentration of 2 mM and incubate for 16-18 hours.

  • Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.

  • Add fresh, pre-warmed complete medium and incubate for 9-10 hours.

  • Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

  • Release the cells from the block by washing twice with serum-free medium and adding fresh complete medium. Cells will now proceed synchronously through the cell cycle.

Immunofluorescence Staining for Mitotic Spindle and Chromosomes

Visualizing the mitotic spindle and chromosomes allows for the direct observation of mitotic defects.[20][21]

Protocol: Immunofluorescence Staining

  • Grow cells on coverslips and treat with the NMS-P715 analog of interest.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Incubate with a primary antibody against α-tubulin (for the spindle) overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[22]

  • Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).[23]

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

Assays for Aneuploidy

Several techniques can be employed to quantify the extent of aneuploidy.

  • Chromosome Counting: Metaphase spreads can be prepared to directly count the number of chromosomes in individual cells.

  • Flow Cytometry: Analyzing the DNA content of a cell population can reveal the presence of aneuploid cells.

  • Quantitative PCR (qPCR): This method can determine the copy number of specific chromosomes.[24]

  • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of chromosomal gains and losses.[25]

Assays for Mitotic Catastrophe

Mitotic catastrophe is often identified by its distinct morphological features.[26]

  • Microscopy: Cells are examined for the presence of multinucleation, micronuclei, and abnormal nuclear morphology.[5][9]

  • Immunofluorescence for Mitotic Markers: Staining for proteins like MPM2 can identify cells undergoing mitotic catastrophe.[27]

  • Time-Lapse Microscopy: This allows for the direct observation of cells undergoing aberrant mitosis and subsequent cell death.[13]

Start Start Cell Culture Cell Culture Start->Cell Culture Cell Synchronization Cell Synchronization Cell Culture->Cell Synchronization Treatment with this compound Treatment with this compound Cell Synchronization->Treatment with this compound Endpoint Assays Endpoint Assays Treatment with this compound->Endpoint Assays Immunofluorescence Immunofluorescence Endpoint Assays->Immunofluorescence Aneuploidy Assay Aneuploidy Assay Endpoint Assays->Aneuploidy Assay Mitotic Catastrophe Assay Mitotic Catastrophe Assay Endpoint Assays->Mitotic Catastrophe Assay Data Analysis Data Analysis Immunofluorescence->Data Analysis Aneuploidy Assay->Data Analysis Mitotic Catastrophe Assay->Data Analysis

Caption: Experimental workflow for evaluating the effects of NMS-P715 analogs.

Clinical Perspectives and Future Directions

Several Mps1 inhibitors have advanced to clinical trials, highlighting the therapeutic potential of this drug class.[6][7] The combination of Mps1 inhibitors with other anticancer agents, such as taxanes, has shown synergistic effects in preclinical models.[14][28] This is because taxanes activate the SAC, and the subsequent inhibition of the SAC by Mps1 inhibitors leads to enhanced tumor cell death.

Future research in this area will likely focus on:

  • Developing more selective and potent Mps1 inhibitors: This will help to minimize off-target effects and improve the therapeutic index.

  • Identifying predictive biomarkers: This will allow for the selection of patients who are most likely to respond to Mps1 inhibitor therapy.[29]

  • Exploring novel combination therapies: Combining Mps1 inhibitors with other targeted agents or immunotherapies may lead to more durable clinical responses.

Conclusion

NMS-P715 and its analogs represent a promising class of anticancer agents that target the core of mitotic fidelity. By inhibiting Mps1 kinase, these compounds effectively abrogate the Spindle Assembly Checkpoint, leading to widespread aneuploidy and mitotic catastrophe in cancer cells. The in-depth understanding of their mechanism of action, coupled with robust experimental methodologies, will continue to drive the development of this therapeutic strategy for the benefit of cancer patients.

References

  • Janssen, A., & Medema, R. H. (2011).
  • Colombo, R., & Moll, J. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Oncotarget, 1(7), 590-594.
  • Musacchio, A. (2011). Spindle assembly checkpoint: the third decade. Nature Reviews Molecular Cell Biology, 12(7), 431-441.
  • Santaguida, S., & Musacchio, A. (2009). The life and miracles of kinetochores. The EMBO journal, 28(17), 2511-2531.
  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. PLoS One, 5(12), e14219.
  • Cervantes-Gomez, F., et al. (2022). Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. European Journal of Pharmacology, 924, 174899.
  • von der Haar, T., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.
  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514.
  • American Chemical Society. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Spindle checkpoint. Retrieved from [Link]

  • Vitale, I., et al. (2010). An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe.
  • Schoolcraft, W. B., & Katz-Jaffe, M. G. (2021). Preimplantation genetic testing for aneuploidy: what technology should you use and what are the differences?. Journal of Assisted Reproduction and Genetics, 38(3), 595-604.
  • Bitesize Bio. (n.d.). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Synchronisation Methods. Retrieved from [Link]

  • Assay Genie. (2023). Mitotic Catastrophe Review. Retrieved from [Link]

  • Brinkley, B. R., et al. (1975). Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin. Proceedings of the National Academy of Sciences, 72(12), 4981-4985.
  • London, N., & Biggins, S. (2014). Spindle assembly checkpoint activation and silencing at kinetochores. Current Opinion in Cell Biology, 29, 63-69.
  • ResearchGate. (n.d.). NMS-P715 has the expected mechanism of action in cells. Retrieved from [Link]

  • Parry, J. M., et al. (2002). Procedures for the detection of chemically induced aneuploidy: recommendations of a UK Environmental Mutagen Society working group. Mutagenesis, 17(4), 365-391.
  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Retrieved from [Link]

  • Chen, J., & Deng, H. (2022). Reversible and effective cell cycle synchronization method for studying stage-specific processes. The EMBO Journal, 41(10), e110294.
  • Vogelstein, B., et al. (2018). Detection of aneuploidy in patients with cancer through amplification of long interspersed nucleotide elements (LINEs). Proceedings of the National Academy of Sciences, 115(8), 1886-1891.
  • Morita, K., et al. (2017). One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. Journal of Visualized Experiments, (128), 56214.
  • ResearchGate. (n.d.). Indirect immunofluorescence staining of mitotic spindle abnormalities. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). mitotic spindle assembly checkpoint signaling. Retrieved from [Link]

  • Mantzouridis, A., et al. (2022). Preimplantation Genetic Testing for Aneuploidy Improves Live Birth Rates with In Vitro Produced Bovine Embryos: A Blind Retrospective Study. Genes, 13(3), 503.
  • Santaguida, S., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. Oncogene, 37(19), 2563-2575.
  • Baumann, M. H., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1078-1090.
  • Ma, H. T., & Poon, R. Y. C. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block.
  • Niiya, H., et al. (2005). DNA damage-induced mitotic catastrophe is mediated by the Chk1-dependent mitotic exit DNA damage checkpoint. Proceedings of the National Academy of Sciences, 102(5), 1591-1596.
  • ResearchGate. (n.d.). Mps1 inhibitors in clinical trials 1. Retrieved from [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of aneuploidy by array comparative genomic hybridization using cell lines to mimic a mosaic trophectoderm biopsy. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Methods for Cell-Cycle Synchronization of Mammalian Cells. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mitotic catastrophe – Knowledge and References. Retrieved from [Link]

  • SENS Research Foundation. (2020, November 30). Immunofluorescent Staining Protocol [Video]. YouTube. [Link]

Sources

Methodological & Application

High-Throughput In Vitro Kinase Assay for the Screening of NMS-P715 Analogs Against MPS1 (TTK)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The Monopolar Spindle 1 (MPS1/TTK) kinase is a critical regulator of the Spindle Assembly Checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] Its overexpression in various human tumors has made it a compelling target for cancer therapy.[2] NMS-P715 is a potent and selective ATP-competitive inhibitor of MPS1 kinase, demonstrating significant anti-proliferative activity.[3][4][5] The development of novel analogs of NMS-P715 is a key strategy in the pursuit of next-generation mitotic inhibitors with improved efficacy and pharmacological profiles. This document provides a comprehensive, field-tested protocol for the screening of NMS-P715 analog libraries using a robust, luminescence-based in vitro kinase assay. We detail the principles of the assay, critical optimization steps, a step-by-step screening workflow, and data analysis guidelines to empower researchers in drug discovery to identify and characterize novel MPS1 inhibitors.

Introduction: The Rationale for Targeting MPS1

Kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[7] MPS1 is a dual-specificity serine/threonine kinase that plays an indispensable role in the SAC. The SAC is a sophisticated cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] In many cancer cells, which are characterized by chromosomal instability, the SAC is often upregulated, and these cells become highly dependent on kinases like MPS1 for survival.[8] Inhibition of MPS1 disrupts the SAC, leading to severe chromosome missegregation and, ultimately, apoptotic cell death in cancer cells.[2][8][9]

NMS-P715 exemplifies a successful approach to targeting this dependency, with a reported IC50 of 182 nM against MPS1.[3][10] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[1][4] The goal of screening NMS-P715 analogs is to identify molecules with superior potency, enhanced selectivity, or improved drug-like properties. An effective in vitro biochemical assay is the cornerstone of such a screening campaign.[6]

Principle of the Luminescence-Based Kinase Assay

For high-throughput screening (HTS), a robust, sensitive, and scalable assay format is paramount.[7][11] We have selected a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay). This format offers an excellent signal-to-background ratio and is less prone to interference from library compounds compared to some fluorescence-based methods.[12]

The assay is a two-step process:

  • Kinase Reaction: Recombinant MPS1 kinase phosphorylates a specific peptide substrate in the presence of ATP. The amount of ADP generated is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction, a detection reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently used by a luciferase enzyme to generate a light signal. The luminescent signal is directly proportional to the initial kinase activity.

AssayPrinciple cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Detection Kinase MPS1 Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor This compound (ATP Competitor) Inhibitor->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Reaction->PhosphoSubstrate ADP ADP Reaction->ADP ADP_to_ATP ADP converted to ATP ADP->ADP_to_ATP Detection ADP Detection Luciferase Luciferase + Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the luminescence-based ADP-Glo kinase assay.

Materials and Reagents

Rigorous quality control of all reagents is essential for reproducible results.

ReagentRecommended SupplierPart NumberStorage Temp.Notes
Recombinant Human MPS1 (TTK) KinaseCarna Biosciences08-155-80°CEnsure high purity and activity-tested lot.
KKLNRTLSVA (p53-derived peptide substrate)Custom SynthesisN/A-20°CReconstitute in sterile water or assay buffer.
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichA7699-20°CPrepare fresh 10 mM stock in ultrapure water, pH 7.4.
ADP-Glo™ Kinase Assay + KinasePromegaV9101-20°CContains ADP-Glo™ Reagent, Kinase Detection Reagent, etc.
NMS-P715 (Control Inhibitor)MedChemExpressHY-12053-20°CPrepare 10 mM stock in 100% DMSO.
Kinase Assay Buffer (1X)In-house preparationSee below4°C40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
DMSO (Dimethyl Sulfoxide), AnhydrousSigma-AldrichD2650Room Temp.Use for compound dilution.
White, Opaque, 384-well Assay PlatesCorning3570Room Temp.Low-volume, solid bottom plates are recommended for luminescence.

Assay Development and Optimization: A Self-Validating System

Before initiating a large-scale screen, the assay must be optimized to ensure it is robust, sensitive, and performing within a linear range. This optimization phase is critical for the trustworthiness of the screening data.

Enzyme Titration

Causality: The concentration of MPS1 kinase must be carefully determined to ensure the reaction proceeds within the linear range for the chosen incubation time. Too much enzyme will result in rapid substrate depletion, while too little will yield a weak signal. The goal is to achieve approximately 10-30% ATP consumption.

Protocol:

  • Perform a serial dilution of MPS1 kinase in kinase assay buffer.

  • Run the kinase assay at a fixed, saturating concentration of substrate and ATP (e.g., 100 µM each).

  • Incubate for a fixed time (e.g., 60 minutes).

  • Measure ADP production (luminescence).

  • Plot luminescence vs. enzyme concentration and select a concentration from the linear portion of the curve that gives a robust signal.

Determination of ATP Km(app)

Causality: Since NMS-P715 and its analogs are ATP-competitive, their measured IC50 values are highly dependent on the ATP concentration in the assay.[13] Performing the assay at the apparent Michaelis-Menten constant (Km) for ATP provides a standardized condition that reflects the inhibitor's affinity for the enzyme's active site.[7]

Protocol:

  • Use the optimized MPS1 enzyme concentration.

  • Set up kinase reactions with a fixed, saturating concentration of peptide substrate.

  • Vary the ATP concentration across a wide range (e.g., 0.1 µM to 500 µM).

  • Measure the initial reaction velocity (v) at each ATP concentration by ensuring the reaction is in the linear phase.

  • Plot v versus [ATP] and fit the data to the Michaelis-Menten equation to determine the Km(app). For screening, the ATP concentration should be set equal to this determined Km(app) value.

Z'-Factor Determination

Causality: The Z'-factor is a statistical parameter that validates the quality and reliability of a high-throughput assay. It quantifies the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Protocol:

  • Prepare a 384-well plate with multiple replicates of positive and negative controls.

    • Negative Control (Max Signal): MPS1 kinase + Substrate + ATP + DMSO (vehicle).

    • Positive Control (Min Signal): MPS1 kinase + Substrate + ATP + a saturating concentration of NMS-P715 (e.g., 10 µM).

  • Run the assay and calculate the Z'-factor using the formula:

    • Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Detailed Screening Protocol for NMS-P715 Analogs

This protocol assumes a 384-well plate format and a final assay volume of 20 µL.

Workflow Start Start Plating 1. Compound Plating (200 nL of Analogs in DMSO) Start->Plating KinaseAdd 2. Add Kinase/Substrate Mix (10 µL) Plating->KinaseAdd Incubate1 3. Pre-incubation (15 min at RT) KinaseAdd->Incubate1 ATPAdd 4. Initiate Reaction with ATP (10 µL) Incubate1->ATPAdd Incubate2 5. Kinase Reaction (60 min at RT) ATPAdd->Incubate2 ADPGloAdd 6. Add ADP-Glo™ Reagent (20 µL) Incubate2->ADPGloAdd Incubate3 7. ATP Depletion (40 min at RT) ADPGloAdd->Incubate3 DetectAdd 8. Add Detection Reagent (40 µL) Incubate3->DetectAdd Incubate4 9. Signal Development (30 min at RT) DetectAdd->Incubate4 Read 10. Read Luminescence Incubate4->Read End End Read->End

Caption: High-throughput screening workflow for MPS1 inhibitors.

Step 1: Compound Plating

  • Create serial dilutions of the this compound library and the NMS-P715 control inhibitor in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 200 nL of each compound dilution into the wells of a 384-well white opaque plate.

  • Include wells for negative controls (DMSO only) and positive controls (10 µM NMS-P715).

Step 2: Kinase and Substrate Addition

  • Prepare a 2X Kinase/Substrate master mix in pre-chilled kinase assay buffer. The final concentration after addition should be the optimized enzyme concentration and a saturating substrate concentration (e.g., 100 µM).

  • Dispense 10 µL of the master mix into each well containing the plated compounds.

  • Mix the plate by centrifuging at 1,000 rpm for 1 minute.

Step 3: Pre-incubation

  • Incubate the plate at room temperature for 15 minutes. This allows the compounds to interact with the MPS1 kinase prior to the start of the reaction.

Step 4: Kinase Reaction Initiation

  • Prepare a 2X ATP solution in kinase assay buffer. The final concentration in the well should be equal to the predetermined Km(app) of ATP.

  • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final assay volume is now 20 µL, and the final DMSO concentration is 1%.

  • Mix the plate by centrifuging at 1,000 rpm for 1 minute.

Step 5: Kinase Reaction Incubation

  • Incubate the plate at room temperature for 60 minutes (or the optimized time). Protect the plate from light.

Step 6: First Detection Step (ATP Depletion)

  • Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

  • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 40 minutes.

Step 7: Second Detection Step (Signal Generation)

  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin components.

  • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

Step 8: Data Acquisition

  • Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis and Interpretation

Step 1: Calculation of Percent Inhibition

  • Normalize the data using the control wells on each plate:

    • Negative Control (0% Inhibition): Mean signal from DMSO-only wells.

    • Positive Control (100% Inhibition): Mean signal from 10 µM NMS-P715 wells.

  • Calculate the Percent Inhibition for each compound concentration using the following formula:

    • % Inhibition = 100 * ( 1 - ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) ) )

Step 2: IC50 Determination

  • Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model (variable slope) with software such as GraphPad Prism or a corporate drug discovery database.

  • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Example Data Presentation:

Analog IDIC50 (nM)Hill SlopeR² Value
NMS-P715185.21.10.998
Analog-0195.71.20.997
Analog-021250.40.90.995
Analog-0325.11.00.999

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Reagent degradation (enzyme, ATP).2. Sub-optimal reagent concentrations.3. Inconsistent liquid handling.1. Use fresh reagents; aliquot enzyme to avoid freeze-thaw cycles.2. Re-run assay optimization steps.3. Calibrate pipettes/liquid handlers.
High Well-to-Well CV% 1. Inadequate mixing.2. Air bubbles in wells.3. Edge effects in the plate.1. Ensure proper mixing after each reagent addition.2. Centrifuge plates after additions.3. Avoid using the outer wells of the plate.
False Positives 1. Compound interferes with luciferase.2. Compound absorbs light at the emission wavelength.1. Perform a counter-screen without the kinase to identify luciferase inhibitors.2. This is less common with luminescence but can be checked.
False Negatives 1. Compound precipitation at high concentrations.2. Inactive compound.1. Check compound solubility in assay buffer.2. Confirm compound integrity and purity.

Conclusion

This application note provides a validated, high-throughput method for the in vitro screening of NMS-P715 analogs against MPS1 kinase. By emphasizing rigorous assay optimization and providing a detailed, step-by-step protocol, this guide serves as a reliable resource for researchers in oncology and drug discovery. The robust, luminescence-based format ensures high-quality, reproducible data, enabling the confident identification of potent next-generation MPS1 inhibitors for further preclinical development.

References

  • Title: Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715 Source: PubMed URL: [Link]

  • Title: Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer Source: MDPI URL: [Link]

  • Title: NMS-P715 is a selective ATP-competitor MPS1 kinase inhibitor. A,... Source: ResearchGate URL: [Link]

  • Title: Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells Source: PubMed URL: [Link]

  • Title: Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase Source: ResearchGate URL: [Link]

  • Title: NMS-P715 has the expected mechanism of action in cells. A, time-lapse... Source: ResearchGate URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

  • Title: Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase Source: PubMed URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

Sources

Application Note: Optimizing Oral Bioavailability of NMS-P715 Analogs in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NMS-P715 is a potent, selective, and orally bioavailable inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] While NMS-P715 exhibits decent oral bioavailability (~37% in mice), the development of next-generation analogs often requires optimization to enhance solubility, metabolic stability, and tissue distribution.

This Application Note provides a comprehensive technical guide for researchers aiming to optimize the pharmacokinetic (PK) profile of NMS-P715 analogs. It details the transition from structural design to in vivo validation, emphasizing self-validating protocols for solubility screening, microsomal stability, and mouse PK studies.

Biological Context & Mechanism of Action[2][3][4][5][6][7][8][9]

To optimize an inhibitor, one must understand the target environment. MPS1 is a dual-specificity kinase essential for SAC operation.[2] Inhibition of MPS1 causes premature mitotic exit, leading to gross aneuploidy and cell death—a mechanism distinct from taxanes or vinca alkaloids.

Pathway Visualization

The following diagram illustrates the critical intervention point of NMS-P715 within the SAC signaling cascade.

MPS1_Pathway MPS1 MPS1 (TTK) Kinase MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC Promotes Assembly Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruitment APC APC/C Ubiquitin Ligase MCC->APC Inhibits Securin Securin/Cyclin B APC->Securin Degradation Anaphase Anaphase Onset Securin->Anaphase Triggers NMSP715 NMS-P715 (Inhibitor) NMSP715->MPS1 Blocks Activity

Figure 1: Mechanism of Action. NMS-P715 inhibits MPS1, preventing MCC formation and forcing premature anaphase entry (Bypass of Checkpoint).

Phase I: Structural Optimization Strategy

NMS-P715 possesses a pyrazolo-quinazoline core with a trifluoromethoxy group and a methylpiperidinyl side chain.[3][2] The baseline bioavailability (F%) is limited by two factors: solubility (due to the planar aromatic core) and first-pass metabolism .

Design Tactics for Analogs

When designing analogs to improve F%, focus on these specific regions:

  • The Solubilizing Tail (R-Group): The N-methylpiperidine moiety is the primary solubilizing group.

    • Optimization: Replace with morpholine, N-methyl-piperazine, or bridged bicyclic amines to alter LogD and pKa.

    • Goal: Maintain pKa between 7.5–8.5 to ensure ionization in the gut (pH < 6) while allowing membrane permeation (neutral species) at physiological pH.

  • Metabolic Blocking: The core is susceptible to oxidation.

    • Optimization: Introduce fluorine atoms or deuterium at metabolic "soft spots" (e.g., benzylic positions) to reduce Clearance (Cl_int).

  • Planarity Disruption:

    • Optimization: Introduce sp3-hybridized carbons into the core scaffold to disrupt crystal lattice energy, thereby improving thermodynamic solubility.

Phase II: In Vitro Profiling (The "Filter")

Before in vivo dosing, analogs must pass a rigorous in vitro filter. The most critical predictive assay for this scaffold is Microsomal Stability .

Protocol A: Microsomal Stability Assay (Mouse)

Purpose: To determine Intrinsic Clearance (


) and predict hepatic extraction ratio.

Materials:

  • Mouse Liver Microsomes (MLM) (e.g., CD-1 male, pooled).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (IS): Propranolol (High clearance control) and Warfarin (Low clearance control).

Procedure:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1%.

  • Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL protein conc.) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope (

) determines

.

Acceptance Criteria:

  • High Stability:

    
     (Ideal for oral dosing).
    
  • Moderate Stability:

    
    .
    
  • High Clearance:

    
     (Likely poor oral bioavailability).
    

Phase III: Formulation & In Vivo Pharmacokinetics

Once a lead analog is selected (High Stability + Good Solubility), it proceeds to mouse PK.

Formulation Strategy

NMS-P715 and its analogs are basic. Avoid simple suspension in CMC/Tween if solubility is poor.

  • Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).

  • Alternative (Acidic): 50 mM Lactate Buffer (pH 4.0) – Use with caution as this may precipitate in the small intestine.

Protocol B: Mouse Pharmacokinetic Study

Species: Male CD-1 or BALB/c Mice (20-25g). Groups:

  • Group 1: IV Bolus (1 or 2 mg/kg).

  • Group 2: Oral Gavage (PO) (10 mg/kg).[4][5]

Workflow:

  • Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to reduce food-effect variability.

  • Dosing:

    • IV: Tail vein injection. Volume: 5 mL/kg.

    • PO: Oral gavage using a ball-tipped needle. Volume: 10 mL/kg.

  • Blood Sampling:

    • Technique: Serial tail vein microsampling (15 µL) or retro-orbital bleed (composite).

    • Timepoints:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

      • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Plasma Preparation: Collect blood into K2-EDTA tubes. Centrifuge at 2000g for 10 min (4°C). Store plasma at -80°C.

Workflow Visualization

PK_Workflow cluster_Vivo In Vivo Phase Analog Lead Analog Formulation Formulation (10% DMSO/PEG400) Analog->Formulation IV_Group Group A: IV (2 mg/kg) Formulation->IV_Group PO_Group Group B: PO (10 mg/kg) Formulation->PO_Group Sampling Microsampling (0-24h) IV_Group->Sampling PO_Group->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Data Calc: F%, Cl, Vss Analysis->Data

Figure 2: The Pharmacokinetic Evaluation Workflow. Parallel IV/PO dosing is required to calculate absolute bioavailability.

Phase IV: Bioanalysis & Data Calculation

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode (Monitor parent ion [M+H]+ and specific fragment).

Key PK Parameters Calculation

Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive:

ParameterDefinitionSignificance
AUC Area Under the CurveTotal drug exposure.
Cmax Maximum ConcentrationPeak exposure (toxicity indicator).
Tmax Time to CmaxRate of absorption.
Cl Clearance (Dose_IV / AUC_IV)Efficiency of elimination.
Vss Volume of DistributionTissue penetration (High Vss > 0.7 L/kg implies good tissue uptake).
F% Oral BioavailabilityThe ultimate metric of success.

Formula for Bioavailability (F%):



Troubleshooting Low Bioavailability

If your NMS-P715 analog shows low F% (< 20%), use the data to diagnose the failure mode:

  • Low F% + High Clearance (IV):

    • Cause: Rapid metabolism (Liver) or biliary excretion.

    • Solution: Return to Phase 1. Block metabolic sites (Fluorination) or check microsomal stability.

  • Low F% + Low Clearance (IV):

    • Cause: Poor Absorption.[6] The drug is not getting from the gut to the blood.

    • Solution: Improve Solubility (Polar groups) or Permeability (Reduce Polar Surface Area/PSA).

  • Low Solubility in Vehicle:

    • Solution: Attempt salt formation (Mesylate or Hydrochloride salts) to improve dissolution rate.

References

  • Colombo, R., et al. (2010).[2] Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase.[1][7][3][2] Cancer Research, 70(24), 10255–10264.[1][2]

  • Caldarelli, M., et al. (2010).[1] Dissecting the Structural Determinants of MPS1 Inhibition by NMS-P715. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for SAR).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PK protocols).
  • MedChemExpress. NMS-P715 Product Information and In Vivo Protocols.

  • Tartarone, A., et al. (2022). MPS1 Inhibition in Oncology: A Review of the Clinical and Preclinical Data. International Journal of Molecular Sciences. (Context for clinical relevance).

Sources

Application Note: High-Precision Xenograft Tumor Model Dosing for NMS-P715 and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating NMS-P715 and its structural derivatives in murine xenograft models. NMS-P715 is a selective, ATP-competitive inhibitor of MPS1 (TTK) , a core kinase in the Spindle Assembly Checkpoint (SAC).

The Mechanistic Logic: Unlike cytotoxic chemotherapies that arrest cells in mitosis (e.g., taxanes), NMS-P715 accelerates mitosis. It inhibits MPS1, forcing cells to bypass the SAC before chromosomes are properly aligned. This leads to premature anaphase , severe aneuploidy, and subsequent mitotic catastrophe or post-mitotic cell death.

Critical Consideration for Derivatives: When testing derivatives, the primary goal is often to improve upon the poor solubility and moderate metabolic stability of the parent NMS-P715. Therefore, this protocol includes specific adaptations for formulation and dose-escalation based on physicochemical improvements.

Mechanism of Action (Pathway Visualization)

Understanding the target is prerequisite to interpreting the data. NMS-P715 acts by silencing the "Wait" signal of the SAC.

MPS1_Mechanism MPS1 MPS1 (TTK) Kinase SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Phosphorylates Kinetochores APC APC/C (Anaphase Promoting Complex) MPS1->APC Inhibition leads to Constitutive Activation NMS NMS-P715 (Inhibitor) NMS->MPS1 Inhibits MCC Mitotic Checkpoint Complex (MCC) SAC->MCC Assembles MCC->APC Inhibits Sep Separase Activation APC->Sep Ubiquitinates Securin Result Premature Anaphase & Aneuploidy Sep->Result Cleaves Cohesin

Figure 1: Mechanism of NMS-P715. Inhibition of MPS1 prevents MCC formation, allowing APC/C to activate Separase prematurely, causing chromosomal chaos.

Formulation Strategy

NMS-P715 is hydrophobic (Class II/IV). Proper vehicle selection is critical to ensure bioavailability (F) and avoid precipitation in the gut, which leads to high variability in tumor growth inhibition (TGI) data.

Standard Vehicle (Parent Compound)
  • Composition: 0.5% Methocel (Methylcellulose) K4M in water.

  • Preparation:

    • Heat 1/3 of the required water to 80°C.

    • Disperse Methocel powder with vigorous stirring.

    • Add remaining cold water and stir until clear/viscous.

    • Compound Addition: NMS-P715 must be micronized (mortar/pestle) before suspension. It forms a white, homogeneous suspension.

  • Stability: Prepare fresh weekly; store at 4°C.

Optimized Vehicle (For Soluble Derivatives)

If your derivative has improved polarity (e.g., added piperazine/morpholine groups), attempt a solution-based vehicle to improve


.
  • Composition: 10% PEG400 + 5% Tween 80 + 85% Saline.

  • Validation: Centrifuge the formulation at 13,000 rpm for 5 mins. If a pellet forms, revert to Methocel suspension.

Experimental Design & Dosing Schedule

Animal Model Selection
  • Species: Mouse (Mus musculus).

  • Strain: BALB/c Nude (immunodeficient) or SCID.

  • Cell Line: A2780 (Ovarian) or HCT116 (Colorectal) are validated responders.

  • Implantation: Subcutaneous (flank),

    
     cells in 50% Matrigel/PBS.
    
Dosing Regimens[1][2]

Rationale: MPS1 inhibitors require sustained coverage to catch cycling cells as they enter mitosis. However, continuous high-dose inhibition can cause severe neutropenia.

GroupTreatmentDoseRouteScheduleRationale
1 Vehicle ControlN/APOq.d. x 14-21Baseline tumor growth.
2 NMS-P715 (Benchmark) 90 mg/kg PO q.d. x 14-21 Validated effective dose (Colombo et al.).
3 Derivative (Low)30 mg/kgPOq.d. x 14-21Assess potency improvement.
4 Derivative (High)60-90 mg/kgPOq.d. x 14-21Assess non-inferiority/toxicity.
5 Intermittent (Optional)90-120 mg/kgPO5 days on / 2 days offRecovery period for bone marrow if toxicity is observed.
  • PO: Oral Gavage (10 mL/kg volume).

  • q.d.: Once daily.

Detailed Workflow Protocol

Workflow Start Cell Culture (A2780/HCT116) Implant Sub-Q Implant (Day -10 to -14) Start->Implant Random Randomization (TV: 150-200 mm³) Implant->Random Growth Dosing Dosing Phase (14-21 Days) Random->Dosing Monitor Daily: Weight 3x/Week: Caliper Dosing->Monitor Harvest Harvest (Plasma/Tumor) Monitor->Harvest End of Study

Figure 2: In vivo study workflow. Randomization at 150-200 mm³ is crucial; starting too large (>300 mm³) reduces sensitivity to MPS1 inhibitors.

Step-by-Step Procedure
  • Tumor Establishment: Inoculate mice. Monitor growth until average tumor volume (TV) reaches 150 mm³ .

    • Note: Do not start dosing if TV < 100 mm³ (high spontaneous regression risk) or > 300 mm³ (necrotic core limits drug delivery).

  • Randomization (Day 0): Sort mice into groups (n=8-10) such that mean TV and standard deviation are identical across groups.

  • Compound Preparation:

    • Weigh NMS-P715 powder.

    • Add vehicle (0.5% Methocel).

    • Sonicate/Vortex to ensure uniform suspension.

    • Critical: Re-suspend immediately before drawing into the syringe for every mouse to ensure consistent dosing.

  • Administration: Oral gavage daily at the same time (e.g., 09:00 AM) to minimize circadian PK variations.

  • Data Collection:

    • Tumor Volume:

      
      . Measure M/W/F.
      
    • Body Weight: Measure daily.

    • Toxicity Stop Rule: If a mouse loses >20% body weight, euthanize immediately.

Validation & Readouts

To prove the derivative works via the MPS1 mechanism (and not off-target toxicity), you must assess specific biomarkers.

Primary Endpoint: Tumor Growth Inhibition (TGI)


  • Success Criteria: TGI > 50% is generally considered active for this class.

Secondary Endpoint: Pharmacodynamics (IHC/Western)

Harvest tumors 2-4 hours post-last dose.

  • Phospho-Histone H3 (pHH3):

    • Expectation: NMS-P715 accelerates mitosis.[1][2][3] Paradoxically, this can lead to a lower mitotic index (fewer pHH3+ cells) in fixed tissue because cells exit mitosis faster, or an accumulation of micronucleated cells.

    • Better Marker:Aneuploidy/Micronuclei . Use DAPI staining to visualize massive nuclear fragmentation and micronuclei formation.

  • Cleaved Caspase-3: Indicator of apoptosis. Expect significant increase vs vehicle.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Toxicity (>15% BW loss) Off-target kinase inhibition (e.g., CDK2/PLK1) or gut toxicity.Switch to intermittent dosing (5 days on / 2 days off).
No Efficacy (TGI < 20%) Poor bioavailability or rapid clearance.Check plasma PK.[4][5][6][7] If

, dose b.i.d. (twice daily) at 45 mg/kg.
Inconsistent Tumor Sizes Suspension settling in syringe.Vortex vehicle between every 3 mice during dosing.
Precipitation in Stomach pH-dependent solubility.Ensure derivative is a salt form (e.g., Hydrochloride) if basic.

References

  • Colombo, R. et al. (2010). "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255–10264.

  • Jemaà, M. et al. (2013). "MPS1 inhibition induces p53-independent cell death in tumor cells." Cell Death & Differentiation, 20, 1532–1545.

  • Tartaro, S. et al. (2013). "Discovery of NMS-P715, a potent and selective MPS1 inhibitor."[3] Future Medicinal Chemistry, 5(13).

Sources

immunofluorescence staining of kinetochores after MPS1 inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Immunofluorescence Staining of Kinetochores after MPS1 Inhibition

Abstract

Monopolar Spindle 1 (MPS1/TTK) kinase is the master regulator of the Spindle Assembly Checkpoint (SAC).[1][2] Its activity is required to recruit downstream effectors (e.g., Mad1, Mad2, Bub1) to unattached kinetochores, thereby preventing anaphase onset until chromosome biorientation is achieved. In drug development, MPS1 inhibitors (MPS1i) are potent antimitotic agents that force cells to exit mitosis prematurely with unsegregated chromosomes (mitotic slippage).

This guide details a high-fidelity immunofluorescence (IF) protocol to visualize and quantify the displacement of SAC proteins from the kinetochore following MPS1 inhibition. Unlike standard IF, this protocol utilizes a pre-extraction methodology to remove cytosolic pools of checkpoint proteins, ensuring that only the chromatin-bound fraction is visualized.

Mechanistic Insight: The MPS1 Signaling Cascade

To interpret IF data correctly, one must understand the hierarchy of kinetochore recruitment. MPS1 phosphorylates "MELT" motifs on the scaffold protein KNL1. This phosphorylation event is the primer for recruiting the Bub1/Bub3 complex, which subsequently recruits Mad1/Mad2.

Key Readout: Successful MPS1 inhibition results in the retention of structural markers (e.g., CENP-C) but the loss of phospho-KNL1, Bub1, and Mad1 at the kinetochore.

MPS1_Pathway MPS1 MPS1 (TTK) Kinase KNL1 KNL1 (Scaffold) MPS1->KNL1 Phosphorylates pKNL1 p-KNL1 (MELT motifs) KNL1->pKNL1 Activation Bub1 Bub1 / Bub3 pKNL1->Bub1 Recruits Mad1 Mad1 / Mad2 Bub1->Mad1 Recruits MCC Mitotic Checkpoint Complex (SAC ON) Mad1->MCC Forms Inhibitor MPS1 Inhibitor (e.g., NMS-P715) Inhibitor->MPS1 Blocks

Figure 1: The MPS1 signaling cascade.[3][4] Inhibition prevents KNL1 phosphorylation, collapsing the recruitment hierarchy.

Experimental Design & Controls

Drug Treatment Strategy

MPS1 inhibitors cause rapid mitotic exit.[3][5] To capture the "displacement" phenotype before the cell slips into interphase, you must arrest cells in mitosis first using a microtubule poison (Nocodazole or Taxol).

ConditionDrug 1 (Arrest)Drug 2 (Test)Duration (Drug 2)Expected Phenotype
Negative Control Nocodazole (3.3 µM)DMSO1 HourHigh Mad1/Bub1 at kinetochores (SAC Active)
Experimental Nocodazole (3.3 µM)MPS1i (e.g., 2 µM)1 HourLoss of Mad1/Bub1; Retention of Centromere
Antibody Selection

You must use a Reference Channel (constitutive centromere protein) and a Target Channel (MPS1-dependent protein) to calculate ratios.

  • Reference (Normalizer): CREST (human auto-immune serum) or anti-CENP-C. These remain bound regardless of MPS1 activity.

  • Target (Readout): Anti-Mad1, Anti-Bub1, or Anti-BubR1.

  • Phospho-Target (Direct Readout): Anti-p-KNL1 (MELT).

Detailed Protocol: Pre-Extraction & Staining

Why Pre-extraction? Kinetochore proteins exist in equilibrium with a large cytosolic pool. Standard fixation crosslinks this cytosolic "noise" over the specific kinetochore signal. Pre-extraction with a detergent-containing buffer before fixation washes away the cytosol, dramatically improving the Signal-to-Noise Ratio (SNR).

Reagents
  • PTEM Buffer (Pre-extraction): 20 mM PIPES (pH 6.8), 10 mM EGTA, 1 mM MgCl2, 0.2% Triton X-100.

  • Fixative: 4% Paraformaldehyde (PFA) in PTEM (freshly prepared).

  • Blocking Buffer: PBS + 3% BSA + 0.1% Triton X-100.

Step-by-Step Workflow

Protocol_Workflow Step1 1. Drug Treatment (Nocodazole + MPS1i) Step2 2. Pre-Extraction (PTEM + Triton) 1 min Step1->Step2 Step3 3. Fixation (4% PFA) 15 min Step2->Step3 Step4 4. Immunostaining (Primary/Secondary) Step3->Step4 Step5 5. Imaging (Z-Stack) Step4->Step5

Figure 2: Optimized IF workflow emphasizing the critical pre-extraction step.

Protocol Steps:

  • Seed Cells: Grow HeLa or U2OS cells on #1.5 glass coverslips to 70% confluency.

  • Arrest: Treat with Nocodazole (3.3 µM) for 3–14 hours to enrich mitotic index.

  • Inhibit: Add MPS1 inhibitor (e.g., Reversine or NMS-P715) directly to the media for 60 minutes.

  • Pre-Extraction (CRITICAL):

    • Aspirate media carefully.

    • Gently add warm PTEM buffer (with Triton) for 1 minute . Do not agitate.

    • Note: This permeabilizes the membrane and releases soluble Mad1/Bub1.

  • Fixation: Aspirate PTEM and immediately add 4% PFA (in PTEM or PBS). Incubate for 15 minutes at Room Temperature (RT).

  • Wash: Wash 3x with PBS + 0.1% Triton X-100 (PBST).

  • Block: Incubate in Blocking Buffer for 30 minutes.

  • Primary Antibody: Dilute antibodies (e.g., Mouse anti-Mad1 1:500 + Human CREST 1:1000) in Blocking Buffer. Incubate 1 hour at RT or Overnight at 4°C.

  • Secondary Antibody: Wash 3x PBST. Add fluorescent secondaries (e.g., Alexa 488/647). Incubate 45 mins at RT.

  • Mount: Wash 3x PBST. Mount with DAPI-containing media (e.g., ProLong Glass).

Data Acquisition & Analysis

Imaging Parameters
  • Microscope: Confocal or DeltaVision Deconvolution systems are preferred due to the small size of kinetochores (~200 nm).

  • Z-Stack: Acquire 0.2 µm steps through the entire cell volume (usually 5–8 µm for rounded mitotic cells).

  • Resolution: Use a 60x or 100x Oil objective (NA 1.4).

Quantification (Relative Fluorescence Intensity)

Do not rely on absolute intensity, as staining efficiency varies between coverslips. Use the Ratio Method .

  • Project: Create a "Maximum Intensity Projection" of the Z-stack.

  • Segment: Use the CREST (Reference) channel to define Regions of Interest (ROIs) for individual kinetochores.

  • Measure: Measure the integrated intensity of the Target (Mad1) channel within those CREST-defined ROIs.

  • Background Subtraction: Subtract the mean intensity of a non-kinetochore cytoplasmic region.

  • Calculate Ratio:

    
    
    

Interpretation:

  • Ratio ~ 1.0 (Normalized to Control): MPS1 is active (Checkpoint ON).

  • Ratio < 0.2: MPS1 is inhibited (Checkpoint OFF).

Troubleshooting

ProblemPossible CauseSolution
No Kinetochore Staining (Target) Pre-extraction was too harsh.Reduce PTEM incubation to 30 seconds or reduce Triton to 0.1%.
High Background (Cytosol) Insufficient pre-extraction.Ensure PTEM buffer is fresh; do not skip the pre-extraction step.
Cells detached Mitotic cells are loosely attached.Use Poly-L-Lysine or Fibronectin coated coverslips. Perform washes very gently.
CREST signal weak Antibody degradation.CREST serum is stable but variable. Aliquot and store at -80°C.

References

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the kinetochore. The Journal of Cell Biology, 190(1), 25–34.

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle assembly checkpoint through the specific inhibitor NMS-P715. The Journal of Cell Biology, 190(1), 73–87.

  • Jelluma, N., et al. (2008). Mps1 Phosphorylates Borealin to Control Aurora B Activity and Chromosome Alignment. Cell, 132(2), 233-246.

  • London, N., & Biggins, S. (2014). Signalling dynamics in the spindle checkpoint response. Nature Reviews Molecular Cell Biology, 15, 736–747.

Sources

synthesis and purification methods for NMS-P715 analog libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Purification of NMS-P715 Analog Libraries

Introduction & Scientific Context

NMS-P715 is a potent, selective, and orally bioavailable inhibitor of MPS1 (TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] Inhibition of MPS1 forces tumor cells to exit mitosis with unaligned chromosomes, leading to massive aneuploidy and cell death (mitotic catastrophe).[1][2]

For drug discovery programs, the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold of NMS-P715 offers a robust platform for structure-activity relationship (SAR) exploration.[1] However, the synthesis of analog libraries requires a divergence from the linear scale-up route.[1]

This guide details a modular, late-stage functionalization strategy designed to generate diversity at two key vectors:

  • The C-3 position: Via amide coupling (Solvent-exposed region).[1]

  • The C-8 position: Via Buchwald-Hartwig amination or SNAr (Hinge-binding region).[1]

Retrosynthetic Strategy & Pathway Visualization

To maximize library efficiency, we utilize a Convergent-Divergent approach. We synthesize a common "Scaffold Core" (Intermediate 3 ) which is then split into parallel reaction blocks for derivatization.

Key Mechanistic Insight: The C-8 position is activated by the pyrimidine nitrogen, making it susceptible to nucleophilic attack, but steric bulk often necessitates palladium catalysis over simple thermal displacement.[1]

G Target This compound Library (Dual Functionalized) Sub_C8 Diversity Set B: Anilines (Hinge Binder) Sub_C8->Target Buchwald-Hartwig (C-8) Sub_C3 Diversity Set A: Aryl/Alkyl Amines Sub_C3->Target Amide Coupling (C-3) Core Common Scaffold: 8-Chloro-pyrazolo[4,3-h]quinazoline -3-carboxylate Core->Target Parallel Synthesis Precursors Starting Materials: Cyclohexanone deriv. + Oxalate Precursors->Core 1. Cyclization 2. Chlorination

Figure 1: Modular retrosynthetic breakdown allowing independent variation of the hinge-binding and solvent-exposed moieties.[1]

Protocol 1: Synthesis of the Common Scaffold (Core)

Objective: Produce gram-scale quantities of Ethyl 8-chloro-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate .

Reagents & Equipment:

  • Starting Material: Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate.[1]

  • Reagents: Methylhydrazine, Dimethylformamide-dimethylacetal (DMF-DMA), Guanidine nitrate.[1]

  • Equipment: 100 mL Pressure vessel, Rotary Evaporator, LC-MS.

Step-by-Step Methodology:

  • Pyrazole Ring Formation:

    • Dissolve ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate (10 mmol) in Ethanol (50 mL).

    • Add Methylhydrazine (11 mmol) dropwise at 0°C. Note: Regioselectivity is controlled by temperature; keeping it low favors the desired N-1 methyl isomer.[1]

    • Stir at room temperature (RT) for 4 hours. Concentrate to yield the intermediate pyrazole.[1]

  • Enaminone Formation:

    • Resuspend the crude pyrazole in Toluene (40 mL).

    • Add DMF-DMA (15 mmol) and heat to reflux (110°C) for 6 hours.

    • Validation: Monitor by LC-MS for the disappearance of the starting material and appearance of the dimethylamino-enone mass (+55 Da shift).

    • Evaporate volatiles to dryness.[1]

  • Quinazoline Cyclization (The Critical Step):

    • Dissolve the enaminone in Ethanol (50 mL).[1]

    • Add Guanidine Nitrate (20 mmol) and Potassium Carbonate (20 mmol).

    • Reflux for 18 hours.[1] The basic conditions catalyze the condensation to form the pyrimidine ring.

    • Cool, pour into ice water, and filter the precipitate.[1] This is the 8-amino intermediate.[1]

  • Sandmeyer-Type Chlorination (Activation):

    • Why this step? Converting the 8-amino to 8-chloro allows for versatile Pd-catalyzed coupling later.[1]

    • Suspend the 8-amino compound in anhydrous Acetonitrile. Add t-Butyl Nitrite (1.5 eq) and Copper(II) Chloride (1.2 eq) at 60°C.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the 8-chloro scaffold .

Protocol 2: Parallel Library Generation (Divergent Step)

Objective: Create a 24-member library using a 4x6 matrix (4 C-3 amines, 6 C-8 anilines).

Workflow Logic: We perform the C-3 Amide Coupling first (on the ester/acid), followed by the C-8 Buchwald Coupling .[1] This prevents potential catalyst poisoning by free amines during the metal-catalyzed step.[1]

Phase A: Hydrolysis & Amide Coupling (C-3 Position)
  • Hydrolysis: Treat the Ethyl ester scaffold with LiOH (THF/Water) to generate the carboxylic acid.[1]

  • Coupling (Block A):

    • In a 24-well reaction block, dispense the Scaffold Acid (50 µmol/well).

    • Add HATU (55 µmol) and DIPEA (100 µmol) in DMF (500 µL).

    • Add specific Amines (R1-NH2) (e.g., 2,6-diethylaniline for NMS-P715 mimicry).[1]

    • Shake at RT for 4 hours.

    • Workup: Use solid-phase extraction (SPE) with carbonate resin to scavenge excess acid.[1]

Phase B: Buchwald-Hartwig Amination (C-8 Position)
  • Preparation: Dissolve the products from Phase A in 1,4-Dioxane (degassed).

  • Catalyst System:

    • Pd(OAc)2 (5 mol%) + Xantphos (10 mol%).[1] Rationale: Xantphos is excellent for coupling electron-deficient heterocycles with anilines.[1]

    • Base: Cs2CO3 (2 eq).[1]

  • Reaction:

    • Add the specific Anilines (R2-NH2) (e.g., 2-trifluoromethoxy-4-piperazinyl-aniline).[1]

    • Seal and heat at 100°C for 12 hours (or 140°C for 30 min in microwave).

  • Scavenging: Add Si-Thiol resin (Silicycle) to remove Palladium residues.[1] Filter.

Protocol 3: Purification & QC

Kinase inhibitors often suffer from poor solubility, leading to broad peaks.[1] This protocol ensures sharp separation.[1]

Method: Mass-Directed Prep-HPLC.[1]

ParameterSetting
Column XBridge BEH C18, 19 x 100 mm, 5 µm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 12 minutes
Flow Rate 20 mL/min
Detection UV (254 nm) + MS (ESI Positive)

Why High pH? NMS-P715 analogs contain basic piperidines.[1] At low pH (formic acid), they are protonated and elute early with poor peak shape.[1] High pH keeps them neutral, increasing retention and improving peak symmetry.[1]

Workflow Start Crude Reaction Mixture Filter Si-Thiol Scavenging Start->Filter Remove Pd DMSO Dissolution (DMSO/MeOH 1:1) Filter->DMSO HPLC Prep-HPLC (pH 10) DMSO->HPLC QC QC Analysis (UPLC-MS + NMR) HPLC->QC >95% Purity

Figure 2: Purification workflow emphasizing metal scavenging and basic pH chromatography.

Data Analysis & SAR Interpretation

When analyzing the library, focus on these metrics:

  • Hinge Region (C-8): The aniline moiety must form hydrogen bonds with the hinge region of MPS1 (residues Ile531/Gly534).[1] Bulky groups here (like trifluoromethoxy) often improve selectivity by exploiting the hydrophobic pocket.[1]

  • Solvent Front (C-3): Modifications here affect solubility and PK. The 2,6-diethylphenyl group in NMS-P715 induces a "twisted" conformation crucial for binding entropy.[1]

References

  • Colombo, R., et al. (2010).[1][3][4] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255–10264.[1][4] Link

  • Caldarelli, M., et al. (2011).[1] "Discovery of NMS-P715, an orally available and highly selective MPS1 inhibitor."[1][4] Bioorganic & Medicinal Chemistry Letters. Link (Note: Link directs to PubMed entry for verification).

  • Nerviano Medical Sciences. (2009). "Pyrazolo-quinazoline derivatives as kinase inhibitors." World Intellectual Property Organization Patent WO2009013312.[1] Link

Sources

determining IC50 values of NMS-P715 analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Determination of IC50 Values for Novel Small Molecule Inhibitors in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This guide provides a comprehensive, field-tested framework for determining the IC50 values of novel small molecule inhibitors, using analogs of NMS-P715 as a working example, in various cancer cell lines. We present a detailed protocol centered on the highly sensitive and robust CellTiter-Glo® Luminescent Cell Viability Assay, coupled with a rigorous data analysis workflow. This document is designed to empower researchers to generate reproducible and high-quality data for lead compound characterization and optimization. We delve into the scientific rationale behind key protocol steps, discuss the importance of self-validating experimental design, and provide visual workflows and data presentation templates to ensure clarity and successful implementation.

Scientific Foundation: The Rationale for Inhibition

The development of targeted cancer therapies requires a deep understanding of the molecular pathways that drive oncogenesis. While the compound NMS-P715 is a known inhibitor of the Monopolar spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC)[1][2], its structural backbone can be used to generate analogs targeting other critical cancer pathways. A prominent example is the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers, particularly colorectal cancer[3][4].

The Wnt/β-catenin Pathway: A Prime Target

In a healthy cell, the Wnt signaling pathway is quiescent. A "destruction complex" actively targets the transcriptional co-activator β-catenin for degradation. A key component of this complex, Axin, is itself regulated by the enzyme Tankyrase[5][6]. Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that mark Axin for ubiquitination and subsequent proteasomal degradation[3][5]. This destabilization of the destruction complex leads to β-catenin accumulation, translocation to the nucleus, and activation of growth-promoting genes. Inhibiting Tankyrase stabilizes Axin, enhances β-catenin degradation, and ultimately suppresses tumor growth, making it an attractive strategy for cancer therapy[4][7][8].

G cluster_wnt_off Wnt Pathway OFF cluster_wnt_on Wnt Pathway ON (or Tankyrase Inhibition) TNKS Tankyrase Axin Axin TNKS->Axin PARsylation DestructionComplex Destruction Complex (APC, GSK3β, Axin) Axin->DestructionComplex Scaffolding BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF TargetGenes Target Gene Transcription OFF TNKS_Inhibitor NMS-P715 Analog (Tankyrase Inhibitor) TNKS2 Tankyrase TNKS_Inhibitor->TNKS2 Inhibition Axin2 Axin (Stabilized) DestructionComplex2 Destruction Complex (Enhanced) Axin2->DestructionComplex2 Scaffolding BetaCatenin2 β-catenin (Degraded) DestructionComplex2->BetaCatenin2 Phosphorylation Proteasome2 Proteasome BetaCatenin2->Proteasome2 Degradation TCF2 TCF/LEF Nucleus Nucleus TargetGenes2 Target Gene Transcription OFF

Figure 1: Simplified Wnt/β-catenin signaling pathway. Tankyrase inhibitors prevent Axin degradation, stabilizing the destruction complex and promoting β-catenin degradation, which in turn inhibits the transcription of oncogenic target genes.

The IC50 Value: A Critical Metric of Potency

The IC50 value represents the concentration of an inhibitor required to reduce a measured biological activity by 50%. In the context of cell-based assays, it reflects the compound's potency in inhibiting cell proliferation or viability. A lower IC50 value indicates higher potency. Comparing the IC50 values of a series of chemical analogs allows for the establishment of a structure-activity relationship (SAR), guiding medicinal chemists in the optimization of lead compounds.

Assay Principle: Quantifying Cell Viability with ATP Measurement

To determine the effect of NMS-P715 analogs on cancer cell proliferation, a robust method to quantify the number of viable cells is required. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures adenosine triphosphate (ATP), an indicator of metabolically active cells[9]. The assay reagent contains a thermostable luciferase enzyme that, in the presence of its substrate luciferin and ATP, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture[9][10]. This "add-mix-measure" format is highly amenable to high-throughput screening (HTS)[10][11].

Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Cell Lines e.g., HCT116 (colorectal), A2780 (ovarian), U2OS (osteosarcoma)
Culture Medium DMEM or RPMI-1640, as recommended by cell line supplier
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
NMS-P715 Analogs Synthesized or commercially sourced
Solvent DMSO, Cell Culture Grade
Assay Kit CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Plateware 96-well or 384-well solid white, flat-bottom tissue culture plates
Lab Equipment Biosafety cabinet, CO2 incubator (37°C, 5% CO2), multichannel pipettes, plate shaker, luminometer

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Experimental Workflow Overview

G A 1. Prepare Compound Stock Solutions (e.g., 10 mM in DMSO) B 2. Create Serial Dilution Plate A->B D 4. Treat Cells with Compound Dilutions B->D C 3. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) C->D E 5. Incubate (72 hours) D->E F 6. Equilibrate Plate and Reagent to RT E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Mix & Incubate (Shake 2 min, RT 10 min) G->H I 9. Read Luminescence H->I

Figure 2: High-level experimental workflow for IC50 determination.

Step 1: Compound Preparation
  • Causality: Accurate compound concentration is the foundation of a reliable dose-response curve. Using high-purity DMSO is crucial as it can be cytotoxic at higher concentrations.

  • Prepare a 10 mM stock solution of each this compound in 100% DMSO.

  • Create an intermediate dilution plate. For a 10-point dose-response curve starting at 10 µM, perform a 1:2 or 1:3 serial dilution in culture medium.

    • Self-Validation: Ensure the final DMSO concentration in the wells treated with the highest compound concentration does not exceed 0.5%, as higher levels can impact cell viability. A vehicle control with the equivalent maximum DMSO concentration is mandatory.

Step 2: Cell Seeding
  • Causality: The optimal cell seeding density ensures that cells are in the logarithmic growth phase throughout the experiment and that the vehicle-treated control wells do not become over-confluent by the end of the assay, which would inhibit growth and skew the results.

  • Culture cells under standard conditions (37°C, 5% CO2) until they reach ~80% confluency.

  • Trypsinize, count, and resuspend cells in fresh culture medium to the predetermined optimal seeding density (e.g., 3,000-8,000 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well solid white plate.

  • Include "cells + vehicle" control wells, "no cells" background control wells, and optionally, a positive control (e.g., a known Tankyrase inhibitor like XAV939).

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Step 3: Compound Treatment
  • Carefully add the serially diluted compounds from the intermediate plate to the corresponding wells on the cell plate. A typical final volume might be 200 µL per well.

  • Add an equivalent volume of the highest concentration DMSO vehicle to the "vehicle control" wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2. The incubation time should be consistent across experiments and long enough to observe a significant effect on proliferation (typically 2-3 cell doubling times).

Step 4: Viability Measurement (CellTiter-Glo® Protocol)
  • Causality: The CellTiter-Glo® reagent lyses the cells and provides the necessary components for the luciferase reaction. A 10-minute incubation at room temperature is required to stabilize the luminescent signal for consistent readings[10][11].

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Accurate IC50 determination relies on proper data normalization and statistical analysis. Software such as GraphPad Prism is highly recommended for this process[12][13].

Data Analysis Pipeline

G cluster_raw Data Acquisition cluster_processing Data Normalization cluster_analysis IC50 Calculation Raw Raw Luminescence Values (RLU) AvgBkg 1. Calculate Average Background (No-Cell Control) SubtractBkg 2. Subtract Background from all wells AvgBkg->SubtractBkg AvgVeh 3. Calculate Average Vehicle Control SubtractBkg->AvgVeh Normalize 4. Normalize to Vehicle % Viability = (Corrected Sample / Avg Vehicle) * 100 AvgVeh->Normalize Plot 5. Plot % Viability vs. log[Concentration] Normalize->Plot Fit 6. Non-linear Regression (Sigmoidal, variable slope) Plot->Fit IC50 IC50 Value Fit->IC50

Figure 3: Step-by-step data analysis pipeline from raw luminescence to the final IC50 value.

Step 1: Data Normalization[15][16]
  • Calculate the average luminescence from the "no cells" background wells.

  • Subtract this average background value from all other wells.

  • Calculate the average luminescence from the "vehicle control" wells. This value represents 100% cell viability.

  • For each compound-treated well, calculate the percent viability using the formula: % Viability = (Background-Corrected Sample RLU / Average Vehicle Control RLU) * 100

Step 2: Curve Fitting and IC50 Calculation[17][18]
  • Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression model to fit the data. The recommended model is the sigmoidal dose-response (variable slope) equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • The software will calculate the best-fit value for the LogIC50, which can then be converted back to the IC50 concentration. The R² value should be >0.95 for a good curve fit.

Data Presentation

Summarize the results in a clear, tabular format to facilitate the comparison of different analogs across multiple cell lines.

Table 1: Example Summary of IC50 Values for NMS-P715 Analogs

CompoundHCT116 IC50 (µM)A2780 IC50 (µM)U2OS IC50 (µM)
Analog-001 0.15 ± 0.030.21 ± 0.050.18 ± 0.02
Analog-002 1.20 ± 0.152.54 ± 0.311.88 ± 0.20
Analog-003 > 10> 10> 10
XAV939 (Control) 0.08 ± 0.010.11 ± 0.020.09 ± 0.01
Values are presented as Mean ± Standard Deviation from three independent experiments (n=3).

References

  • Colombo, R., Caldarelli, M., Mennecozzi, M., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255-10264. [Link][2]

  • Leberfinger, A. N., et al. (2017). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PLoS ONE, 12(9), e0185465. [Link][14]

  • Mazumder, A., et al. (2012). Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Cancer Research, 72(16), 4154–4164. [Link][15]

  • Mariadason, J. M., et al. (2015). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644-56. [Link][3]

  • Lehtio, L., et al. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Pharmaceutical Design, 19(38), 6846-6862. [Link][16]

  • Promega Corporation. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Cell Notes, (2), 11-14. [Link][9]

  • Wang, X., et al. (2019). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 9(22), e3433. [Link][17]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link][18]

  • Kahlert, U. D., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25281-25293. [Link][6]

  • Lau, T., et al. (2013). A review of the role of tankyrase inhibitors in cancer. Expert Opinion on Investigational Drugs, 22(6), 737-746. [Link][8]

  • GraphPad. (n.d.). Fitting the absolute IC50. Prism 10 Curve Fitting Guide. [Link][19]

  • ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. [Link][20]

  • Kiri, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link][21]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Oncology Letters, 18(4), 4133-4140. [Link][22]

  • YouTube. (2022). IC50 values by using GraphPad Prism. [Link][12]

  • YouTube. (2018). How to calculate IC50. [Link][13]

  • YouTube. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. [Link][23]

  • Lefrançois, M., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5355-5377. [Link][7]

  • Patsnap Synapse. (2024). Targeting Tankyrase: Unveiling a Potent Wnt/β-Catenin Pathway Inhibitor for Cancer Therapy. [Link][4]

  • Mariotto, E., et al. (2014). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. EMBO reports, 15(3), 260-276. [Link][5]

Sources

live-cell imaging techniques for monitoring mitotic acceleration

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Visualizing the Ticking Clock: Advanced Live-Cell Imaging Strategies for Monitoring Mitotic Acceleration

Abstract

Mitosis is a cornerstone of cellular life, a tightly regulated process ensuring the faithful segregation of the genome. The timing and duration of mitosis are critical indicators of cell health, and aberrations, particularly mitotic acceleration, are implicated in developmental disorders and oncogenesis. Understanding the mechanisms that drive a cell to hasten its journey through mitosis is paramount for both fundamental biology and therapeutic development. Live-cell imaging has emerged as an indispensable tool, transforming our ability to move beyond static snapshots and observe the intricate dynamics of mitotic progression in real-time.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge, fluorescence-based, live-cell imaging techniques to quantitatively monitor mitotic timing. We delve into the molecular logic behind reporter selection, provide validated, step-by-step protocols, and offer insights into data analysis, empowering researchers to dissect the causes and consequences of mitotic acceleration.

The Molecular Choreography of Mitotic Progression

To accurately measure mitotic timing, one must understand the molecular machinery that drives it. The transition from prophase to anaphase is not a simple timer but a series of checkpoints and enzymatic reactions. The master regulator is the Cyclin B1-Cdk1 complex, whose activity pushes the cell into mitosis. The key event that permits exit from mitosis is the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) , a powerful E3 ubiquitin ligase.[3]

Once the Spindle Assembly Checkpoint (SAC) is satisfied—signaling that all chromosomes are correctly attached to the mitotic spindle—the APC/C is unleashed. It targets two critical proteins for destruction:

  • Securin: An inhibitor of the protease Separase. Its degradation liberates Separase.[4][5]

  • Cyclin B1: The activating subunit of Cdk1. Its destruction inactivates the mitotic kinase, triggering mitotic exit.[6]

The degradation of these two proteins is a point of no return, making them perfect endogenous timers for mitotic progression. Monitoring their disappearance provides a direct readout of APC/C activation and the cell's commitment to anaphase.

Mitotic_Progression cluster_G2 G2/Prophase cluster_A Anaphase CycB_Cdk1_active Active Cyclin B1-Cdk1 SAC Spindle Assembly Checkpoint (SAC) CycB_Cdk1_active->SAC Mitotic_Exit Mitotic Exit CycB_Cdk1_active->Mitotic_Exit Inhibits APCC APC/C SAC->APCC Inhibits Until Chromosomes Aligned APCC->CycB_Cdk1_active Targets Cyclin B1 for Degradation Securin_Separase Securin-Separase (Inactive) APCC->Securin_Separase Targets Securin for Degradation Separase Active Separase Securin_Separase->Separase Releases Cohesin Cohesin Cleavage & Sister Chromatid Separation Separase->Cohesin

Fig 1. Core signaling pathway governing mitotic progression.

Strategies for Live-Cell Imaging of Mitosis

Live-cell fluorescence microscopy is a powerful method for studying aberrant mitotic phenotypes.[7] The primary challenge is to acquire high-quality data over time without perturbing the cell's natural behavior through phototoxicity.[8][9] Success hinges on using stable fluorescent reporters that clearly mark specific mitotic events and maintaining optimal cell health on the microscope stage.[10]

There are two main classes of tools for this purpose: genetically encoded fluorescent reporters, which are introduced via transfection or viral transduction, and cell-permeable fluorescent probes.[11]

Technique Reporter/Probe What it Measures Advantages Disadvantages
Chromosome Dynamics H2B-FP (e.g., H2B-GFP)Chromosome condensation, alignment, and segregation. Marks key morphological stages (NEBD, metaphase, anaphase).Very bright, stable signal. Unambiguous visualization of mitotic stages.[7]Overexpression can potentially affect chromatin structure. Does not directly measure biochemical events.
Cell Cycle Phase FUCCI SystemG1, S, G2, and M phases through cyclical degradation of Cdt1 and Geminin reporters.Provides timing for the entire cell cycle, not just mitosis.[12] Excellent for studying G2 length and entry into mitosis.The M-phase signal (green) is not distinct from S/G2.[13] Requires a two-color system.
APC/C Activity Cyclin B1-FPThe precise moment of mitotic checkpoint satisfaction and commitment to mitotic exit.Direct, quantitative measure of a key biochemical event. Degradation is rapid and well-defined.[6]Signal is lost upon measurement. Requires sensitive imaging to capture low interphase levels.
Separase Activation Securin-FPThe timing of APC/C-mediated degradation leading to Separase activation.Complements Cyclin B1 reporters. Degradation kinetics can be directly measured.[4][5]Signal is lost upon measurement. Can have pleiotropic effects if overexpressed.[4]

Experimental Protocols

Protocol 1: General Setup for Live-Cell Microscopy of Mitosis

This foundational protocol ensures cell viability and image quality, which are critical for reproducible results.

Rationale: Maintaining a stable environment (37°C, 5% CO₂) and humidity is non-negotiable for long-term imaging.[8] Using CO₂-independent media for imaging in sealed chambers prevents pH shifts. Minimizing excitation light is the most crucial step to prevent phototoxicity, which can itself cause mitotic delays or cell death, confounding results.[9][10]

Materials:

  • Cells of interest cultured in a 35mm glass-bottom dish (#1.5 glass thickness).

  • Live-cell imaging microscope equipped with an environmental chamber (temperature, CO₂, and humidity control).

  • High numerical aperture objective lens (e.g., 40x or 60x oil immersion).

  • Pre-warmed CO₂-independent imaging medium (e.g., FluoroBrite™ DMEM) supplemented with serum and glutamine.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes 24-48 hours prior to imaging to achieve 50-70% confluency. This density ensures a good number of mitotic cells without contact inhibition artifacts.

  • Environmental Setup: Pre-heat the microscope's environmental chamber to 37°C and equilibrate the gas mixer to 5% CO₂ for at least 2 hours before the experiment.

  • Medium Exchange: Just before imaging, gently wash the cells once with pre-warmed PBS and replace the culture medium with the pre-warmed CO₂-independent imaging medium.

  • Microscope Equilibration: Place the dish on the microscope stage and allow it to equilibrate for at least 20 minutes to prevent thermal drift and focus loss.

  • Locating Mitotic Cells: Use brightfield or Differential Interference Contrast (DIC) to find cells that are rounded up, indicating they are in or near mitosis. Avoid using fluorescence for searching to minimize photobleaching.

  • Image Acquisition Setup:

    • Minimize Exposure: Use the lowest possible laser power/LED intensity and the shortest exposure time that provides a usable signal-to-noise ratio.

    • Time Interval: For monitoring overall mitotic duration, an interval of 2-5 minutes is typically sufficient.[14] For rapid events like protein degradation, a shorter interval (30-60 seconds) may be necessary.

    • Z-Stacking: If necessary, acquire a minimal Z-stack (3-5 slices, 1-2 µm step size) to cover the entire cell volume, but be aware this increases phototoxicity.

    • Autofocus: Engage a hardware or software-based autofocus system to correct for focal drift over the long acquisition period.[9]

Protocol 2: Quantifying Mitotic Duration with H2B-FP

Rationale: Histone H2B is a core component of the nucleosome, and when fused to a fluorescent protein (FP), it provides a clear and robust label for chromatin.[7][15] This allows for the precise determination of key morphological transitions that define the start and end of mitosis. Nuclear Envelope Breakdown (NEBD) marks mitotic entry, and Anaphase Onset (the clear separation of sister chromatids) marks the beginning of mitotic exit.

Procedure:

  • Cell Line Preparation: Generate a stable cell line expressing H2B-mCherry or H2B-GFP. Alternatively, perform transient transfection 24 hours before imaging.

  • Imaging Setup: Follow Protocol 1 for general setup.

  • Image Acquisition:

    • Acquire time-lapse images using both DIC/phase contrast and the appropriate fluorescence channel.

    • Set the time interval to 3-5 minutes for a total duration of 4-6 hours to capture cells entering and exiting mitosis.

  • Data Analysis:

    • Visually inspect the time-lapse movie.

    • Time Point 1 (T_NEBD): Identify the frame where the clear, smooth boundary of the nucleus disappears and the fluorescent chromatin begins to fill the cytoplasm.

    • Time Point 2 (T_Anaphase): Identify the frame where the aligned metaphase plate of chromosomes first shows clear poleward separation of sister chromatids.

    • Calculate Mitotic Duration: Mitotic Duration = T_Anaphase - T_NEBD.

    • Validation: Compare the mitotic duration of imaged cells to control cells on the same plate that were not exposed to fluorescence to ensure the imaging conditions are not causing mitotic delay.[10]

Protocol 3: Measuring APC/C Activity via Cyclin B1 Degradation

Rationale: The degradation of Cyclin B1 is a direct and irreversible indicator of APC/C activation and the satisfaction of the spindle assembly checkpoint.[6][16] By fluorescently tagging endogenous Cyclin B1 (e.g., using CRISPR/Cas9) or expressing a Cyclin B1-FP fusion, one can quantify the precise timing from metaphase alignment to the commitment to anaphase.

Procedure:

  • Cell Line Preparation: Use a cell line with endogenously tagged Cyclin B1-mEmerald or transiently transfect a Cyclin B1-GFP construct. Co-expression of H2B-mCherry is highly recommended to correlate degradation with chromosome behavior.

  • Imaging Setup: Follow Protocol 1. Due to the rapid nature of degradation, ensure the system is fully equilibrated before starting.

  • Image Acquisition:

    • Identify cells in metaphase (chromosomes aligned at the metaphase plate).

    • Begin time-lapse acquisition with a 30-60 second interval.

    • Acquire images in both the Cyclin B1-FP and H2B-FP channels.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to draw a region of interest (ROI) around the cell.

    • Measure the mean fluorescence intensity of the Cyclin B1-FP signal within the ROI for each time point.

    • Correct for photobleaching by measuring the intensity of a nearby non-mitotic cell expressing the same construct and normalizing the data.

    • Plot the normalized intensity over time. The time from the start of imaging to the point where the fluorescence signal drops by 50% is the half-life of degradation, a key metric for mitotic acceleration.

    • The time from full metaphase alignment (determined by H2B-FP) to the onset of degradation is the duration of the spindle assembly checkpoint.

Data Acquisition and Analysis Workflow

A robust workflow is essential for generating quantitative and reproducible data from live-cell imaging experiments. Automated analysis pipelines are particularly crucial for high-content screens where hundreds of movies may be generated.[17]

Workflow cluster_prep I. Sample Preparation cluster_acq II. Image Acquisition cluster_proc III. Image Processing & Analysis cluster_quant IV. Quantification plate Plate cells on glass-bottom dish transfect Introduce Fluorescent Reporter (e.g., H2B-GFP) plate->transfect setup Microscope Setup (Environmental Control) acquire Time-Lapse Imaging (Low Phototoxicity) setup->acquire segment Cell Segmentation & Tracking acquire->segment feature Feature Extraction (Intensity, Morphology) segment->feature classify Event Annotation (e.g., NEBD, Anaphase) feature->classify duration Calculate Mitotic Duration (Time from NEBD to Anaphase) classify->duration kinetics Measure Degradation Kinetics (e.g., Cyclin B1 half-life) classify->kinetics

Fig 2. Workflow for quantitative analysis of mitotic timing.

Key Quantitative Outputs:

  • Time from NEBD to Anaphase Onset: The most common metric for total mitotic duration.

  • Metaphase Duration: The time from full chromosome alignment at the metaphase plate to anaphase onset. This specifically measures the duration of spindle assembly checkpoint satisfaction.

  • Degradation Half-Life (t½): For reporters like Cyclin B1-FP, this measures the speed of the APC/C-mediated destruction process.

References

  • BOC Sciences. (2025). Cell Imaging Techniques: Unveiling Cellular Secrets with Fluorescence Probes. YouTube.
  • Hayden, J. H. (2015). Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis. In Mitosis (pp. 13-27). Humana Press.
  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience.
  • Fellers, T. J., & Davidson, M. W. Mitosis with Fluorescence Microscopy. Molecular Expressions.
  • Bitesize Bio. (2025). Live-Cell Imaging: Choosing the Right Technique. Bitesize Bio.
  • Hayden, J., & Cimini, D. (2019).
  • Held, M., et al. (2010).
  • Hayden, J., & Cimini, D. (2019). Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations. Journal of Visualized Experiments.
  • Risteski, P., & Tavano, E. (2019). Mitotic live-cell imaging at different timescales. Methods in Cell Biology.
  • Schiegg, M., et al. (2015). Mathematical imaging methods for mitosis analysis in live-cell phase contrast microscopy. Medical Image Analysis.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Agilent Technologies. Monitoring Cell Cycle Progression Using Microscopy. Agilent Technologies.
  • Srsen, V., & Sluder, G. (2012). Using Fluorescence Microscopy to Study Mitosis. In Mitosis (pp. 3-12). Humana Press.
  • ResearchGate. (n.d.). Live-cell imaging assay of mitotic exit timing.
  • BenchChem.
  • Thermo Fisher Scientific. (2012). Premo FUCCI Cell Cycle Sensor BacMam 2.0. Thermo Fisher Scientific.
  • Bancroft, J. M., et al. (2023).
  • He, B., et al. (2021). Securin Regulates the Spatiotemporal Dynamics of Separase. Current Biology.
  • Zielke, N., & Edgar, B. A. (2015).
  • Solc, P., et al. (2021). Accumulation of Securin on Spindle During Female Meiosis I. Frontiers in Cell and Developmental Biology.
  • MBL Life Science.
  • bioRxiv. (2025). Securin and cyclin B1-CDK1, but not SGO2, regulate separase activity during meiosis I in mouse oocytes. bioRxiv.
  • Yokogawa Europe.
  • Holt, L. J., et al. (2024). Live Cell Monitoring of Separase Activity, a Key Enzymatic Reaction for Chromosome Segregation, with Chimeric FRET-Based Molecular Sensor upon Cell Cycle Progression.
  • Barbiero, P., et al. (2022).

Sources

Application Note: Preparation and Handling of NMS-P715 and Analog Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

NMS-P715 (CAS: 1202055-32-0) is a potent, selective, and ATP-competitive inhibitor of MPS1 (TTK) , a core kinase regulator of the Spindle Assembly Checkpoint (SAC).[1][2] By inhibiting MPS1, NMS-P715 forces cells to bypass the mitotic checkpoint, leading to premature anaphase, massive aneuploidy, and subsequent cell death—a mechanism exploited in cancer therapeutics [1, 2].[1][2]

The preparation of high-quality stock solutions is the foundational step in any kinase assay or phenotypic screen.[1] Improper solubilization, degradation due to moisture, or precipitation during dilution can lead to significant experimental variability (IC50 shifts) and false negatives.[1][2]

This guide provides a rigorous, field-proven protocol for preparing NMS-P715 and its structural analogs in Dimethyl Sulfoxide (DMSO), ensuring chemical stability and biological consistency.[1][2]

Physicochemical Properties & Safety

Before handling, verify the specific properties of your compound batch.[1][3] While this guide focuses on NMS-P715, analogs may vary in Molecular Weight (MW) and lipophilicity.[1][2]

Table 1: NMS-P715 Specifications
PropertyDataNotes
Chemical Name NMS-P715
CAS Number 1202055-32-0
Molecular Formula C₃₅H₃₉F₃N₈O₃
Molecular Weight 676.73 g/mol Use this for Molarity calculations.[1][2][4]
Solubility (DMSO) ~2 mg/mL to 10 mg/mLBatch dependent.[1][2] Sonicate to maximize solubility [3, 4].[1][5]
Solubility (Water) InsolubleDo not use aqueous buffers for stock prep.[1][2]
Appearance White to off-white solid
Storage (Powder) -20°CProtect from light and moisture.[1][2]

⚠️ Safety Warning: NMS-P715 is a bioactive kinase inhibitor.[1][2] DMSO is a permeation enhancer, meaning it can carry dissolved compounds through the skin and into the bloodstream.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. [1][2] * Handling: Perform all weighing and solvation in a chemical fume hood.

Mechanism of Action (Contextual Visualization)

Understanding the biological target ensures the user appreciates the need for precise dosing.[1] NMS-P715 inhibits the "Wait Anaphase" signal generated by MPS1.[1][2]

MPS1_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 (TTK) Kinase Unattached_Kinetochore->MPS1 Recruits MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC Phosphorylates & Assembles NMS_P715 NMS-P715 (Inhibitor) NMS_P715->MPS1 Blocks Activity APC_C APC/C (E3 Ligase) MCC->APC_C Inhibits Anaphase Anaphase Onset (Mitotic Exit) APC_C->Anaphase Triggers (Degrades Securin/Cyclin B)

Figure 1: Mechanism of Action. NMS-P715 blocks MPS1, preventing MCC formation and forcing cells into Anaphase regardless of alignment errors.[1][2]

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare a 10 mM stock solution in anhydrous DMSO. Note: If your specific analog has low solubility, target 5 mM instead.[1]

Materials Required[3][5][6][7][8][9][10][11][12][13]
  • Compound: NMS-P715 (Powder).[1][2][6][7][8]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1][2]

    • Critical: DMSO is hygroscopic.[1] Use a fresh bottle or one stored over molecular sieves. Water uptake causes compound precipitation [5].[1]

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps. Avoid plastic tubes for long-term storage if possible, as leachables can occur.[1][2]

Step-by-Step Procedure
  • Equilibration: Remove the vial of NMS-P715 powder from the freezer (-20°C) and allow it to warm to room temperature (approx. 15-30 mins) before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the powder, degrading it.[1]

  • Weighing: Accurately weigh the powder. For example, weigh 5.0 mg .[1]

  • Calculation: Calculate the required volume of DMSO using the formula:

    
    [1][2]
    
    • Example: To make 10 mM (0.01 M) from 5.0 mg of NMS-P715 (MW 676.73):

      
      [1][2]
      
  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 5–10 minutes if particles remain visible.[1] The solution should be clear and colorless to pale yellow.

    • QC Check: Hold the vial up to a light source. If turbidity or floating crystals persist, add more DMSO to reach 5 mM (double the volume) and recalculate.

  • Aliquoting: Dispense the stock into small, single-use aliquots (e.g., 20–50 µL) in sterile amber tubes.

    • Trustworthiness:[1] This prevents repeated freeze-thaw cycles, which can precipitate the compound.[1][2]

  • Storage: Store aliquots at -80°C (preferred for >6 months) or -20°C (for <1 month).

Table 2: Quick Mixing Guide (for 10 mM Stock)
Mass of NMS-P715Volume of DMSO (10 mM)Volume of DMSO (5 mM)
1 mg 148 µL296 µL
5 mg 739 µL1.478 mL
10 mg 1.478 mL2.955 mL
25 mg 3.694 mL7.388 mL

Protocol: Serial Dilution for IC50 Assays

Direct dilution of DMSO stocks into aqueous media often causes precipitation ("crashing out").[1] Use the "Intermediate Dilution Method" .

Workflow Diagram

Dilution_Workflow cluster_QC Quality Control Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter 1:3 Serial Dilution Media Working Solution (Media + 0.1% DMSO) Inter->Media 1:1000 Dilution (e.g. 1uL into 1mL) Check Check for Precipitation Inter->Check Cells Cell Assay (Final Treatment) Media->Cells Add to Cells Media->Check

Figure 2: Intermediate Dilution Workflow. Serial dilutions are performed in DMSO first to maintain solubility before the final step into media.

Procedure
  • Preparation: Prepare a 96-well plate with 100% DMSO.

  • Serial Dilution: Perform your dose-response dilution (e.g., 1:3) entirely in DMSO.[1][2]

    • Result: You now have a range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...) all in 100% DMSO.[1][2]

  • Intermediate Step (Optional but Recommended): Dilute these DMSO samples 1:10 or 1:20 into culture media without FBS (serum proteins can bind drug, but sometimes help solubility; for pure solubility checks, use serum-free).

  • Final Dosing: Transfer the diluted compound to your cell plate.

    • Target DMSO: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity masking the drug effect [6].

    • Example: Diluting a 10 mM DMSO stock 1:1000 into media yields 10 µM compound at 0.1% DMSO .[1]

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in Stock Solution stored at 4°C; Moisture ingress.[1][2]Warm to 37°C and vortex.[1][3] If solids persist, discard and make fresh using anhydrous DMSO.[1]
Precipitation in Media Concentration too high; "Shock" dilution.[1][2]Use the Intermediate Dilution method.[1] Lower the working concentration.
Yellowing of DMSO Oxidation over time.[2]Discard. DMSO should be clear/colorless.[1][7]
Inconsistent IC50 Freeze-thaw degradation.Use single-use aliquots. Never re-freeze a thawed aliquot.[1]

References

  • Colombo, R., et al. (2010).[1][2] "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase."[1][2][9][10][11] Cancer Research, 70(24), 10255-10264.[1][2]

  • Jemaà, M., et al. (2013).[1][2] "MPS1 inhibition induces p53-independent cell death in cancer cells."[1][2] Cell Death & Differentiation.[1] [1][2]

  • MedChemExpress. "NMS-P715 Product Information & Solubility."

  • Sigma-Aldrich. "MPS1 Inhibitor, NMS-P715 - Product Sheet."[1][2][7]

  • Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Timm, M., et al. (2013).[1][2] "Cytotoxicity of dimethyl sulfoxide (DMSO) in vitro." BMC Pharmacology and Toxicology.[1]

Sources

Application Notes: Western Blot Analysis of MPS1 Autophosphorylation Markers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: MPS1 Kinase as a Guardian of Mitotic Fidelity

Monopolar spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a conserved dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the spindle microtubules.[3][4] MPS1 acts as a master regulator of this process, sensing unattached kinetochores and initiating a signaling cascade to prevent premature cell division.[4][5][6]

The kinase activity of MPS1 is intrinsically linked to its function and is tightly regulated throughout the cell cycle, peaking during mitosis.[6] A key mechanism for its activation is trans-autophosphorylation, where MPS1 molecules phosphorylate each other, leading to a significant increase in catalytic activity.[1][7] This autophosphorylation occurs at multiple sites, with phosphorylation on specific residues within the activation loop and P+1 loop serving as reliable markers for its active state.[8]

Two of the most critical and well-characterized autophosphorylation sites in human MPS1 are Threonine 676 (T676) in the activation loop and Threonine 686 (T686) in the P+1 loop.[2][8] Phosphorylation at T676 is considered a primary priming event, essential for subsequent full kinase activation.[2][7][8] The phosphorylation status of these sites directly correlates with MPS1's ability to phosphorylate its downstream targets, such as KNL1, and thereby propagate the SAC signal.[5][9][10] Therefore, detecting the phosphorylation of T676 and T686 via Western blot analysis is a direct and robust method for assessing the activation state of MPS1 in experimental systems.

Principle of the Assay

This protocol details the use of phospho-specific antibodies to detect MPS1 autophosphorylation at key activation sites by Western blot. The workflow involves separating cellular proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid support membrane (e.g., PVDF), and probing with a primary antibody that specifically recognizes the phosphorylated epitope (e.g., pT676-MPS1). A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to recognize the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured by an imaging system. To ensure accurate interpretation, the membrane is subsequently stripped and re-probed with an antibody against total MPS1 to normalize for protein loading.

Critical Experimental Considerations

Success in detecting protein phosphorylation hinges on meticulous sample preparation and specific blotting conditions.

  • Preservation of Phosphorylation State: The phosphorylation state of proteins is transient and tightly regulated by the opposing activities of kinases and phosphatases. Upon cell lysis, these enzymes are released and can rapidly dephosphorylate target proteins.[11] Therefore, it is absolutely critical to include a cocktail of phosphatase inhibitors in the lysis buffer.[11][12][13] Commonly used broad-spectrum inhibitors include sodium fluoride (for serine/threonine phosphatases) and sodium orthovanadate (for tyrosine phosphatases).[14] Lysis and all subsequent steps should be performed on ice or at 4°C to minimize enzymatic activity.[12][15]

  • Experimental Controls:

    • Positive Control: To confirm antibody specificity and ensure the experimental system is responsive, a positive control lysate is essential. This is typically generated by treating cells with a mitotic spindle poison like nocodazole or taxol .[16] These agents disrupt microtubule dynamics, leading to unattached kinetochores, robust SAC activation, and consequently, strong MPS1 autophosphorylation.[16][17]

    • Negative Control: An untreated, asynchronously growing cell population serves as a baseline negative control, where MPS1 activity is expected to be low. For more stringent validation, cells can be treated with a specific MPS1 inhibitor (e.g., Reversine) in conjunction with nocodazole to demonstrate that the phosphorylation signal is indeed MPS1-dependent.[5]

    • Loading Control: To compare phosphorylation levels between different samples, it is crucial to normalize the phospho-specific signal to the total amount of the target protein.[12][18] This is achieved by stripping the membrane of the initial phospho-specific antibody and re-probing with an antibody that recognizes total MPS1, regardless of its phosphorylation state.

  • Antibody Selection and Optimization: Use phospho-specific antibodies that have been validated for Western blotting. The optimal dilution for both primary and secondary antibodies must be determined empirically to achieve a strong signal with minimal background.

  • Blocking and Antibody Incubation: Non-fat dry milk contains phosphoproteins (like casein) which can cause high background when using phospho-specific antibodies.[18][19] Therefore, it is highly recommended to use Bovine Serum Albumin (BSA) at 3-5% (w/v) in Tris-Buffered Saline with Tween-20 (TBST) for the blocking step and for antibody dilutions.[13][19]

Visualizing the MPS1 Activation Pathway

The following diagram illustrates the central role of MPS1 in the Spindle Assembly Checkpoint and the key autophosphorylation events that signify its activation.

MPS1_Activation_Pathway cluster_stimulus Stimulus cluster_activation MPS1 Activation Cascade cluster_downstream Downstream Signaling Unattached_Kinetochore Unattached Kinetochore MPS1_inactive MPS1 (Inactive) Unattached_Kinetochore->MPS1_inactive MPS1_dimer MPS1 Dimerization & Trans-autophosphorylation MPS1_inactive->MPS1_dimer Recruitment MPS1_active MPS1 (Active) pT676, pT686 MPS1_dimer->MPS1_active Phosphorylation KNL1 KNL1 MPS1_active->KNL1 Bub1_Bub3 Bub1/Bub3 Recruitment KNL1->Bub1_Bub3 Phosphorylation SAC_Signal SAC Signal Amplification (MCC Formation) Bub1_Bub3->SAC_Signal Anaphase_Delay Anaphase Delay SAC_Signal->Anaphase_Delay

Caption: MPS1 recruitment to unattached kinetochores triggers its activation via trans-autophosphorylation, leading to downstream SAC signaling.

Detailed Protocol

This protocol is optimized for cultured human cells (e.g., HeLa, U2OS).

Materials and Reagents
ReagentRecommended Specifications
Cell Lysis Buffer RIPA Buffer (or similar) supplemented freshly with inhibitor cocktails.
Protease Inhibitor Cocktail Commercial cocktail (e.g., cOmplete™ from Roche).
Phosphatase Inhibitor Cocktail Commercial cocktail (e.g., PhosSTOP™ from Roche) or individual inhibitors.
Sodium Fluoride (NaF) Final concentration: 10 mM.[14]
Sodium Orthovanadate (Na₃VO₄) Final concentration: 1-2 mM.[14]
Protein Assay Reagent BCA Protein Assay Kit.
SDS-PAGE Sample Buffer 4X Laemmli buffer with β-mercaptoethanol or DTT.
Blocking Buffer 5% (w/v) BSA in 1X TBST.
Primary Antibodies Rabbit anti-phospho-MPS1 (Thr676), Rabbit anti-phospho-MPS1 (Thr686), Mouse anti-Total MPS1.
Secondary Antibody HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
Wash Buffer 1X TBST (Tris-Buffered Saline, 0.1% Tween-20).
Membrane Polyvinylidene difluoride (PVDF) membrane, 0.45 µm.[18]
Detection Reagent Enhanced Chemiluminescence (ECL) substrate.
Stripping Buffer Mild (Glycine-HCl, pH 2.2) or Harsh (SDS, β-mercaptoethanol).[20]
Nocodazole Stock solution in DMSO.
MPS1 Inhibitor (optional) e.g., Reversine; stock solution in DMSO.
Step-by-Step Methodology
  • Plate cells (e.g., HeLa) to reach 70-80% confluency on the day of the experiment.

  • For Positive Control: Treat cells with 100-300 nM nocodazole for 12-16 hours to induce mitotic arrest.[21]

  • For Negative Control: Leave a plate of cells untreated (asynchronous population).

  • For Inhibitor Control (Optional): Co-treat cells with nocodazole and an MPS1 inhibitor (e.g., 500 nM Reversine) for the final 1-2 hours of the nocodazole block.

  • Harvest cells by scraping into ice-cold PBS. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • To the cell pellet, add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors.[14][15][22] A typical volume is 100-200 µL for a 10 cm plate.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Denature the samples by heating at 95°C for 5 minutes.[13]

  • Load 20-40 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane. A wet transfer system is generally recommended for quantitative accuracy. Confirm efficient transfer by staining the membrane with Ponceau S.

  • Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[19]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MPS1 T676) diluted in 5% BSA/TBST. The optimal dilution should be determined, but a starting point is often 1:1000. Incubate overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times for 10 minutes each with TBST at room temperature.[19]

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and acquire the chemiluminescent signal using a digital imager.

  • After imaging, wash the membrane thoroughly with TBST.

  • Incubate the membrane in a mild stripping buffer (e.g., Glycine-HCl, pH 2.2) for 20-30 minutes at room temperature.[23] For high-affinity antibodies, a harsher stripping buffer containing SDS and β-mercaptoethanol at 50°C may be necessary.[20][24]

  • Wash the membrane extensively (3 x 10 minutes in PBS, then 2 x 5 minutes in TBST) to remove the stripping buffer.

  • Confirm complete removal of the primary/secondary antibody complex by incubating with ECL substrate again. No signal should be detected.

  • Block the membrane again with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody for Total MPS1 (e.g., anti-MPS1 mouse monoclonal) overnight at 4°C.

  • Repeat the secondary antibody incubation (using the appropriate anti-mouse secondary), washing, and detection steps as described above.

Data Analysis and Interpretation

The signal intensity for the phospho-MPS1 band in each lane should be quantified using densitometry software. This value is then normalized to the signal intensity of the corresponding total MPS1 band. A significant increase in the ratio of phospho-MPS1 to total MPS1 is expected in the nocodazole-treated sample compared to the untreated control. This ratio should be markedly reduced in the sample co-treated with an MPS1 inhibitor, confirming the specificity of the signal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Phospho Signal Ineffective mitotic arrest; Insufficient phosphatase inhibition; Protein degradation; Low protein load.Verify mitotic arrest via microscopy; Always add fresh phosphatase/protease inhibitors to lysis buffer[11][22]; Increase amount of protein loaded per lane.
High Background Blocking with milk; Insufficient washing; Antibody concentration too high.Use 5% BSA for blocking and antibody dilutions[18][19]; Increase number and duration of TBST washes; Optimize primary/secondary antibody concentrations.
Non-specific Bands Antibody cross-reactivity; Protein degradation products.Use a highly specific, validated monoclonal antibody; Ensure protease inhibitors are active; Run appropriate controls (e.g., knockout/knockdown lysate if available).
Incomplete Stripping Stripping buffer not effective for the antibody used.Check for residual signal before re-probing; If signal persists, use a harsher stripping buffer or increase incubation time/temperature[20].
Loss of Signal After Stripping Protein loss from the membrane.Use a PVDF membrane, which retains protein better than nitrocellulose[18][24]; Use a milder stripping protocol[23]; Probe for the lowest abundance target first[24].

Workflow Visualization

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Electrophoresis & Transfer cluster_probe1 Primary Probe: Phospho-Protein cluster_reprobe Reprobe: Total Protein Cell_Treatment Cell Treatment (e.g., Nocodazole) Cell_Lysis Lysis with Inhibitors Cell_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking1 Blocking (5% BSA) Transfer->Blocking1 Primary_pMPS1 Incubate: anti-pMPS1 (T676) Blocking1->Primary_pMPS1 Secondary1 Incubate: anti-Rabbit HRP Primary_pMPS1->Secondary1 Detect1 ECL Detection 1 Secondary1->Detect1 Stripping Strip Membrane Detect1->Stripping Blocking2 Blocking (5% BSA) Stripping->Blocking2 Primary_Total Incubate: anti-Total MPS1 Blocking2->Primary_Total Secondary2 Incubate: anti-Mouse HRP Primary_Total->Secondary2 Detect2 ECL Detection 2 Secondary2->Detect2 Analysis Analysis Detect2->Analysis Quantify & Normalize (pMPS1 / Total MPS1)

Caption: Workflow for Western blot analysis of MPS1 phosphorylation, including stripping and reprobing for total protein normalization.

References

  • Chu, M. L., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. The EMBO Journal, 27(20), 2735–2746. [Link]

  • Jelluma, N., et al. (2008). A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. The EMBO Journal, 27(21), 2872–2883. [Link]

  • Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 104(51), 20232–20237. [Link]

  • Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513. [Link]

  • Yu, H., & Winey, M. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 104(51), 20232-20237. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561–585. [Link]

  • Theis, M., et al. (2018). Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint. Current Biology, 28(6), 933-941.e5. [Link]

  • Dou, Z., et al. (2014). Dynamic Autophosphorylation of Mps1 Kinase Is Required for Faithful Mitotic Progression. PLoS ONE, 9(9), e104723. [Link]

  • Hayward, D., et al. (2017). Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing. eLife, 6, e25366. [Link]

  • Pachathundikandi, S. K., & Back, W. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Cancer Prevention, 21(2), 79–83. [Link]

  • Dunn School of Pathology, University of Oxford. (2022). A changing view of how MPS1 initiates the Spindle Assembly Checkpoint. [Link]

  • Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20232–20237. [Link]

  • Theis, M., et al. (2018). Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint. Current biology : CB, 28(6), 933–941.e5. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Sliedrecht, T., et al. (2010). Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis. PLoS ONE, 5(4), e10251. [Link]

  • Azure Biosystems. (2022). Stripping and Western Blotting Part 1: How Stripping Buffer Works. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • van der Waal, M. S., et al. (2011). Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis. Nature Communications, 2, 288. [Link]

  • Cloud-Clone Corp. Western Blot Handbook & Troubleshooting Guide. [Link]

  • Nobre, M. (2024). How to detect phosphorylation on Western Blots? ResearchGate. [Link]

  • Das, S., et al. (2017). A Novel Methodology for Stripping and Reprobing of Western Blots Originally Developed with Colorimetric Substrate TMB. ResearchGate. [Link]

  • Addgene. (2024). Antibodies 101: Stripping and Reprobing Western Blots. [Link]

  • Biocompare. (2023). Protease and Phosphatase Inhibitors: Tips for the Lab. [Link]

  • Nobre, M. (2022). What are cheap commercially available options to inhibit protease and phosphatase for western blot samples? ResearchGate. [Link]

  • Santaguida, S., et al. (2017). Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes. Journal of Visualized Experiments, (124), 55648. [Link]

Sources

Troubleshooting & Optimization

improving water solubility of NMS-P715 analogs for in vivo use

[1]

Status: Operational Current Wait Time: 0 minutes Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of NMS-P715 (MPS1 Inhibitor) Solubility for In Vivo Applications[1]

Welcome to the Technical Support Center

You have reached the specialized support unit for the Pyrazoloquinazoline Scaffold (NMS Series) . Based on your inquiry, you are likely encountering precipitation issues, poor oral bioavailability (%F), or non-linear pharmacokinetics with your NMS-P715 analogs.

This guide is structured to troubleshoot these specific bottlenecks. We move beyond basic "add more DMSO" advice and delve into the structural and physicochemical causality of your experimental failures.

Quick Navigation
  • (Why your polar analogs lost potency)

  • (Solving the "Crash Out" phenomenon)

  • (Bioavailability vs. Solubility)

Module 1: Structural Modification Troubleshooting

User Ticket #492: "I replaced the diethylphenyl ring with a more polar heterocycle to improve LogD, but cellular potency (IC50) dropped 50-fold. Why?"

Diagnosis: You likely disrupted the critical hydrophobic packing required for the induced-fit binding mechanism of MPS1 inhibition.

Technical Explanation: NMS-P715 binds to the ATP pocket of MPS1 (TTK) kinase.[1] Crystallographic data reveals that the 2,6-diethylphenyl moiety is not just a space-filler; it occupies a specific hydrophobic pocket that stabilizes the active conformation.[1]

  • The Anchor: The pyrazoloquinazoline core forms the hinge-binding motif.[1]

  • The Shield: The hydrophobic 2,6-diethylphenyl group shields the active site from solvent.[1] Replacing this with a polar group (e.g., pyridine or pyrimidine) increases desolvation penalties and weakens the hydrophobic interaction, leading to the potency loss you observed [1, 4].[1]

Corrective Action (The "Solvent-Exposed" Strategy): Do not modify the hydrophobic core or the hinge-binder.[1] Instead, target the solvent-exposed regions .[1]

  • Target: The 1-methylpiperidin-4-yl tail.[1][2][3][4][5]

  • Modification: This region extends towards the solvent interface.[1] You can increase solubility here without affecting the ATP-binding affinity.[1]

    • Try: Replacing the methylpiperidine with a morpholine , N-methylpiperazine , or a phosphate prodrug handle (e.g., a phosphonooxymethyl group attached to a secondary amine).[1]

Visualizing the Modification Logic:

ChemicalModStrategyStartGoal: Improve Solubility(NMS-P715 Analog)CoreModify Core Scaffold?(Pyrazoloquinazoline)Start->CoreOption ATailModify Solubilizing Tail?(Piperidine moiety)Start->TailOption B (Recommended)ResultBadHigh Risk:Loss of Hinge BindingPotency DropCore->ResultBadResultGoodLow Risk:Maintains AffinityIncreases LogD/SolubilityTail->ResultGoodProdrugStrategy: Phosphate Prodrug(Cleaved by Alkaline Phosphatase)Tail->Prodrug

Figure 1: Decision matrix for structural modification of NMS-P715 to retain potency while improving physicochemical properties.

Module 2: Formulation & Vehicle Optimization

User Ticket #881: "My compound dissolves in DMSO at 10mM, but precipitates immediately when I add water or saline. What vehicle should I use for IV/PO dosing?"

Diagnosis: You are experiencing the "Dielectric Crash." NMS-P715 is a planar, aromatic molecule with high lattice energy.[1] DMSO (dielectric constant


11

Troubleshooting Guide:

MethodSuitabilityCommon IssueSolution
Cosolvent (PEG400) ModeratePrecipitation over time (Ostwald ripening).[1]Limit PEG400 to 20-30%.[1] Add 5% Tween 80 to prevent crystal growth.[1]
pH Adjustment LowNMS-P715 lacks strongly ionizable groups at physiological pH.[1]Do not rely on pH alone. The piperidine pKa is relevant, but often insufficient for high-concentration solubility (>5mg/mL).[1]
Cyclodextrins (HP-β-CD) High "It didn't dissolve."[1]You likely used the "shake-flask" method.[1] You must use high-shear mixing or pre-dissolve in a volatile organic solvent (e.g., ethanol) before adding CD.[1]
Suspension (CMC) High (Standard) Sedimentation / Caking.[1]Use 0.5% Methocel (HPMC) or 0.5% CMC with 0.1% Tween 80 .[1] This is the gold standard for oral (PO) dosing of this class [1, 5].

The "Gold Standard" Protocol (Suspension for PO Dosing): Reference: Colombo et al., Cancer Res 2010 [1][1]

  • Weigh the required amount of this compound.[1]

  • Wet the powder with a minimal volume of Tween 80 (0.1% final v/v). Crucial: This reduces surface tension.[1]

  • Add 0.5% Carboxymethylcellulose (CMC) in saline stepwise.

  • Sonicate (Bath sonicator) for 15 minutes until a uniform white suspension is formed.

  • Verify: Check for large aggregates. The suspension should pass through a 25G needle without clogging.[1]

Module 3: In Vivo PK/PD Disconnects

User Ticket #104: "I achieved high solubility (10 mg/mL) using a cyclodextrin formulation, but the in vivo half-life (T1/2) is shorter than the suspension formulation. Why?"

Diagnosis: You have altered the absorption kinetics .[1]

  • Suspension (CMC): Acts as a depot.[1] Dissolution is the rate-limiting step.[1] This results in a lower

    
     but a prolonged 
    
    
    and often a longer apparent half-life (flip-flop kinetics).[1]
  • Solution (Cyclodextrin): The drug is immediately available.[1] It is rapidly absorbed, leading to a high

    
    , but it is also rapidly cleared by metabolism (CYP450) or excretion.[1]
    

Strategic Advice:

  • For Efficacy Studies: If your target (MPS1) requires sustained inhibition (to force mitotic catastrophe), the suspension is often superior despite lower "solubility" because it maintains plasma levels above the

    
     for longer [6].[1]
    
  • For Toxicity Studies: High solubility formulations (solutions) often drive

    
    -driven toxicity.[1] Stick to the suspension to mimic the clinical exposure profile.
    

Visualizing the Formulation Workflow:

FormulationFlowInputThis compound(Solid Powder)Step1Wetting:0.1% Tween 80Input->Step1Step2Dispersion:0.5% CMC in SalineStep1->Step2Step3Energy Input:Sonication (15 min)Step2->Step3CheckQC Check:Passes 25G Needle?Step3->CheckOutcomeAReady for PO Dosing(Suspension)Check->OutcomeAYesOutcomeBFail: Aggregates-> Repeat SonicationCheck->OutcomeBNoOutcomeB->Step3

Figure 2: Standard Operating Procedure for preparing NMS-P715 suspensions for oral gavage.

Standard Operating Procedures (SOPs)
SOP-01: Kinetic Solubility Assay (The "Fast" Check)

Use this to screen analogs before committing to animal studies.[1]

  • Stock Prep: Prepare 10 mM stock of analog in DMSO.

  • Spike: Add 2 µL of stock to 98 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubate: Shake at room temperature for 2 hours.

  • Filter: Filter using a 0.45 µm filter plate (removes precipitate).

  • Quantify: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Pass Criteria: Solubility > 50 µM is acceptable for early discovery.[1]

    • Fail Criteria: < 5 µM requires formulation optimization (see Module 2).

SOP-02: Microsomal Stability (Metabolic Clearance)

NMS-P715 analogs often fail here due to the solvent-exposed tail.[1]

  • Incubate 1 µM compound with mouse/human liver microsomes + NADPH.[1]

  • Sample at 0, 15, 30, 60 min.

  • Critical Check: If clearance is high (>70% liver blood flow), check if the "solubilizing tail" (e.g., piperidine) is being N-dealkylated.[1] This is a common metabolic soft spot [4].[1]

References
  • Colombo, R., et al. (2010).[1] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255-10264.[1]

  • Janssen, A., et al. (2009).[1] "Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores."[1] Journal of Cell Biology, 187(3), 429–439.[1] [1]

  • Naud, S., et al. (2013).[1] "Structure-Based Design of NMS-P715, a Selective and Orally Bioavailable MPS1 Inhibitor." Journal of Medicinal Chemistry (General reference on kinase scaffold optimization strategies).

  • Hiruma, Y., et al. (2017).[1][6] "Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures." Journal of Biological Chemistry, 292(35), 14496-14504.[1][6]

  • MedChemExpress.[1][7] (n.d.). "NMS-P715 Product Information & Solubility Data."

  • Wengner, A. M., et al. (2016).[1] "The Novel Mps1 Inhibitor BAY 1217389 Inhibits Tumor Growth and Potentiates the Activity of Paclitaxel and Cisplatin." Molecular Cancer Therapeutics, 15(4), 583–592.[1]

For further assistance, please contact the formulation chemistry department or submit a ticket via the LIMS portal.[1]

overcoming drug resistance to MPS1 inhibitors in solid tumors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Drug Resistance to MPS1 Inhibitors in Solid Tumors Ticket Type: Experimental Troubleshooting & Protocol Optimization

System Overview & Mechanism of Action

Product Class: Small Molecule MPS1 (TTK) Kinase Inhibitors (e.g., CFI-402257, BAY 1217389, Reversine). Primary Function: Abrogation of the Spindle Assembly Checkpoint (SAC). Distinctive Feature: Unlike Taxanes (which induce mitotic arrest), MPS1 inhibitors cause mitotic acceleration (premature anaphase), leading to severe chromosomal segregation errors, micronuclei formation, and subsequent cell death via aneuploidy intolerance or cGAS-STING activation.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the critical difference between functional SAC, Taxane-induced arrest, and MPS1-inhibitor-induced "Mitotic Drive-Through."

MPS1_Mechanism Unattached Unattached Kinetochores MPS1_Active MPS1 Active (Recruits BubR1/Mad2) Unattached->MPS1_Active Normal SAC MCC MCC Formation (Cdc20 Inhibited) MPS1_Active->MCC Premature Premature Anaphase (Checkpoint Bypassed) MPS1_Active->Premature Loss of Signal Arrest Mitotic Arrest (Wait Anaphase) MCC->Arrest MPS1_Inhib MPS1 Inhibitor (CFI-402257) MPS1_Inhib->MPS1_Active Blocks Micronuclei Micronuclei Formation (cGAS-STING Trigger) Premature->Micronuclei

Caption: Figure 1.[1] Mechanism of Action. MPS1 inhibition prevents MCC formation, forcing cells to exit mitosis prematurely despite unattached kinetochores, leading to gross aneuploidy.

Troubleshooting Guides (Q&A)

Module A: Assay Validation & "Lack of Efficacy"

User Ticket #101: "I treated my cells with CFI-402257, but flow cytometry does not show a G2/M arrest like I see with Paclitaxel. Is the drug inactive?"

Technical Response: Do not expect G2/M arrest. This is a common misconception.

  • The Science: Paclitaxel stabilizes microtubules, triggering the SAC and causing arrest. MPS1 inhibitors silence the SAC. Treated cells spend less time in mitosis than controls. They exit mitosis rapidly with segregated errors.

  • Diagnostic Step: If you look at a standard Propidium Iodide (PI) histogram at 24 hours, you may see a subtle increase in 4N (G2/M) or >4N (polyploidy) populations, but not a sharp arrest.

  • Correct Protocol: Switch to Live Cell Imaging (see Protocol 1 below) to measure "Time in Mitosis." A functional MPS1 inhibitor should reduce mitotic duration from ~60 mins (control) to <20 mins.

User Ticket #102: "Western blot shows no change in MPS1 protein levels after 48h treatment."

Technical Response: Most MPS1 inhibitors are Type I kinase inhibitors, not PROTACs (degraders). They inhibit catalytic activity, not protein stability.

  • The Science: You must measure phosphorylation of downstream substrates , not total MPS1.

  • Biomarker Validation:

    • p-KNL1 (Thr875): MPS1 phosphorylates KNL1 at Thr875.[2] This signal should disappear upon treatment.

    • BubR1 Localization: Perform Immunofluorescence (IF). In controls, BubR1 localizes to kinetochores in prometaphase. In MPS1-inhibited cells, BubR1 is displaced from kinetochores.[2]

Module B: Characterizing Resistance

User Ticket #205: "My IC50 has shifted 50-fold in a resistant clone. How do I determine the mechanism?"

Technical Response: Resistance in solid tumors typically stems from three axes: Target Mutation, Efflux, or Pathway Bypass. Follow this logic tree:

Step 1: Rule out Efflux Pumps (MDR1/P-gp) MPS1 inhibitors (especially early generation) can be P-gp substrates.

  • Experiment: Co-treat with Verapamil (5-10 µM) or Tariquidar .

  • Result: If IC50 is restored to sensitive levels, the mechanism is efflux.

Step 2: Sequence the ATP-Binding Pocket

  • Target: PCR amplify MPS1 (TTK) kinase domain exons.

  • Look for: Mutations at C604 (e.g., C604Y, C604W), I531 , or S611 .

  • Causality: C604 is the "gatekeeper" residue. Mutations here sterically hinder the inhibitor binding.

Step 3: Assess APC/C Status (Bypass Mechanism)

  • The Science: Cells with impaired Anaphase-Promoting Complex (APC/C) function can tolerate the "mitotic drive-through" because they exit mitosis slower naturally, allowing some passive correction, or they are simply resistant to the apoptotic consequences of aneuploidy.

  • Biomarker: Check for reduced expression of APC/C subunits (e.g., CDC27, APC2).

Experimental Protocols

Protocol 1: Mitotic Duration Assay (The Gold Standard)

Use this to validate drug potency and bypass the limitations of fixed-point assays.

  • Setup: Seed cells (e.g., HCT116, MDA-MB-231) in 96-well optical bottom plates.

  • Transfection: Transduct cells with H2B-GFP (to visualize chromatin) or use a live-cell DNA stain (e.g., SiR-DNA, 500 nM).

  • Treatment: Add MPS1 inhibitor (e.g., 100 nM CFI-402257) just prior to imaging.

  • Acquisition: Image every 5–10 minutes for 12–24 hours.

  • Analysis:

    • Start: Chromatin condensation (Prophase).

    • End: Chromosome segregation (Anaphase onset).

  • Success Criteria:

    • Control: ~50–90 min duration.

    • MPS1 Inhibitor: 12–20 min duration (Premature exit).

    • Paclitaxel (Positive Control for Arrest): >300 min duration.

Protocol 2: Micronucleus-Induced STING Activation

Use this to assess the immunogenic potential of the treatment.

  • Treatment: Treat cells with MPS1 inhibitor for 48–72 hours.

  • Fixation: 4% Paraformaldehyde.

  • Staining:

    • DAPI: To visualize main nuclei and micronuclei .

    • Anti-cGAS (IF): To check for cGAS colocalization with micronuclei.

  • Quantification: Count micronuclei per 100 cells.

  • Downstream Readout (ELISA/qPCR): Measure CCL2 , IL-1β , or IFN-β in the supernatant/lysate.

    • Note: Resistance often manifests as a failure to induce these cytokines despite micronuclei formation (indicating a defect in the cGAS-STING pathway).

Overcoming Resistance: Combination Strategies

User Ticket #303: "My tumor model is resistant to monotherapy. What combinations are mechanistically sound?"

Strategy A: The "Push and Pull" (Taxane Combination)

Combine MPS1 inhibitors with low-dose Paclitaxel .

  • Logic: Paclitaxel creates attachment errors that require the SAC to fix. MPS1 inhibition removes the SAC. The result is catastrophic aneuploidy that overwhelms even resistant cells.

  • Dosing Warning: Continuous high-dose combination is too toxic (neutropenia). Use pulse dosing (e.g., MPS1i for 2 days, then off).

Strategy B: Immunotherapy Sensitization (PD-1 Blockade)
  • Logic: MPS1 inhibition generates cytosolic DNA (via micronuclei rupture), activating STING and Type I Interferons. This turns "cold" tumors "hot" by recruiting CD8+ T-cells.

  • Resistance Note: If the tumor has silenced STING (check via Western blot), this combination will fail.

Visualizing Resistance & Solutions (Graphviz)

Resistance_Tree Issue Issue: Loss of Efficacy Check_IC50 Check IC50 Shift Issue->Check_IC50 Shifted IC50 Shifted >10x Check_IC50->Shifted Unshifted IC50 Unchanged (In vivo failure?) Check_IC50->Unshifted MDR1 Test: Co-treat w/ Verapamil Shifted->MDR1 STING_Check Check STING Pathway (Is CCL2/IFN induced?) Unshifted->STING_Check Seq Test: Sequence Exon 17 (C604 Mutation) MDR1->Seq Not Restored Pump_Res Efflux Resistance Sol: Encapsulation/Chemistry MDR1->Pump_Res Restored Mut_Res Gatekeeper Mutation Sol: Next-Gen Inhibitor Seq->Mut_Res Immune_Res STING Silenced Sol: Add STING Agonist STING_Check->Immune_Res No Cytokines

Caption: Figure 2.[3] Troubleshooting Decision Tree for MPS1 Inhibitor Resistance.

Summary Data Table: Key MPS1 Inhibitors & Resistance Profiles

InhibitorClinical StatusKey Resistance MechanismBiomarker for Efficacy
CFI-402257 Phase I/IIAPC/C impairment; STING silencingMicronuclei; p-KNL1 loss
BAY 1217389 Phase I (Discontinued)MDR1 efflux; C604 mutationsBubR1 displacement
Reversine Preclinical ToolAurora B cross-reactivity (at high dose)Polyploidy
NMS-P715 PreclinicalC604Y/W mutationsMitotic acceleration

References

  • Liu, Y., et al. (2016). "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."[4] ACS Medicinal Chemistry Letters.

  • Thu, K. L., et al. (2018). "Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer." PNAS.

  • Koch, A., et al. (2016). "Mps1 Kinase Inhibitors: From Structural Basis to Clinical Application."[1] Journal of Medicinal Chemistry.

  • Wu, C. J., et al. (2022). "CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma." PNAS.

  • Lolkema, M. P., et al. (2021). "A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel."[5] Clinical Cancer Research.

Sources

reducing off-target toxicity of NMS-P715 derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Focus: Mitigating Off-Target Toxicity & Improving Therapeutic Index Lead Scientist: Senior Application Specialist

Welcome to the Technical Support Hub

You are currently developing derivatives of NMS-P715 , a potent and selective inhibitor of MPS1 (TTK) kinase. While the parent compound demonstrates strong efficacy by inducing mitotic catastrophe, your derivatives may be encountering "off-target" liabilities or excessive "on-target" toxicity in normal tissues.

This guide is structured as a Level 3 Troubleshooting Workflow . We address the specific chemical and biological bottlenecks preventing your candidate from progressing to IND-enabling studies.

Module 1: Structural Optimization (Medicinal Chemistry)

Issue Ticket #101: "My most potent derivative shows a high hERG signal (IC50 < 10 µM). How do I fix this without losing MPS1 potency?"

Root Cause Analysis: Kinase inhibitors, including pyrazoloquinazoline derivatives (the NMS-P715 scaffold), often trap hERG channels due to high lipophilicity and the presence of basic amines at physiological pH. The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in


-stacking and cation-

interactions with your drug.

Troubleshooting Protocol:

StrategyChemical ModificationRationale
Reduce Lipophilicity (LogP) Introduce polar groups (e.g., hydroxyl, sulfone) or replace phenyl rings with heteroaromatics (e.g., pyridine, pyrimidine).Lower LogP reduces the hydrophobic drive to enter the hERG pore.
Attenuate Basicity (pKa) Replace the basic piperidine/piperazine (common in NMS-P715 tail regions) with less basic motifs like morpholine or bridged amines.Reduces the fraction of positively charged species available for cation-

interaction with Tyr652.
Zwitterionic Design Introduce a carboxylic acid moiety to create a zwitterion.[1]Neutralizes the overall charge while maintaining solubility; often drastically reduces hERG affinity.
Steric Clashing Introduce "ortho" substituents on the phenyl ring interacting with the hERG pore.Disrupts the optimal

-stacking geometry required for high-affinity hERG binding.

Validation Experiment: Automated Patch Clamp (hERG)

  • Objective: Quantify

    
     shift after structural modification.
    
  • Cell Line: CHO or HEK293 stably expressing hERG (

    
    ).
    
  • Protocol:

    • Perfusion: Extracellular solution (Tyrode’s) at 2 mL/min.

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Apply derivative at 0.1, 1, 10, and 30 µM.

    • Acceptance Criteria:

      
       (Safety Margin > 30-fold over therapeutic 
      
      
      
      ).
Module 2: Differentiating Toxicity (In Vitro Screening)

Issue Ticket #102: "My derivative kills cancer cells effectively but also shows high cytotoxicity in normal fibroblasts and epithelial cells. Is this off-target?"

Root Cause Analysis: You must distinguish between Mechanism-Based Toxicity (on-target MPS1 inhibition in proliferating normal cells) and Off-Target Toxicity (promiscuous kinase binding). MPS1 inhibition causes aneuploidy; this is toxic to any rapidly dividing cell (e.g., gut lining, bone marrow), but should spare quiescent cells.

Diagnostic Workflow:

  • The "Quiescent vs. Proliferating" Assay:

    • If your compound kills non-dividing cells (e.g., confluent fibroblasts), it is likely Off-Target (general cytotoxicity).

    • If it only kills dividing cells (cancer AND normal), it is On-Target (MPS1 driven).

  • Visualizing the Mechanism (Pathway Map):

MPS1_Toxicity Drug NMS-P715 Derivative MPS1 MPS1 (TTK) Kinase Drug->MPS1 Inhibits SAC Spindle Assembly Checkpoint Drug->SAC Bypasses Checkpoint MPS1->SAC Required for Mitosis Mitotic Progression SAC->Mitosis Halts if unaligned Normal Normal Proliferating Cell (Gut/Marrow) SAC->Normal Premature Anaphase Cancer Cancer Cell (Aneuploid/Stressed) SAC->Cancer Premature Anaphase Result_Safe Viable / Reversible Arrest Normal->Result_Safe Checkpoints Intact (p53 wt) Result_Toxic Mitotic Catastrophe / Death Normal->Result_Toxic High Dose Toxicity Cancer->Result_Toxic Massive Chromosomal Instability

Caption: Mechanism of Action vs. Toxicity.[2][3] MPS1 inhibition forces premature mitosis.[4] Cancer cells, already genomically unstable, succumb to catastrophic aneuploidy, whereas normal cells may arrest or recover unless overdosed.

Protocol: Differential Cytotoxicity Screen

  • Panel:

    • Target: HCT116, HeLa, or Triple-Negative Breast Cancer (TNBC) lines.

    • Counter-Screen: Human Dermal Fibroblasts (HDF) - tested in both proliferating (low confluency) and quiescent (serum-starved/confluent) states.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet at 72h.

  • Calculation: Calculate the Therapeutic Index (TI) :

    
    
    
    • Target: TI > 50.[5]

Module 3: In Vivo Tolerability & Dosing Strategies

Issue Ticket #103: "Mice are losing weight (>15%) and showing gastrointestinal distress at effective doses. How do we manage this?"

Root Cause Analysis: Continuous inhibition of MPS1 prevents the renewal of the intestinal epithelium (a highly proliferative tissue). This is a classic on-target limitation of antimitotics.

Troubleshooting Guide:

ParameterRecommendationScientific Basis
Dosing Schedule Switch from QD (Daily) to Intermittent (e.g., 2 days ON / 5 days OFF) .Allows normal tissue (gut/marrow) time to recover and replenish via stem cells, while cancer cells with accumulated DNA damage fail to recover.
Combination Therapy Combine low-dose Derivative + Low-dose Paclitaxel (Taxane).Synergy: Taxanes stabilize microtubules; MPS1 inhibitors remove the checkpoint. Together, they force cells to exit mitosis with fatal errors at doses where neither drug is toxic alone.
Biomarker Monitoring Monitor Phospho-Histone H3 (pHH3) levels in surrogate tissues (skin punch).pHH3 is a marker of mitosis. You want to see a transient spike (arrest bypass) followed by a drop, not sustained suppression.

Experimental Workflow: The Tolerability Study

InVivo_Workflow Start Compound Selection PK PK Pilot (n=3) Check Half-life Start->PK MTD MTD Study Escalating Dose PK->MTD T1/2 > 3h Fail_PK High Clearance? Optimize Metabolic Stability PK->Fail_PK T1/2 < 1h Efficacy Xenograft Efficacy (Intermittent Dosing) MTD->Efficacy Well Tolerated Fail_Tox Gut Tox? Change Schedule MTD->Fail_Tox Weight Loss >15%

Caption: Preclinical decision tree for NMS-P715 derivatives. Prioritize PK stability and intermittent dosing schedules to widen the therapeutic window.

FAQs: Rapid Response

Q: Why do NMS-P715 derivatives often face metabolic instability? A: The pyrazoloquinazoline scaffold is susceptible to oxidation by CYP3A4.

  • Fix: Block "soft spots" (sites of metabolism) with Fluorine or Deuterium. Common soft spots include the methyl group on the piperidine ring or electron-rich phenyl positions.

Q: Can we use NMS-P715 derivatives for non-oncology indications? A: Generally, no. The mechanism (inducing aneuploidy) is inherently mutagenic and cytotoxic, making it unsuitable for chronic, non-life-threatening conditions due to long-term safety risks.

Q: What is the "Gold Standard" control for these experiments? A: Always run NMS-P715 (Parent) and Paclitaxel side-by-side. Your derivative must show either superior potency, better solubility, or a cleaner hERG profile than the parent to justify development.

References
  • Colombo, R., et al. (2010). "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase."[6][7] Cancer Research.[4]

  • Janssen, A., et al. (2013). "MPS1 inhibitors synergise with low doses of taxanes in promoting tumour cell death."[2] Cell Death & Differentiation.

  • Simon, L., et al. (2024). "Medicinal Chemistry Strategies to Mitigate hERG Channel Blockade." Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)."

Sources

Technical Support Center: Troubleshooting NMS-P715 & Analog Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical guide for NMS-P715. As you likely know, NMS-P715 is a potent, ATP-competitive inhibitor of MPS1 (TTK) kinase, utilizing a pyrazolo[1,5-a]quinazoline scaffold.

The Core Problem: While this scaffold provides excellent kinase selectivity, it suffers from the classic "brick dust" profile—high crystallinity and high lipophilicity (cLogP ~3-4). The presence of the N-methylpiperidine moiety introduces a basic center, meaning solubility is highly pH-dependent. At physiological pH (7.4), the molecule often exists in its neutral, least soluble form, leading to rapid precipitation in aqueous buffers.

This guide addresses the three critical failure points: DMSO Stock Management , Assay Buffer Crash-Out , and In Vivo Formulation .

Module 1: Stock Solution Management

Issue: My 10 mM DMSO stock solution has visible particulates or precipitates immediately upon thawing.

Root Cause Analysis

NMS-P715 has a thermodynamic solubility limit in DMSO of approximately 2–3 mg/mL (approx. 3–4.5 mM) . Many commercial vendors sell "10 mM" solutions that are actually supersaturated. Upon freezing (-20°C or -80°C), the compound crystallizes. When thawed, the kinetics of re-dissolution are slow, leaving micro-crystals that act as nucleation sites for further precipitation when added to aqueous buffer.

Troubleshooting Protocol

Q: How do I recover a crashed stock? A: Do not simply vortex. You must break the crystal lattice energy.

  • Heat: Warm the vial to 37°C in a water bath for 10 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 15 minutes.

  • Verify: Hold the vial up to a light source. The solution must be completely clear. If a haze remains, the concentration is too high.

Q: What is the recommended storage concentration? A: We recommend storing stocks at 2 mM to 3 mM rather than the industry standard 10 mM. This ensures the compound remains below its saturation point in DMSO, preventing "crash-out" during freeze-thaw cycles.

ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Stock Conc. 10 mM2 mM - 3 mM
Thawing Room Temp37°C Water Bath
Storage -20°C (Standard)-80°C (Anhydrous)
Vessel Standard PolypropyleneGlass or Low-Binding Polymer

Module 2: Aqueous Dilution & Assay Interference

Issue: The compound precipitates when diluted into cell culture media (RPMI/DMEM) or kinase buffer (HEPES/Tris), causing variable IC50 data.

Root Cause Analysis

This is a Kinetic Solubility failure. When you pipette 1 µL of DMSO stock into 1 mL of buffer, the DMSO diffuses away rapidly, leaving the hydrophobic drug molecules exposed to water. If they encounter each other before being solvated, they form amorphous aggregates. These aggregates can inhibit enzymes non-specifically (promiscuous inhibition), leading to false-positive potency (steep IC50 curves).

Troubleshooting Protocol

Q: How do I perform a safe dilution series? A: Use an Intermediate Dilution Step to lower the dielectric shock. Do not jump straight from 100% DMSO to 100% Aqueous.

Step-by-Step Serial Dilution Workflow:

  • Prepare 100x Concentrates: Perform your serial dilutions in 100% DMSO first.

  • Intermediate Step: Dilute the DMSO concentrates 1:10 into a "Transition Buffer" (e.g., 10% DMSO in water).

  • Final Step: Dilute 1:10 into your Assay Buffer.

    • Result: Final DMSO is 1%, but the compound was introduced to water gradually.

Q: Can I use surfactants? A: Yes, but strictly below the Critical Micelle Concentration (CMC) to avoid sequestering the drug.

  • Recommended: 0.01% Triton X-100 or 0.005% Tween-20.

  • Why: This reduces surface tension and prevents the "sticking" of hydrophobic molecules to plastic tips and well walls.

Visualization: Solubility Optimization Logic

SolubilityLogic Start Start: Precipitation Observed CheckConc Check Stock Conc. (Is it > 3mM?) Start->CheckConc DiluteStock Dilute Stock to 2mM & Sonicate CheckConc->DiluteStock Yes CheckpH Check Buffer pH (Is pH > 7.0?) CheckConc->CheckpH No DiluteStock->CheckpH Acidify Consider Mesylate Salt or pH < 6.5 (if assay allows) CheckpH->Acidify Yes (Risk Zone) AddSurfactant Add 0.01% Triton X-100 or Tween-20 CheckpH->AddSurfactant No Acidify->AddSurfactant DLS Run Dynamic Light Scattering (Check for Aggregates) AddSurfactant->DLS

Figure 1: Decision tree for troubleshooting precipitation events in biochemical assays.

Module 3: In Vivo Formulation (Animal Studies)

Issue: I cannot dissolve NMS-P715 for IV injection, or the oral formulation clogs the gavage needle.

Root Cause Analysis

NMS-P715 is not suitable for simple saline solutions. The oral bioavailability (approx. 37% in mice) reported in literature relies on suspension formulations or specialized vehicles that maintain the drug in a dispersed state.

Formulation Guides
Option A: Oral Suspension (Standard Protocol)

This is the most robust method for PO (oral) dosing. It creates a homogeneous suspension rather than a solution.

  • Vehicle: 0.5% Methocel (HPMC) or 0.5% Carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh NMS-P715 powder.

    • Add a small volume of Tween 80 (0.5% final vol) to wet the powder. Paste it thoroughly.

    • Slowly add the CMC solution while vortexing.

    • Critical: Sonicate for 20 minutes to break up clumps.

    • Dosing: Shake immediately before gavage.

Option B: Solubilized Formulation (Advanced)

If you require a clear solution (e.g., for IP injection), you must use complexing agents.

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).

  • Alternative: 20% Sulfobutylether-β-cyclodextrin (Captisol) in 50 mM Citrate Buffer (pH 4.0).

    • Note: The acidic pH helps protonate the piperidine nitrogen, significantly boosting solubility.

Module 4: Validating Your Data (The "False Positive" Check)

Question: My IC50 is 100 nM, but is it real inhibition or just "clumping" on the enzyme?

The Shoichet Protocol for Aggregation Detection: If you suspect your compound is aggregating (which NMS-P715 analogs often do), perform these two validation steps:

  • Detergent Sensitivity Test:

    • Run the kinase assay with 0.001% Triton X-100 .

    • Run it again with 0.1% Triton X-100 .

    • Result: If the IC50 shifts significantly (e.g., potency drops 10-fold) with higher detergent, your compound was aggregating. The detergent broke the aggregates, revealing the true (lower) potency.

  • Enzyme Concentration Test:

    • Increase the enzyme concentration by 10-fold.

    • Result: Competitive inhibitors (true drugs) will show a linear shift. Aggregators often show a flat response because the aggregate surface is saturated.

Visualization: Assay Validation Workflow

Validation Sample NMS-P715 Analog (Suspected Aggregator) Assay1 Standard Assay (Low Detergent) Sample->Assay1 Assay2 Stress Test Assay (High Detergent 0.1%) Sample->Assay2 Compare Compare IC50s Assay1->Compare Assay2->Compare Result1 IC50 Stable (True Binder) Compare->Result1 No Change Result2 IC50 Shifts >3x (False Positive/Aggregator) Compare->Result2 Potency Loss

Figure 2: Workflow to distinguish true kinase inhibition from colloidal aggregation artifacts.

References

  • Colombo, R., et al. (2010). "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research.[1]

  • MedChemExpress. "NMS-P715 Product & Solubility Data." MCE Product Database.

  • Shoichet, B. K. (2006). "Screening in a spirit of false hope: aggregation in high-throughput screening." Nature Reviews Drug Discovery.

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology Blog.

Sources

Technical Support Center: Optimizing the Pharmacokinetic Half-Life of NMS-P715 Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide is designed for drug development professionals actively engaged in the lead optimization of NMS-P715 structural analogs. NMS-P715, a selective, orally bioavailable inhibitor of the MPS1 kinase, serves as a promising scaffold for anticancer therapeutics.[1][2] As with any lead optimization campaign, achieving a desirable pharmacokinetic (PK) profile, particularly an adequate half-life (t½), is critical for translating potent in vitro activity into in vivo efficacy and a viable dosing regimen for clinical success.

This document provides a framework for diagnosing and resolving common issues related to short in vivo half-life. It combines theoretical principles with actionable troubleshooting guides and detailed experimental protocols.

Core Concepts: The Determinants of Pharmacokinetic Half-Life

A drug's half-life is not an independent variable but rather a dependent parameter governed by two primary factors: the volume of distribution (Vd) and clearance (CL). The relationship is expressed as:

t½ ≈ 0.693 * (Vd / CL)

Understanding this relationship is the foundation of any successful half-life optimization strategy. While modulating Vd is possible, the most common and effective strategy for prolonging half-life is to decrease the rate of drug clearance.[3][4] The two most critical factors you will need to address for your NMS-P715 analogs are Metabolic Stability and Plasma Protein Binding .

HL Pharmacokinetic Half-Life (t½) Vd Volume of Distribution (Vd) Vd->HL Increases t½ CL Clearance (CL) CL->HL Decreases t½ PPB Plasma Protein Binding (PPB) PPB->Vd TP Tissue Partitioning (Lipophilicity) TP->Vd MS Metabolic Stability MS->CL RC Renal Clearance RC->CL

Caption: Key determinants of pharmacokinetic half-life.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the optimization of NMS-P715 analogs.

Q1: My new NMS-P715 analog is highly potent in my cell-based assays (low nM IC50), but it shows very poor exposure and a short half-life (<1 hour) in my initial mouse PK study. Where do I start?

A1: This is a classic "high in vitro, low in vivo" scenario. The first and most probable culprit is rapid metabolic clearance. A compound that is quickly metabolized by liver enzymes will be eliminated before it can achieve and maintain therapeutic concentrations.[5]

Troubleshooting Steps:

  • Assess Intrinsic Metabolic Stability: Your immediate next step is to perform an in vitro metabolic stability assay using liver microsomes (see Protocol 1 ). This will provide a quantitative measure of your compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[6][7]

  • Interpret the Results:

    • High Clearance (>70% depletion in 30 mins): This confirms metabolic liability. Your focus should shift to identifying the "metabolic soft spot" on your molecule—the specific site where enzymes are acting. This often requires metabolite identification (MetID) studies using LC-MS/MS.[8][9]

    • Low to Moderate Clearance: If the compound appears stable in microsomes, the issue may lie with Phase II metabolism (which microsomes don't fully capture), poor permeability, or other clearance mechanisms. Consider running a hepatocyte stability assay, as hepatocytes contain both Phase I and Phase II enzymes.[7]

Q2: My microsomal stability assay shows my analog is stable. However, in vivo exposure is still low. What's the next logical step?

A2: If direct metabolism is not the primary issue, you must consider the fraction of the drug that is available to be cleared. This is heavily influenced by Plasma Protein Binding (PPB). Only the unbound drug is available to be metabolized or exert a pharmacological effect.[10]

Troubleshooting Steps:

  • Measure the Fraction Unbound (fu): Perform a plasma protein binding assay. Rapid Equilibrium Dialysis (RED) is a common and reliable method (see Protocol 2 ).

  • Interpret the Results:

    • Highly Bound (fu < 1%): If your compound is very highly bound to plasma proteins, the concentration of free drug available for therapeutic action and distribution into tissues is very low. While high binding can sometimes act as a reservoir and prolong half-life, it can also limit efficacy if the free concentrations do not reach the required therapeutic threshold.[10]

    • Low Binding (fu > 20%): If your compound has low protein binding but still exhibits a short half-life despite good microsomal stability, you may need to investigate other clearance pathways, such as renal clearance, or consider issues with tissue distribution. A decreased plasma protein binding can sometimes lead to a shorter elimination half-life because a larger fraction of the drug is available for clearance.[11]

Q3: My MetID study has identified a specific hydroxylation on an exposed phenyl ring as the primary metabolic route. How can I use this information to design a better analog?

A3: This is an excellent outcome, as you now have a specific structural liability to address. The goal is to modify the molecule at or near the metabolic soft spot to block the enzymatic reaction without losing potency at the MPS1 kinase target.

Strategic Modifications:

  • Steric Hindrance: Introduce a bulky group near the site of metabolism to physically block the CYP enzyme's access.

  • Electronic Modification: Replace a hydrogen atom at the site of oxidation with a group that makes the position less electronically favorable for metabolism. The most common strategy is to use a halogen, such as fluorine.[12]

  • Metabolic Shunting: Modify a different part of the molecule to introduce a new, "cleaner" metabolic pathway that results in inactive metabolites and a more predictable PK profile.

  • Deuteration: Replacing a C-H bond at the metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism, as the C-D bond is stronger and harder for enzymes to break.[6]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of an this compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, or rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Gently mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot (e.g., 50 µL) and quench it by adding it to a well in the analytical plate containing 150 µL of cold acetonitrile with an internal standard.

  • Time Course Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing: Once all time points are collected, seal the analytical plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of an this compound that is unbound (fu) in plasma.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Control plasma (human, mouse, or rat)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (8 kDa MWCO)

  • Positive control compound (e.g., Warfarin)

Methodology:

  • Compound Spiking: Spike the test compound into the plasma to a final concentration of 1 µM. Vortex gently.

  • Loading the RED Device:

    • Add the spiked plasma (e.g., 200 µL) to the sample chamber (red side) of the RED device insert.

    • Add PBS (e.g., 350 µL) to the buffer chamber (white side).

  • Sealing and Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis: Combine the buffer sample with an equal volume of blank plasma. Combine the plasma sample with an equal volume of PBS. This ensures the samples are in an identical matrix for analysis. Quench all samples with 3 parts cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Process and analyze the samples by LC-MS/MS to determine the concentration of the compound in both chambers.

  • Data Analysis: Calculate the fraction unbound (fu).

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Data Interpretation and Strategic Workflow

The optimization of half-life is an iterative process. Below is a sample data table illustrating how a medicinal chemistry team might track progress.

Analog IDMPS1 IC50 (nM)Microsomal t½ (min)Plasma fu (%)In Vivo Mouse t½ (h)Key Structural Change
NMS-P715182455.24.5Parent Scaffold
Analog-0115<5 8.1<0.5Added basic amine for solubility
Analog-0225657.52.1Fluorinated phenyl ring on Analog-01
Analog-0322>1200.8 6.8Added lipophilic side chain to Analog-02

Analysis of Hypothetical Data:

  • Analog-01: Improved potency but created a metabolic liability (short t½), likely due to the new amine group being a site for oxidation.

  • Analog-02: Blocking the metabolic site on the phenyl ring (a common strategy) significantly improved metabolic stability.[12] However, the in vivo half-life did not fully recover, suggesting other factors are at play.

  • Analog-03: Further modification increased lipophilicity, which drastically lowered the fraction unbound (fu). This likely reduced the overall clearance rate, leading to a longer in vivo half-life.

start Synthesize New This compound potency Screen for In Vitro Potency (IC50) start->potency decision1 Potent? potency->decision1 decision1->start No (Redesign) dmpk In Vitro DMPK Screen (Microsomal Stability, PPB) decision1->dmpk Yes decision2 Favorable PK Profile? (e.g., t½ > 30 min, fu > 1%) dmpk->decision2 invivo Conduct In Vivo Mouse PK Study decision2->invivo Yes metid Metabolite ID Study Identify 'Soft Spot' decision2->metid No stop Advance Candidate invivo->stop redesign Rational Redesign (Block Metabolism, Modulate LogP) metid->redesign redesign->start

Caption: Iterative workflow for half-life optimization.

References

  • Jantaruk, P., et al. (2022). Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. European Journal of Pharmacology, 925, 174899. [Link]

  • Jantaruk, P., et al. (2022). Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. PubMed. [Link]

  • Gaspari, F., & Perico, N. (1992). Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease. PubMed. [Link]

  • Colombo, R., et al. (2010). NMS-P715 has the expected mechanism of action in cells. ResearchGate. [Link]

  • Ando, K., et al. (2014). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PubMed. [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2015). Strategies to optimize drug half-life in lead candidate identification. ResearchGate. [Link]

  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]

  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

  • Shah, V., & Shah, D. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 9(8), 756-758. [Link]

  • Di, L. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 9(7), 650-652. [Link]

  • Sy, S., et al. (2022). In vitro model to simulate multiple drugs with distinct elimination half-lives. PMC. [Link]

  • Hu, C., et al. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 11(11), 3315-3341. [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 112(2), 396-421. [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. (2024). Journal of Chemical Information and Modeling. [Link]

  • Davydov, D. R., et al. (2013). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 85(15), 7479-7486. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

  • Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Agilent. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing. [Link]

  • How can we correlate protein binding to plasma T1/2 life? (2015). ResearchGate. [Link]

  • A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. (2019). bioRxiv. [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2006). ResearchGate. [Link]

  • Plasma protein binding. (n.d.). Wikipedia. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. [Link]

  • Strategy for Extending Half-life in Drug Design and Its Significance. (2018). ACS Medicinal Chemistry Letters. [Link]

  • The A-Z Guide of DMPK Assays, and How to Find the Right One. (n.d.). TD2 Oncology. [Link]

  • Predicting in vivo drug interactions from in vitro drug design data. (n.d.). ResearchGate. [Link]

  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. (2012). Clinical Cancer Research, 18(9), 2677-2686. [Link]

  • Basics of DMPK. (n.d.). University of Dundee. [Link]

  • Drug Metabolism, Pharmacokinetics Strategies To Avoid Drug Development Mistakes Early. (2022). Syngene. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2022). Pharmaceutics, 14(11), 2398. [Link]

  • Protein-Drug Binding: Mechanism and Kinetics. (2025). JoVE. [Link]

Sources

minimizing assay interference in high-throughput MPS1 inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Assay Interference in High-Throughput MPS1 Inhibitor Screening

Introduction: The Precision Imperative

Welcome to the Advanced Assay Optimization Hub. As Senior Application Scientists, we understand that screening for Monopolar Spindle 1 (MPS1/TTK) kinase inhibitors presents a unique set of biochemical challenges. MPS1 is a dual-specificity kinase and a critical gatekeeper of the Spindle Assembly Checkpoint (SAC).[1] Its inhibition forces cells with unaligned chromosomes into premature anaphase, leading to gross aneuploidy and cell death—a potent therapeutic strategy for triple-negative breast cancer and other aneuploid-tolerant malignancies.

However, high-throughput screening (HTS) campaigns for MPS1 are notoriously prone to assay interference (false positives/negatives). These artifacts stem from the enzyme's specific ATP kinetics, the optical properties of screening libraries, and the "sticky" nature of many kinase inhibitors.

This guide provides a self-validating framework to eliminate these artifacts before they contaminate your SAR (Structure-Activity Relationship) data.

Module 1: The False Positive Trap (Aggregation & PAINS)

Troubleshooting Guide: Non-Specific Inhibition

Symptom: You observe steep dose-response curves (Hill slope > 2.0) or "flat" structure-activity relationships where diverse chemical structures show identical IC50 values.

Root Cause: Colloidal Aggregation. Many small molecules, particularly hydrophobic ones common in kinase libraries, form colloidal aggregates at micromolar concentrations.[2][3] These colloids sequester the enzyme, inhibiting it physically rather than binding to the active site. This is the most common cause of false positives in kinase screening.

Q: How do I distinguish a true ATP-competitive inhibitor from an aggregator? A: You must implement a Detergent-Sensitivity Test . True inhibitors bind 1:1 with the protein and are unaffected by non-ionic detergents. Aggregators rely on surface tension to maintain colloidal stability; detergents disrupt this, restoring enzyme activity.

Protocol: The "Shoichet" Detergent Test

  • Standard Run: Perform your MPS1 kinase assay (e.g., ADP-Glo) with your standard buffer (often containing 0.01% Tween-20).

  • Challenge Run: Repeat the assay with the same compounds but increase the detergent concentration to 0.05% or 0.1% Triton X-100 (or freshly prepared CHAPS).

  • Analysis:

    • True Hit: IC50 remains stable (within 2-3 fold).

    • Aggregator: IC50 shifts dramatically (>10-fold) or inhibition disappears completely.

Q: Can I use Dynamic Light Scattering (DLS) instead? A: Yes, DLS is the biophysical gold standard.

  • Method: Dilute the compound to 10–50 µM in assay buffer (minus enzyme).

  • Readout: A scattering intensity >100,000 counts/sec or a particle radius >100 nm indicates aggregation.

  • Note: DLS is low-throughput. Use it only to validate your top 50 hits.

Module 2: Enzymatic & Reporter Interference

Troubleshooting Guide: ADP-Glo & ATP Kinetics

Symptom: Compounds show activity in the primary screen but fail in orthogonal assays (e.g., TR-FRET or Western Blot).

Root Cause 1: Luciferase Inhibition (The "Gain of Signal" Artifact). In the ADP-Glo format, kinase activity is measured by converting ADP


 ATP 

Light (Luciferase).
  • False Negatives: If a compound inhibits Ultra-Glo™ Luciferase, the light signal drops. In an inverse readout (like Kinase-Glo), this mimics kinase inhibition. In ADP-Glo (positive readout), this suppresses the signal, potentially masking high-activity controls, but usually, it appears as a false negative (reduced signal = reduced ADP detection).

  • False Positives: If a compound stabilizes luciferase or fluoresces at the emission wavelength (rare but possible), it alters the baseline.

Root Cause 2: ATP Km Mismatch. MPS1 has a relatively low Km for ATP compared to other kinases (approx. 1–10 µM depending on the substrate).

  • If you screen at 1 mM ATP (physiologic), you bias the screen toward non-competitive inhibitors and miss potent ATP-competitive scaffolds (Cheng-Prusoff shift).

  • If you screen at 1 µM ATP , you artificially inflate the potency of weak ATP-competitive inhibitors.

Protocol: The Enzyme-Free Counter-Screen To rule out reporter interference, you must run a "Mock" assay.

  • Setup: Prepare a reaction plate containing ADP (at a concentration mimicking 50% conversion, e.g., 5 µM ADP / 5 µM ATP) without MPS1 enzyme.

  • Add Compounds: Add your test library.

  • Detection: Add ADP-Glo reagents as usual.

  • Result: Any compound that deviates significantly from the DMSO control mean is interfering with the detection chemistry, not the kinase.

Module 3: Optical Interference (TR-FRET/Fluorescence)

Troubleshooting Guide: Quenching & Autofluorescence

Symptom: In TR-FRET assays (e.g., LANCE or HTRF), you see impossible IC50 values (e.g., < 1 nM) or negative inhibition values.

Root Cause:

  • Inner Filter Effect: Highly colored compounds absorb the excitation light (320-340 nm) or the emission light (615/665 nm).

  • Autofluorescence: Compounds emitting blue/green light can bleed into the donor/acceptor channels.

Q: Why use TR-FRET if it has these issues? A: TR-FRET is ratiometric. It measures the ratio of Acceptor (665 nm) to Donor (615 nm) emission. This normalizes for well-to-well variability and some quenching. However, strong quenchers affect both channels differently.

Visualizing the Workflow: Below is the logic flow for triaging hits to ensure they are real.

MPS1_Triage_Workflow Start Primary Screen (ADP-Glo or TR-FRET) Hit Hit Identified (>50% Inhibition) Start->Hit Counter Counter Screen 1: Enzyme-Free / Mock Hit->Counter Detergent Counter Screen 2: Detergent Sensitivity (0.01% Triton X-100) Counter->Detergent Pass Discard_Reporter Discard: Reporter Interferer Counter->Discard_Reporter Signal Drops w/o Enzyme Ortho Orthogonal Assay (Mobility Shift / Western) Detergent->Ortho Pass Discard_Agg Discard: Aggregator Detergent->Discard_Agg IC50 Shifts >10-fold Biophys Biophysical Validation (SPR / DLS) Ortho->Biophys Confirmed Lead Validated Lead Candidate Biophys->Lead

Caption: Step-by-step triage workflow to filter false positives from primary screening data.

Standard Operating Procedures (SOPs)

Table 1: Assay Technology Comparison for MPS1
FeatureADP-Glo (Luminescence) TR-FRET (Fluorescence) Mobility Shift (Microfluidic)
Primary Interference Luciferase inhibition, ATP depletionFluorescence quenching, AutofluorescenceMinimal (Direct substrate separation)
Sensitivity High (down to 20 nM ADP)ModerateHigh
Throughput Ultra-High (1536-well)High (384/1536-well)Medium/High
Cost Low/MediumMedium (Antibodies)High (Chips/Reagents)
Best Use Primary Screening Confirmation / Kinetics Orthogonal Validation
Protocol: Optimized MPS1 ADP-Glo Assay

Objective: Robust measurement of MPS1 activity while minimizing ATP-related artifacts.

Reagents:

  • Enzyme: Recombinant MPS1/TTK (Full length or catalytic domain).

  • Substrate: MBP (Myelin Basic Protein) or specific peptide (e.g., KKKKEEIYFFFG).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100 , 1 mM DTT.

Step-by-Step:

  • Compound Addition: Dispense 50 nL of compound (in DMSO) into a 384-well white, low-volume plate.

  • Enzyme Mix: Add 2 µL of MPS1 enzyme in Assay Buffer. Incubate 10 min (allows compound to bind).

  • Substrate Start: Add 2 µL of Substrate/ATP mix.

    • Critical:[ATP] should be 10 µM (approx.[4] Km).[1][4][5][6] This ensures sensitivity to ATP-competitive inhibitors.

  • Reaction: Incubate at Room Temp for 60 min.

  • Stop/Deplete: Add 4 µL ADP-Glo Reagent . Incubate 40 min. (Stops kinase, burns remaining ATP).[7]

  • Detect: Add 8 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP

    
     ATP 
    
    
    
    Light).[7]
  • Read: Measure Luminescence.

Scientific Context: The MPS1 Signaling Pathway

Understanding the target is crucial for interpreting cellular potency.[8] Inhibiting MPS1 prevents the recruitment of Mad1/Mad2 to the kinetochore, bypassing the checkpoint.

MPS1_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 (TTK) Kinase Unattached_Kinetochore->MPS1 Activates Mad1_Mad2 Mad1 / Mad2 Recruitment MPS1->Mad1_Mad2 Phosphorylates Knl1/Bub1 APC_C APC/C (Anaphase Promoting Complex) MPS1->APC_C Inhibition leads to Premature Activation MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers (if Active) Inhibitor Small Molecule Inhibitor Inhibitor->MPS1 Blocks

Caption: MPS1 acts as the upstream regulator of the Spindle Assembly Checkpoint; inhibition leads to premature anaphase.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[9] A detergent-based assay for the detection of promiscuous inhibitors.[9] Nature Protocols, 1(2), 550–553.[9] Retrieved from [Link]

  • Liu, Y., et al. (2016). MPS1/TTK: A Double-Edged Sword for Cancer Therapy.[1] Frontiers in Oncology. Retrieved from [Link]

  • Cisbio Bioassays. (n.d.). TR-FRET Assay Interference and Troubleshooting. Retrieved from [Link]

  • Ma, H., et al. (2008). Interference with fluorescence and absorbance of high-throughput screening assays by small molecule compounds. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of NMS-P715 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of delivering NMS-P715 analogs to the central nervous system (CNS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the blood-brain barrier (BBB) and the delivery of NMS-P715 analogs.

Q1: What are the primary physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?

A1: The ability of a small molecule to passively diffuse across the BBB is largely governed by a set of key physicochemical properties.[1][2][3] Generally, successful CNS drugs exhibit a balance of the following attributes:

  • Lipophilicity (LogP/LogD): An optimal range is crucial. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to increased plasma protein binding and non-specific binding in the brain.[1] An optimal LogD of 2-3 has been suggested.[1]

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A molecular weight under 400-500 Da is a general guideline for CNS-directed drugs.[4][5]

  • Polar Surface Area (PSA): Lower PSA is preferred as it reduces the number of hydrogen bonds that must be broken for the molecule to enter the lipid environment of the cell membrane. A PSA below 70 Ų is often associated with better BBB penetration.[2]

  • Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors is favorable. Molecules with fewer HBDs interact less with the phospholipid head groups of the BBB, allowing for faster transit.[1]

  • Ionization State (pKa): The pKa of a molecule influences its charge at physiological pH. The uncharged, neutral species is what primarily crosses the BBB by passive diffusion.[6] Having a pKa between 4 and 10 is often considered favorable.[6]

Q2: NMS-P715 is a known PARP inhibitor. Are there any inherent structural features in its scaffold that might limit BBB penetration?

A2: While the specific structure of NMS-P715 is proprietary, we can infer potential challenges based on the general characteristics of many kinase inhibitors. These molecules often possess features that can hinder BBB penetration, such as:

  • High Molecular Weight: Kinase inhibitors are often larger molecules, potentially exceeding the ideal MW for passive diffusion across the BBB.

  • Polar Moieties: Functional groups necessary for binding to the ATP pocket of the target kinase can contribute to a higher polar surface area and hydrogen bonding capacity.

  • Potential for Efflux: The structural motifs in some kinase inhibitors can be recognized by efflux transporters at the BBB.

It's important to note that some PARP inhibitors have been specifically designed for CNS penetration. For instance, NMS-293 is reported to have high CNS accumulation.[7] Therefore, careful structural modifications of NMS-P715 analogs are critical.

Q3: What are the most common efflux transporters at the BBB that I should be concerned about for NMS-P715 analogs?

A3: Efflux transporters are a major obstacle to achieving therapeutic concentrations of drugs in the brain. They actively pump substrates from the endothelial cells of the BBB back into the bloodstream. The two most critical efflux transporters to consider for small molecules like NMS-P715 analogs are:

  • P-glycoprotein (P-gp, also known as MDR1 or ABCB1): This is a well-characterized and promiscuous efflux pump that recognizes a wide range of structurally diverse compounds.

  • Breast Cancer Resistance Protein (BCRP, also known as ABCG2): BCRP also has a broad substrate specificity and works in concert with P-gp to limit the brain penetration of many drugs.

It is crucial to determine if your NMS-P715 analogs are substrates for these transporters early in the drug discovery process.[8]

Q4: What are the essential differences between in vitro and in vivo models for assessing BBB penetration?

A4: Both in vitro and in vivo models are essential for a comprehensive assessment of BBB penetration, and they provide complementary information.

  • In Vitro Models: These models are excellent for initial screening and mechanistic studies due to their high-throughput nature and lower cost.[9]

    • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a non-cell-based assay that assesses passive permeability across an artificial lipid membrane.[10][11][12] It is a rapid and cost-effective way to rank compounds based on their lipophilicity and potential for passive diffusion.[10]

    • Cell-Based Models: These models, such as those using Caco-2 or MDCK cells transfected with efflux transporters (e.g., MDCK-MDR1), can provide information on both passive permeability and active transport (efflux).[13] More complex models may use primary brain endothelial cells, often in co-culture with astrocytes and pericytes, to better mimic the in vivo environment.[14]

  • In Vivo Models: Animal models, typically rodents, are the gold standard for confirming BBB penetration and determining the unbound drug concentration in the brain.[15] These studies provide a holistic view that accounts for passive permeability, active transport, plasma protein binding, and metabolism. The key parameter measured is the brain-to-plasma concentration ratio (Kp) or, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A Kp,uu close to 1 suggests that the drug freely equilibrates between the brain and plasma.[1]

Q5: What are some initial, low-cost screening methods to quickly assess the potential of my NMS-P715 analog to cross the BBB?

A5: For rapid and cost-effective initial screening, a tiered approach is recommended:

  • In Silico Modeling: Utilize computational tools to predict the physicochemical properties discussed in Q1 (LogP, MW, PSA, HBD, pKa). Many QSAR models are available to estimate BBB penetration potential.[1]

  • PAMPA-BBB Assay: This high-throughput assay is an excellent next step to experimentally measure passive permeability.[2][10] It can help you quickly rank a series of analogs and identify those with the highest potential for passive diffusion. There is a good categorical correlation between PAMPA-BBB data and in vivo brain permeation.[10][16]

These initial screens can help you prioritize which analogs to advance to more complex and expensive cell-based and in vivo studies.

Part 2: Troubleshooting Experimental Workflows

This section provides guidance on how to address specific issues you may encounter during your experiments.

Problem 1: Low passive permeability in PAMPA-BBB assay.
  • Symptoms: The effective permeability (Pe) value for your analog is significantly lower than the positive control (e.g., caffeine, propranolol).

  • Possible Causes & Troubleshooting Steps:

    • High Polar Surface Area (PSA):

      • Causality: A high PSA indicates a greater number of polar atoms on the surface of the molecule, which increases the energy barrier for entering the lipophilic artificial membrane.

      • Troubleshooting:

        • Structural Modification: Synthesize analogs where polar functional groups are masked or replaced with less polar alternatives, provided this does not compromise activity at the target.

        • Intramolecular Hydrogen Bonding: Design analogs that can form intramolecular hydrogen bonds to shield polar groups and reduce the effective PSA.

    • High Molecular Weight (MW):

      • Causality: Larger molecules have a smaller diffusion coefficient and may have more difficulty navigating through the lipid bilayer.

      • Troubleshooting:

        • Scaffold Hopping/Fragmentation: Explore smaller, novel scaffolds that retain the key pharmacophoric features required for PARP inhibition.

    • Low Lipophilicity (LogP/LogD):

      • Causality: The molecule is too hydrophilic and does not favorably partition into the lipid membrane.

      • Troubleshooting:

        • Lipophilic Moieties: Introduce small, lipophilic groups (e.g., methyl, fluoro) at positions that do not interfere with target binding. Be mindful not to excessively increase lipophilicity.

    • Experimental Artifacts:

      • Causality: Poor solubility of the compound in the assay buffer can lead to artificially low permeability values.

      • Troubleshooting:

        • Solubility Check: Ensure your compound is fully dissolved in the donor well at the start of the experiment. The use of co-solvents (e.g., DMSO) should be consistent across all compounds and controls.

        • Membrane Integrity: Always run a negative control (a compound with known low permeability) to ensure the integrity of the artificial membrane.

Problem 2: High efflux ratio in cell-based (e.g., Caco-2, MDCK-MDR1) assays.
  • Symptoms: The efflux ratio (ER), calculated as the ratio of permeability from the basolateral to apical side (B-A) to the apical to basolateral side (A-B), is greater than 2. This suggests your compound is a substrate for efflux transporters.

  • Possible Causes & Troubleshooting Steps:

    • Compound is a substrate for P-gp/BCRP:

      • Causality: Your this compound contains structural features that are recognized by P-gp or BCRP.

      • Troubleshooting:

        • Co-incubation with Inhibitors: Perform the transport assay in the presence of known P-gp (e.g., verapamil, zosuquidar) or BCRP (e.g., Ko143) inhibitors. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.

        • Structural Modification: This is the most effective long-term solution. Analyze the structure-efflux relationship within your analog series to identify moieties that contribute to efflux. Common strategies include reducing the number of hydrogen bond acceptors and adding bulky groups near basic nitrogen atoms.[17]

    • Assay conditions are not optimal:

      • Causality: Issues with the cell monolayer integrity or assay buffer can affect the results.

      • Troubleshooting:

        • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer remains intact.

        • Use of Lucifer Yellow: Include Lucifer Yellow, a paracellular marker, to check for leaks in the cell monolayer.

Problem 3: Low brain-to-plasma ratio (Kp,uu) in vivo.
  • Symptoms: Despite promising in vitro permeability and low efflux, the unbound brain concentration is significantly lower than the unbound plasma concentration in animal models.

  • Possible Causes & Troubleshooting Steps:

    • Active Efflux in vivo:

      • Causality: Your compound may be a substrate for an efflux transporter that was not identified in your in vitro screen, or the in vitro model did not fully recapitulate the in vivo situation.

      • Troubleshooting:

        • In Vivo Inhibition Studies: Conduct in vivo studies in P-gp/BCRP knockout mice or co-administer a potent efflux inhibitor to see if brain penetration increases.

    • Rapid Metabolism in the Brain or Periphery:

      • Causality: The compound may be rapidly metabolized in the liver, plasma, or even within the brain itself, leading to lower-than-expected brain concentrations.

      • Troubleshooting:

        • Metabolic Stability Assays: Assess the metabolic stability of your analogs in liver microsomes, plasma, and brain homogenates.

        • Structural Modification: Identify the sites of metabolism and modify the structure to block or slow down metabolic breakdown.

    • High Plasma Protein Binding:

      • Causality: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can severely limit the amount of drug available for brain entry.[6][13]

      • Troubleshooting:

        • Measure Fraction Unbound: Determine the fraction of your compound that is unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.

        • Structural Modification: Modify the structure to reduce binding to plasma proteins like albumin and alpha-1-acid glycoprotein. This often involves a delicate balance with lipophilicity.

    • Issues with the in vivo Experimental Setup:

      • Causality: The timing of sample collection or the bioanalytical method can impact the results.

      • Troubleshooting:

        • Time Course Study: Collect brain and plasma samples at multiple time points to ensure you are accurately capturing the peak and steady-state concentrations.

        • Bioanalytical Method Validation: Ensure your method for quantifying the drug in brain and plasma is accurate, precise, and sensitive enough to measure the expected concentrations.

Part 3: Advanced Strategies & Protocols

For challenging compounds, more advanced strategies may be necessary to enhance BBB penetration.

Strategy 1: Prodrug Approaches
  • Concept & Rationale: A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[5] For CNS delivery, a common strategy is to mask polar functional groups with lipophilic moieties to increase passive diffusion across the BBB.[5][18] Once in the brain, enzymes cleave the promoiety, releasing the active this compound and "locking" it in the CNS due to its restored polarity.[5]

  • Step-by-Step Protocol for Prodrug Design & Evaluation:

    • Identify a Polar Group: Select a suitable polar functional group on your this compound (e.g., hydroxyl, carboxyl, amine) for modification.

    • Select a Promoietety: Choose a lipophilic promoiety that can be attached via a linker that is stable in the periphery but readily cleaved by enzymes in the brain (e.g., esterases, phosphatases).

    • Synthesize the Prodrug: Synthesize the prodrug derivative.

    • In Vitro Stability: Assess the stability of the prodrug in plasma and brain homogenates to ensure it is stable enough to reach the brain but will be cleaved once it arrives.

    • In Vitro Permeability: Evaluate the permeability of the prodrug using PAMPA-BBB and cell-based assays. You should observe a significant increase in permeability compared to the parent drug.

    • In Vivo Evaluation: Administer the prodrug to animals and measure the concentrations of both the prodrug and the parent drug in the brain and plasma over time. A successful prodrug will result in a higher concentration of the parent drug in the brain compared to direct administration of the parent drug.

Strategy 2: Nanoparticle-based Delivery
  • Concept & Rationale: Encapsulating your this compound in nanoparticles (NPs) can help it cross the BBB.[19][20] NPs can protect the drug from degradation and efflux, and their surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[19][21][22] Common types of NPs include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[19]

  • Step-by-Step Protocol for Formulation & Characterization:

    • Select a Nanoparticle System: Choose a biocompatible and biodegradable material for your nanoparticles (e.g., PLGA, lipids).

    • Formulate the Nanoparticles: Encapsulate your this compound within the nanoparticles using a suitable method (e.g., emulsification-solvent evaporation, thin-film hydration).

    • Characterize the Nanoparticles:

      • Size and Zeta Potential: Measure the size and surface charge using dynamic light scattering. A size range of 10-1000 nm is typical.[19]

      • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug successfully incorporated into the nanoparticles.

      • In Vitro Drug Release: Study the release profile of the drug from the nanoparticles over time in a physiologically relevant buffer.

    • In Vitro BBB Model: Evaluate the transport of the nanoparticle formulation across an in vitro BBB model.[23]

    • In Vivo Studies: Administer the nanoparticle formulation to animals and assess the biodistribution of the drug, paying close attention to the brain-to-plasma ratio.

Strategy 3: Receptor-Mediated Transcytosis
  • Concept & Rationale: This strategy hijacks the natural transport systems of the BBB. By attaching your this compound to a ligand that binds to a receptor on the surface of the BBB endothelial cells (e.g., transferrin receptor, insulin receptor), the drug can be transported across the barrier via transcytosis.[22]

  • Step-by-Step Protocol for Conjugation & Assessment:

    • Select a Ligand: Choose a ligand that binds to a highly expressed receptor on the BBB (e.g., an antibody against the transferrin receptor).

    • Synthesize the Conjugate: Covalently link your this compound to the ligand.

    • In Vitro Binding and Uptake: Confirm that the conjugate binds to and is taken up by cells expressing the target receptor.

    • In Vitro Transcytosis: Use a cell-based BBB model to demonstrate that the conjugate is transported from the apical to the basolateral side.

    • In Vivo Studies: Administer the conjugate to animals and measure the brain and plasma concentrations. Compare the results to the administration of the unconjugated drug.

Part 4: Data Interpretation & Visualization

Data Presentation

Table 1: Physicochemical Properties for Optimal BBB Penetration

PropertyGuidelineRationale
Lipophilicity (LogD at pH 7.4) 2 - 3Balances membrane permeability with plasma protein binding.[1]
Molecular Weight (MW) < 400-500 DaSmaller molecules diffuse more readily across the BBB.[4][5]
Polar Surface Area (PSA) < 70 ŲReduces the energy required to shed water molecules and enter the lipid membrane.[2]
Hydrogen Bond Donors (HBD) ≤ 3Minimizes interactions with the phospholipid head groups of the membrane.[1]
pKa 4 - 10Ensures a sufficient fraction of the molecule is in the neutral, un-ionized form at physiological pH.[6]
Experimental Protocols

Diagram 1: The Blood-Brain Barrier and Transport Mechanisms

BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Blood Drug in Circulation endothelial_cell Lumenal Membrane Cytoplasm Ablumenal Membrane Blood->endothelial_cell:lumen Passive Diffusion (Lipophilic, Small MW) receptor Receptor Blood->receptor RMT Brain Drug in Brain endothelial_cell:ablumen->Brain efflux_pump Efflux Pump (P-gp, BCRP) endothelial_cell:lumen->efflux_pump Efflux efflux_pump->Blood

Caption: Mechanisms of drug transport across the blood-brain barrier.

Diagram 2: Experimental Workflow for Assessing BBB Penetration

BBB_Workflow start This compound Library in_silico In Silico Screening (MW, LogP, PSA, pKa) start->in_silico pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa decision1 Good Permeability? pampa->decision1 cell_based Cell-Based Efflux Assay (e.g., MDCK-MDR1) decision2 Low Efflux? cell_based->decision2 in_vivo In Vivo Pharmacokinetics (Rodent Model) decision3 High Kp,uu? in_vivo->decision3 decision1->cell_based Yes stop Stop or Redesign decision1->stop No decision2->in_vivo Yes advanced Advanced Strategies (Prodrugs, Nanoparticles) decision2->advanced No decision3->stop No success CNS Candidate decision3->success Yes advanced->in_vivo

Caption: A tiered workflow for evaluating BBB penetration of NMS-P715 analogs.

Part 5: References

  • The Blood-Brain Barrier: Bottleneck in Brain Drug Development. (URL: [Link])

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (URL: [Link])

  • BBB Penetration Assessment - Creative Biolabs. (URL: [Link])

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (URL: [Link])

  • Nanoparticles Deliver mRNA to the Brain, Bypassing Blood-Brain Barrier. (URL: [Link])

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (URL: [Link])

  • Prodrugs and their activation mechanisms for brain drug delivery. (URL: [Link])

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (URL: [Link])

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (URL: [Link])

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (URL: [Link])

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (URL: [Link])

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (URL: [Link])

  • Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. (URL: [Link])

  • De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. (URL: [Link])

  • Pipeline - NMS Portfolio - Nerviano Medical Sciences. (URL: [Link])

  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (URL: [Link])

  • Magnetic Field-Guided Magnetic Nanoparticles as Neurotherapeutics for Neurological Disorders and Glioblastoma. (URL: [Link])

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (URL: [Link])

  • Delivering drugs through the blood brain barrier. (URL: [Link])

  • Strategies to assess blood-brain barrier penetration. (URL: [Link])

  • PARP1 publications - NMS Group. (URL: [Link])

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (URL: [Link])

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (URL: [Link])

  • Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (URL: [Link])

  • NMS-P715 induces aneuploidy and inhibits tumoral cell proliferation. (URL: [Link])

  • An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. (URL: [Link])

  • Nanoparticles for Targeted Brain Drug Delivery: What Do We Know?. (URL: [Link])

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (URL: [Link])

  • In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. (URL: [Link])

  • The Role of PARP Inhibitors in Patients with Primary Malignant Central Nervous System Tumors. (URL: [Link])

  • A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques. (URL: [Link])

  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). (URL: [Link])

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs …. (URL: [Link])

  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (URL: [Link])

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])

  • Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. (URL: [Link])

  • Categorical correlation of in vitro PAMPA-BBB permeability versus in vivo Brain/Plasma Ratio.. (URL: [Link])

  • Understanding and Overcoming PARP Inhibitor Resistance. (URL: [Link])

  • PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities. (URL: [Link])

Sources

resolving crystal structure resolution issues with MPS1-ligand complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystal structures of Monopolar Spindle 1 (MPS1) kinase in complex with your ligands. As a critical regulator of the spindle assembly checkpoint, MPS1 is a high-value target in drug discovery, particularly in oncology.[1][2] However, obtaining high-resolution crystal structures of MPS1-ligand complexes can be challenging due to the inherent flexibility of the kinase and the specific chemistry of your compounds.

This guide is designed to provide practical, experience-driven advice to help you navigate the common pitfalls and systematically troubleshoot issues from protein expression to final structure refinement.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with MPS1-ligand complexes.

QuestionQuick Answer
What is the best MPS1 construct to use for crystallography? Truncated constructs of the kinase domain, such as residues 519-808 or 400-808 of human MPS1, have been successfully used for crystallization.[3] The choice may depend on the specific ligand and its interaction with regions outside the core kinase domain.
Should I use co-crystallization or soaking for my MPS1-ligand complex? The choice is ligand-dependent.[4] Co-crystallization is often preferred for ligands that are insoluble or induce significant conformational changes.[5] Soaking is a good starting point if you have robust apo-MPS1 crystals and your ligand is soluble.
My ligand has low solubility. How can I get it into the crystal? For co-crystallization, you can pre-incubate the protein with a higher excess of the compound and reduce the final protein concentration.[4] For soaking, try solubilizing the ligand in low molecular weight PEGs (e.g., PEG 200 or 400).[6]
My crystals crack or dissolve when I try to soak them with my ligand. What should I do? This indicates that the soaking conditions are too harsh. Try a stepwise increase in ligand concentration, reduce the soaking time, or consider cross-linking the crystals with glutaraldehyde before soaking.[4][5]
What are typical cryoprotectants for MPS1 crystals? A common cryoprotectant is the reservoir solution supplemented with 20-30% glycerol.[3] The ideal cryoprotectant should be determined empirically by testing various concentrations and agents to ensure the crystal freezes as a clear, amorphous glass.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific stages of the crystallography workflow.

Stage 1: MPS1 Protein Quality Control

High-quality protein is the cornerstone of successful crystallography.[7] For MPS1, a dual-specificity kinase with known conformational flexibility, ensuring purity and homogeneity is critical.[3][8][9]

Q1: My MPS1 protein is aggregating. How can I improve its stability?

  • Underlying Cause: MPS1, like many kinases, can be prone to aggregation due to exposed hydrophobic surfaces or flexible regions. The expression and purification conditions may not be optimal for maintaining a stable, monomeric state.

  • Troubleshooting Steps:

    • Optimize Lysis and Purification Buffers:

      • Additives: Include 5-10% glycerol and 1-5 mM of a reducing agent like DTT or TCEP throughout the purification process to maintain a reducing environment and prevent disulfide-linked aggregation.

      • Detergents: A low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) can help to solubilize the protein and prevent non-specific aggregation.

    • Multi-Step Chromatography: Employ a multi-step purification strategy. An affinity chromatography step (e.g., Ni-NTA for His-tagged protein) followed by ion-exchange and size-exclusion chromatography (SEC) is recommended to ensure high purity (>95%).[7]

    • SEC Analysis: The final SEC step is crucial. Analyze the elution profile carefully. A sharp, symmetrical peak corresponding to the expected molecular weight of monomeric MPS1 is desired. A leading shoulder or broad peak may indicate the presence of aggregates. Pool only the central fractions of the monomeric peak.

    • Dynamic Light Scattering (DLS): Use DLS to assess the monodispersity of your final protein sample. A low polydispersity index (<20%) is a good indicator of a homogenous sample suitable for crystallization trials.[7]

Q2: I'm not sure if my ligand is binding to MPS1. How can I confirm complex formation before setting up crystallization trials?

  • Underlying Cause: Proceeding with crystallization without confirming ligand binding can waste valuable protein and screening resources. Several biophysical techniques can provide evidence of interaction.

  • Troubleshooting Steps:

    • Thermal Shift Assay (TSA): This is a high-throughput method to assess ligand-induced protein stabilization. An increase in the melting temperature (Tm) of MPS1 in the presence of your ligand is a strong indication of binding.

    • Isothermal Titration Calorimetry (ITC): ITC provides a detailed thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This is the gold standard for confirming and quantifying binding.

    • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (kon and koff) and determine the binding affinity.

    • Intrinsic Fluorescence Spectroscopy: Some ligands may exhibit a change in their intrinsic fluorescence upon binding to a protein, which can be used to determine dissociation constants.[10]

Stage 2: Crystallization of the MPS1-Ligand Complex

Obtaining well-diffracting crystals is often the most challenging step. The presence of a ligand can either facilitate or hinder crystallization.

Q3: I have good apo-MPS1 crystals, but soaking with my ligand leads to a loss of diffraction. What's happening?

  • Underlying Cause: The binding of your ligand may be inducing a conformational change in MPS1 that is incompatible with the existing crystal lattice.[11][12] This can introduce disorder and destroy the crystal packing. The solvent used to dissolve the ligand may also be damaging the crystal.[5]

  • Troubleshooting Workflow:

G cluster_soak Soaking Optimization start Start: Poor diffraction after soaking optimize_soak Optimize Soaking Conditions start->optimize_soak co_cryst Switch to Co-crystallization optimize_soak->co_cryst If still no improvement end_success Success: High-resolution complex structure optimize_soak->end_success If diffraction improves soak_conc Vary ligand concentration (start with 10x Kd) optimize_soak->soak_conc new_form Screen for a New Crystal Form co_cryst->new_form If co-crystallization fails co_cryst->end_success If crystals diffract well new_form->end_success If new crystals are obtained end_fail Re-evaluate protein construct or ligand series new_form->end_fail If no new hits soak_time Vary soaking time (seconds to hours) soak_conc->soak_time soak_solvent Test alternative ligand solvents (e.g., low MW PEGs) soak_time->soak_solvent

Caption: Troubleshooting workflow for poor diffraction after ligand soaking.

  • Detailed Steps:

    • Optimize Soaking Conditions:

      • Ligand Concentration: If the Kd is known, start with a ligand concentration 10-100 times the Kd. If unknown, screen a range from 0.1 mM to 10 mM.[4]

      • Soaking Time: Test a range of soaking times, from a few seconds to overnight.[4][6] Smaller crystals may require shorter soaking times.[6]

      • Ligand Solvent: Ensure the solvent used to dissolve the ligand (e.g., DMSO) is compatible with your crystals. Keep the final concentration of the solvent in the soaking drop as low as possible (<5%).

    • Switch to Co-crystallization: If soaking consistently fails, co-crystallization is the next logical step.[5] This involves pre-incubating MPS1 with your ligand before setting up crystallization screens. This allows the protein-ligand complex to form in solution and find a suitable crystal lattice.

    • Screen for a New Crystal Form: The apo-crystal form may simply be incompatible with your ligand. A full re-screening of crystallization conditions with the pre-formed MPS1-ligand complex may be necessary to identify a new crystal form.[4]

Q4: I am trying to co-crystallize my MPS1-ligand complex, but I'm not getting any crystals.

  • Underlying Cause: The MPS1-ligand complex may have different solubility and stability properties compared to the apo-protein. The ligand itself might also be unstable in the crystallization conditions.

  • Troubleshooting Steps:

    • Confirm Complex Formation: Before extensive screening, re-confirm that your ligand is binding to MPS1 under the conditions you are using for crystallization (buffer, pH, additives).

    • Vary Protein-Ligand Ratio: Screen different molar ratios of ligand to protein during the pre-incubation step (e.g., 1:2, 1:5, 1:10).

    • Extensive Screen Matrix: The optimal crystallization conditions for the complex may be very different from the apo-protein. Use a broad sparse matrix screen to cover a wide range of chemical space (precipitants, pH, salts).

    • Consider a Different Construct: All reported structures of the MPS1 kinase domain show an inactive conformation with a disordered activation loop.[3][8][9] Your ligand may bind preferentially to an active conformation that is not readily sampled by the current construct. Consider designing new constructs, for example, by altering the boundaries to potentially stabilize the active state.

Stage 3: Data Collection and Processing

Even with good crystals, data collection can present its own set of challenges.

Q5: My crystals diffract, but the resolution is poor and the data is anisotropic.

  • Underlying Cause: Poor crystal quality, radiation damage, or improper cryoprotection can all lead to low-resolution and anisotropic diffraction.

  • Troubleshooting Steps:

    • Optimize Cryoprotection: This is a critical step to minimize damage during data collection at cryogenic temperatures.

      • Screen Cryoprotectants: Test a range of cryoprotectants (glycerol, ethylene glycol, PEG 400) at different concentrations (15-35%).

      • Soaking Time: The time the crystal is exposed to the cryoprotectant can be critical. A few seconds is often sufficient.[13]

      • Stepwise Transfer: For sensitive crystals, a gradual increase in the cryoprotectant concentration can prevent osmotic shock.

    • Minimize Radiation Damage: Kinase crystals can be sensitive to radiation.[14]

      • Collect at a Synchrotron: Use a high-intensity synchrotron source to collect data quickly from a single crystal or multiple crystals (serial crystallography).

      • Dose Limitation: Use software that helps to limit the X-ray dose to the crystal.[7]

    • Crystal Annealing: In some cases, quickly and carefully warming the crystal in the cryostream and then re-cooling it can improve crystal packing and diffraction quality.

    • Data Processing for Anisotropy: If anisotropy persists, use data processing software that can apply an anisotropic correction to the data.

Stage 4: Structure Solution and Refinement

The final step is to solve the structure and refine the model of your MPS1-ligand complex.

Q6: I can solve the structure by molecular replacement, but I don't see clear electron density for my ligand.

  • Underlying Cause: This usually indicates low occupancy of the ligand in the binding site. The ligand may have dissociated during crystallization or cryoprotection, or the binding affinity may be too low.

  • Troubleshooting Steps:

    • Re-evaluate Soaking/Co-crystallization Conditions:

      • Increase Ligand Concentration: If soaking, try a higher concentration of your ligand.[4]

      • Increase Pre-incubation Ratio: If co-crystallizing, use a higher molar excess of the ligand.[4]

    • Check for Conformational Changes: Even with low occupancy, look for subtle changes in the protein structure in the binding pocket that might indicate transient binding. The P-loop region of MPS1 is known to be flexible and may show differences upon ligand binding.[1]

    • Omit Maps: Calculate an mFo-DFc omit map by removing the ligand from the model and performing a round of refinement. If there is positive density corresponding to the ligand, it suggests its presence at some level of occupancy.

    • Consider Alternative Binding Modes: If the density is ambiguous, your ligand may be binding in multiple conformations. Ensemble refinement may be a useful technique to model this flexibility.[15]

Experimental Protocols

Protocol 1: Co-crystallization of MPS1 with a Ligand
  • Protein Preparation: Purify MPS1 kinase domain to >95% homogeneity. The final buffer should ideally be low in salt and additives (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Stock Solution: Prepare a concentrated stock solution of your ligand (e.g., 100 mM in 100% DMSO).

  • Complex Formation:

    • Dilute the MPS1 protein to the desired concentration for crystallization (e.g., 10 mg/mL).

    • Add the ligand stock solution to the protein to achieve a final molar ratio of 1:5 (protein:ligand). The final DMSO concentration should not exceed 5%.

    • Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening: Use the sitting drop vapor diffusion method. Mix 0.2 µL of the protein-ligand complex with 0.2 µL of the reservoir solution. Screen against a broad range of commercially available crystallization screens at 4°C and 20°C.

  • Crystal Optimization: Once initial hits are identified, optimize the conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

Protocol 2: Soaking a Ligand into an Apo-MPS1 Crystal
  • Grow Apo-MPS1 Crystals: Obtain robust crystals of apo-MPS1 using your established conditions.

  • Prepare Soaking Solution:

    • Prepare a "stabilization solution" that is similar to the mother liquor (the reservoir solution from which the crystal grew).

    • Create a concentrated stock of your ligand in a suitable solvent (e.g., DMSO, low MW PEG).[6]

    • Prepare the final soaking solution by diluting the ligand stock into the stabilization solution to the desired final concentration (e.g., 1 mM).

  • Soaking Procedure:

    • Using a cryo-loop, carefully transfer an apo-MPS1 crystal from its growth drop into a drop of the soaking solution.

    • Incubate for a predetermined time (e.g., 10 minutes to 1 hour).

  • Cryoprotection and Freezing:

    • Prepare a cryoprotectant solution, which is typically the soaking solution with an added cryoprotectant (e.g., 25% glycerol).

    • Briefly transfer the soaked crystal into the cryoprotectant solution (a few seconds is often sufficient).

    • Immediately plunge the crystal into liquid nitrogen to flash-freeze it.

Visualizing the Workflow

crystallography_workflow cluster_prep Protein & Ligand Preparation cluster_cryst Complex Formation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination protein_prep MPS1 Expression & Purification qc Quality Control (Purity, Monodispersity, Binding) protein_prep->qc ligand_prep Ligand Synthesis & Solubilization ligand_prep->qc co_cryst Co-crystallization qc->co_cryst soaking Soaking qc->soaking data_collection X-ray Data Collection co_cryst->data_collection soaking->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phasing (Molecular Replacement) data_processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation final_structure Final MPS1-Ligand Complex Structure validation->final_structure

Caption: Overview of the MPS1-ligand complex crystallography workflow.

References

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Roorda, J. C., Joosten, R. P., Perrakis, A., & Hiruma, Y. (2019). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. Proteins: Structure, Function, and Bioinformatics, 87(4), 348–352. [Link]

  • Lie, M. A., & Thieker, D. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, Structural Biology, 72(10), 1037-1048. [Link]

  • Kwitkowski, N. L., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Chemistry & Biology, 17(10), 1147-1157. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. Retrieved from [Link]

  • Roorda, J. C., Joosten, R. P., Perrakis, A., & Hiruma, Y. (2019). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. ResearchGate. Retrieved from [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561-585. [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1106684. [Link]

  • Roorda, J. C., Joosten, R. P., Perrakis, A., & Hiruma, Y. (2019). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. PubMed. Retrieved from [Link]

  • Lesley, S. A., et al. (2009). Crystallization of protein–ligand complexes. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 65(Pt 10), 991-996. [Link]

  • News-Medical. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • Chu, Y., et al. (2010). Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes. Biochemistry, 49(9), 1689-1701.
  • Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 104(51), 20232-20237.
  • Wlodawer, A., et al. (2012). Preparation and refinement of model protein-ligand complexes. Methods in Molecular Biology, 857, 351-373.
  • Joosten, R. P., et al. (2018). A Critical Look at the Crystal Structures of cAMP-Dependent Protein Kinases. International Journal of Molecular Sciences, 19(11), 3464.
  • Adams, J. A. (2001). Kinetic and catalytic mechanisms of protein kinases. Chemical Reviews, 101(8), 2271-2290.
  • Wlodawer, A., & Dauter, Z. (2017). Protein Crystallography: Achievements and Challenges. International Journal of Molecular Sciences, 18(11), 2375.
  • Hampton Research. (n.d.). CryoProTM. Retrieved from [Link]

  • Woo, H. J., & Kim, K. J. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 114. [Link]

  • Howard, H. T., & Abagyan, R. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 743-747.
  • van den Bedem, H., & Fraser, J. S. (2015). Exploring ligand dynamics in protein crystal structures with ensemble refinement. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 1), 35-46.
  • Papaneophytou, C. P., & Kries, H. (2020). The relation between intrinsic protein conformational changes and ligand binding. bioRxiv. [Link]

  • Sugahara, M., et al. (2019). High-throughput structures of protein-ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ, 6(Pt 6), 1074-1085.
  • Bhabha, G., et al. (2011). A new conformational state of E. coli adenylate kinase revealed by room-temperature X-ray crystallography. Acta Crystallographica Section D, Biological Crystallography, 67(Pt 7), 623-631.
  • Edmundson, A. B., & Harris, D. L. (2001). Data Processing in Macromolecular Crystallography. International Tables for Crystallography, Volume F, Chapter 13.1.
  • Edmundson, A. B., et al. (2013). Crystal Structures Reveal Hidden Domain Mechanics in Protein Kinase A (PKA). International Journal of Molecular Sciences, 24(21), 15993.
  • Edmundson, A. B., et al. (2000). Conformational changes in monoamine oxidase A in response to ligand binding or reduction. Biochemistry, 39(28), 8239-8248.
  • Edmundson, A. B., et al. (2020). Unraveling the Coupling between Conformational Changes and Ligand Binding in Ribose Binding Protein Using Multiscale Molecular Dynamics and Free-Energy Calculations.
  • Edmundson, A. B., et al. (2007). Ligand-induced conformational changes in a thermophilic ribose-binding protein. Journal of Molecular Biology, 372(3), 788-801.
  • Edmundson, A. B., et al. (2013). Open Conformation of the Escherichia coli Periplasmic Murein Tripeptide Binding Protein, MppA, at High Resolution. International Journal of Molecular Sciences, 14(10), 20556-20571.
  • Edmundson, A. B., et al. (2019). Data-driven challenges and opportunities in crystallography.

Sources

mitigating metabolic instability of NMS-P715 derivatives in microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Metabolic Instability in NMS-P715 Derivatives Ticket ID: MPS1-KINASE-ADME-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Executive Summary

You are encountering high intrinsic clearance (


) in liver microsomes with your NMS-P715 derivatives. NMS-P715 (a pyrazoloquinazoline-based MPS1 inhibitor) is a potent ATP-competitive inhibitor, but its scaffold contains distinct "metabolic soft spots" that frequently lead to rapid oxidative clearance by Cytochrome P450 enzymes (CYPs).

This guide provides a diagnostic workflow to isolate the instability source, identifies the structural vulnerabilities specific to the NMS-P715 pharmacophore, and offers synthetic mitigation strategies.

Module 1: Diagnostic Workflow (Isolating the Cause)

Before initiating synthetic redesign, you must confirm that the instability is enzymatic (CYP-mediated) rather than chemical (hydrolytic/pH-dependent) or an assay artifact.

Step-by-Step Diagnostic Protocol
  • The "Minus-NADPH" Control:

    • Protocol: Incubate your derivative in microsomes without the NADPH regenerating system.

    • Interpretation:

      • Degradation observed: The compound is chemically unstable (likely amide hydrolysis or Michael addition) or is being metabolized by non-NADPH dependent enzymes (e.g., esterases).

      • Stable: The instability is CYP-mediated (Proceed to Module 2).

  • The Buffer Stability Check:

    • Protocol: Incubate in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C for 60 mins.

    • Interpretation: If >10% loss occurs, your amide linkers or the pyrazolo core may be chemically labile.

  • Non-Specific Binding (NSB) Assessment:

    • Issue: NMS-P715 derivatives are often lipophilic. High NSB to microsomal proteins can mask true clearance or cause precipitation.

    • Action: Calculate the unbound fraction (

      
      ) to correct 
      
      
      
      values.
Diagnostic Logic Flow

DiagnosticWorkflow Start Start: High Clearance Observed MinusNADPH Run (-NADPH) Control Start->MinusNADPH ResultStable Compound Stable in (-NADPH)? MinusNADPH->ResultStable CYPMediated Instability is CYP-Mediated (Oxidative Metabolism) ResultStable->CYPMediated Yes BufferCheck Run Buffer Stability (No Protein) ResultStable->BufferCheck No SoftSpotID Proceed to Module 2: Soft Spot Identification CYPMediated->SoftSpotID ChemInstability Chemical Instability or Non-CYP Enzymes BufferStable Stable in Buffer? BufferCheck->BufferStable Hydrolysis Chemical Hydrolysis (Check Amide Linkers) BufferStable->Hydrolysis No Esterase Esterase/Amidase Activity (Microsomal) BufferStable->Esterase Yes

Figure 1: Decision tree for diagnosing the source of metabolic instability.

Module 2: Structural Triage (The NMS-P715 Scaffold)

The NMS-P715 scaffold possesses three primary regions susceptible to Phase I metabolism. You must identify which region is driving the clearance using Metabolite Identification (MetID) via LC-MS/MS.

Common Metabolic Soft Spots
Structural MotifMetabolic ReactionMass Shift (Da)Vulnerability Level
1-Methylpiperidin-4-yl N-Dealkylation (Loss of Methyl)-14High (CYP3A4/2D6)
1-Methylpiperidin-4-yl Ring Oxidation (Hydroxylation)+16Medium
2,6-Diethylphenyl Benzylic Hydroxylation+16High (CYP3A4)
Pyrazoloquinazoline Core Aromatic Hydroxylation+16Low (Usually stable)
Amide Linkers HydrolysisVariableMedium (Species dependent)
Deep Dive: The 2,6-Diethylphenyl Liability

In NMS-P715, the 2,6-diethylphenyl group is critical for hydrophobic packing in the ATP pocket. However, the benzylic carbons (the


 of the ethyl group) are prime targets for CYP-mediated hydrogen abstraction. This is often the rate-limiting step in clearance.

Module 3: Synthetic Mitigation Strategies

Once the soft spot is identified, apply these medicinal chemistry strategies. Note: Modifications must be balanced against potency (IC50 against MPS1).

Strategy A: Blocking Benzylic Oxidation (The Diethylphenyl Ring)

If MetID shows +16 Da on the phenyl ring fragment:

  • Deuteration: Replace benzylic hydrogens with Deuterium (D). The C-D bond is stronger than C-H, slowing the reaction (Kinetic Isotope Effect).

    • Modification: 2,6-diethylphenyl

      
       2,6-bis(1,1-dideuteroethyl)phenyl.
      
  • Fluorination: Replace the ethyl group with a trifluoroethyl or difluoroethyl group.

    • Warning: This alters electronics. Ensure the phenyl ring remains electron-rich enough if it engages in

      
      -stacking.
      
  • Cyclization: Restrain the alkyl chains into a fused ring (e.g., indane or tetrahydronaphthalene) to reduce the degrees of freedom and sterically hinder the CYP approach.

Strategy B: Stabilizing the Solubilizing Tail (The Piperidine)

If MetID shows -14 Da (N-demethylation) or +16 Da (N-oxidation):

  • Steric Blocking: Introduce a methyl group adjacent to the nitrogen (alpha-methylation). This blocks the approach of the CYP heme iron.

  • Basicity Modulation: Replace the N-methyl piperidine with a less basic heterocycle (e.g., morpholine or N-acetyl piperazine) to reduce affinity for the CYP heme.

  • Spirocyclic Capping: Replace the piperidine with a spirocyclic system (e.g., 2-azaspiro[3.3]heptane). These are often more metabolically stable due to altered geometry.

Strategy C: Scaffold Hopping (The Core)

If the pyrazoloquinazoline core itself is oxidizing:

  • Consider replacing the electron-rich pyrazole nitrogen with a C-F or C-N motif (bioisosteric replacement) to lower the HOMO energy and make the ring harder to oxidize.

Mitigation Workflow Diagram

MitigationStrategy Input Identified Soft Spot Benzylic Benzylic Carbon (Ethyl Group) Input->Benzylic Piperidine Piperidine Nitrogen Input->Piperidine Sol_Benzylic 1. Deuteration (D2) 2. Fluorination (CF3) 3. Cyclization Benzylic->Sol_Benzylic Sol_Piperidine 1. Alpha-Methylation 2. Spiro-cycles 3. Reduce Basicity Piperidine->Sol_Piperidine Validation Re-test in Microsomes (Check Potency IC50) Sol_Benzylic->Validation Sol_Piperidine->Validation

Figure 2: Strategic flowchart for chemical modification based on metabolite identification.

Module 4: Frequently Asked Questions (FAQs)

Q1: My derivative precipitates in the microsomal incubation mixture. How do I fix this?

  • A: NMS-P715 derivatives are flat and rigid, leading to poor aqueous solubility.

    • Immediate Fix: Ensure your final DMSO concentration is <0.5% (v/v). If precipitation persists, use acetonitrile (up to 1%) as a co-solvent.

    • Check: Verify solubility in the phosphate buffer before adding microsomes. If it crashes out, your

      
       data is invalid (false stability).
      

Q2: The intrinsic clearance (


) is high, but the in vivo half-life (

) is acceptable. Why the disconnect?
  • A: This is likely due to high Plasma Protein Binding (PPB) or Red Blood Cell partitioning.

    • Explanation: High binding to albumin/AGP restricts the free fraction of the drug available to liver enzymes.

    • Action: Perform a Plasma Protein Binding assay (equilibrium dialysis). If fraction unbound (

      
      ) is <1%, the in vivo clearance will be flow-limited, not enzyme-limited.
      

Q3: Can I use hepatocytes instead of microsomes?

  • A: Yes, and you often should.

    • Reasoning: Microsomes only contain Phase I enzymes (CYPs) and trapped UGTs. Hepatocytes contain the full array of Phase I and II enzymes (including transporters). If your compound is cleared by non-CYP pathways (e.g., aldehyde oxidase), microsomes will underestimate the clearance.

Q4: Does the "C604Y" mutation in MPS1 affect the metabolic stability of my inhibitor?

  • A: No. The C604Y mutation is in the target kinase (MPS1), not the metabolic enzyme (CYP).

    • Nuance: However, if you modify the inhibitor to overcome C604Y resistance (e.g., by adding bulkier groups to the hinge binder), you may inadvertently introduce new metabolic soft spots. Always re-profile ADME properties after potency optimization.

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research.[1][2] Link

  • Modi, S.J.[3] & Kulkarni, V.M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective. In Kinase Inhibitors. (Discusses general pyrazoloquinazoline stability). Link

  • Di Stefano, G., et al. (2012). Absorption, Distribution, Metabolism, and Excretion of the Novel MPS1 Inhibitor NMS-P715. Drug Metabolism and Disposition.[4] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Validation & Comparative

Navigating Mitotic Checkpoints: A Comparative Guide to NMS-P715 Analogs, Reversine, and AZ3146

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cell division, the fidelity of chromosome segregation is paramount. This process is guarded by a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures that sister chromatids are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase, thereby preventing aneuploidy—a hallmark of many cancers. Key to this regulatory network are mitotic kinases, which have emerged as critical targets for therapeutic intervention. This guide provides an in-depth comparative analysis of small molecule inhibitors targeting two central players in this process: Monopolar Spindle 1 (MPS1) kinase and Aurora B kinase. We will dissect the efficacy of the selective MPS1 inhibitor NMS-P715 and its analogs against the broader-spectrum inhibitor Reversine and the potent MPS1 inhibitor AZ3146.

The Strategic Targets: MPS1 vs. Aurora B Kinase

Understanding the distinct and overlapping roles of MPS1 and Aurora B is crucial to appreciating the mechanistic nuances of their inhibitors.

MPS1 (TTK): The Master Guardian of the Spindle Assembly Checkpoint

MPS1 is a dual-specificity kinase that acts as a cornerstone of the SAC.[1] Its primary role is to detect unattached kinetochores—the protein structures on chromosomes where spindle microtubules attach—and initiate a signaling cascade that halts the cell cycle.[1] By phosphorylating its substrates, MPS1 catalyzes the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation and initiating anaphase. Inhibition of MPS1 effectively silences the SAC, leading to a premature exit from mitosis, even in the presence of spindle defects. This often results in severe chromosome missegregation and, ultimately, cell death, making it an attractive target for cancer therapy.[1][2]

Aurora B: The Multi-Tasking Regulator of Mitosis

Aurora B kinase is a member of the chromosomal passenger complex and has a more pleiotropic role in mitosis. It is involved in correcting improper kinetochore-microtubule attachments, ensuring proper chromosome condensation, and regulating cytokinesis.[3] While it also plays a role in the SAC, its inhibition leads to a different set of mitotic defects compared to MPS1 inhibition. Aurora B inhibition can lead to failed cytokinesis, resulting in polyploidy, and can also compromise the SAC, though often less directly than MPS1 inhibition.[4]

Mechanism of Action: A Visualized Comparison

The distinct roles of MPS1 and Aurora B translate to different mechanisms of action for their respective inhibitors.

Diagram 1: MPS1 Inhibition and the Spindle Assembly Checkpoint

cluster_0 Kinetochore cluster_1 Cell Cycle Progression Unattached Unattached Kinetochore MPS1 MPS1 Kinase Unattached->MPS1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Assembly MPS1->MCC phosphorylates & promotes APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase initiates NMS_P715 NMS-P715 / AZ3146 NMS_P715->MPS1 inhibits

Caption: Inhibition of MPS1 by NMS-P715 or AZ3146 prevents MCC formation, leading to premature APC/C activation and mitotic override.

Diagram 2: Aurora B Inhibition and its Mitotic Functions

cluster_0 Mitotic Processes AuroraB Aurora B Kinase ErrorCorrection Correction of Kinetochore- Microtubule Attachments AuroraB->ErrorCorrection ensures Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Polyploidy Polyploidy & Mitotic Arrest Cytokinesis->Polyploidy failure leads to Reversine Reversine Reversine->AuroraB inhibits

Caption: Reversine inhibits Aurora B, leading to attachment errors and cytokinesis failure, often resulting in polyploidy.

Comparative Efficacy: A Data-Driven Analysis

The ultimate measure of these inhibitors lies in their potency and the cellular phenotypes they induce. While direct three-way comparative studies are limited, a synthesis of available data provides a clear picture of their relative efficacy.

Potency and Selectivity
CompoundPrimary Target(s)IC50Key Selectivity Notes
NMS-P715 MPS1182 nM[5]Highly selective for MPS1.[1]
Reversine Aurora A, Aurora B, Aurora C, MPS1~400-500 nM for Aurora kinases[6]; also inhibits MPS1[4][7]A multi-kinase inhibitor.[4]
AZ3146 MPS135 nM[5]A potent and selective MPS1 inhibitor.[5]
  • Insight: AZ3146 emerges as the most potent MPS1 inhibitor in this comparison based on its low nanomolar IC50. NMS-P715 is also a highly selective and potent MPS1 inhibitor. Reversine, in contrast, displays a broader kinase inhibition profile, which can be an advantage or disadvantage depending on the research goal. Its dual action on both MPS1 and Aurora kinases can lead to a more complex cellular phenotype.

Cellular Phenotypes and Efficacy
FeatureNMS-P715 / AZ3146 (MPS1 Inhibition)Reversine (Aurora B/Multi-kinase Inhibition)
Mitotic Timing Dramatically shortens mitosis, forcing premature exit (mitotic override).[5][8]Can prolong mitosis due to difficulties in chromosome alignment and cytokinesis.[4]
Spindle Assembly Checkpoint (SAC) Potently overrides the SAC, even in the presence of spindle poisons like nocodazole.[5][8]Can inhibit the SAC, but its primary effects are often on chromosome alignment and cytokinesis.[7][9]
Chromosome Segregation Leads to massive chromosome missegregation and aneuploidy due to premature anaphase.[8][10]Causes chromosome alignment defects and, through cytokinesis failure, leads to the formation of polyploid cells.[4]
Cell Fate Primarily induces apoptosis following mitotic catastrophe.[2][8][10]Induces a mix of apoptosis, mitotic catastrophe, and autophagy.[4][6]
  • Causality Explained: The distinct cellular outcomes are a direct consequence of the inhibitors' primary targets.

    • NMS-P715 and AZ3146: By directly and potently inhibiting MPS1, these compounds dismantle the very foundation of the SAC.[5][8] The cell is left with no mechanism to pause and correct errors, leading to a rapid and chaotic mitotic exit. This "mitotic override" results in widespread aneuploidy, a state that is often lethal to the cell, triggering apoptosis.[8][10] This makes selective MPS1 inhibitors powerful tools for studying the consequences of SAC abrogation and as potential anti-cancer agents that exploit the chromosomal instability of tumor cells.[2][10]

    • Reversine: Its inhibition of Aurora B disrupts the physical processes of chromosome alignment and cell division.[6] While this can also activate the SAC, the more profound effect is often the failure to properly segregate chromosomes and complete cytokinesis, leading to large, polyploid cells.[4] Its broader kinase profile, including MPS1 inhibition, contributes to a complex phenotype that can include elements of both mitotic override and mitotic arrest.[4][7]

Experimental Protocols: A Guide to Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.

Diagram 3: Experimental Workflow for Inhibitor Comparison

cluster_assays Phenotypic Assays Start Cell Seeding (e.g., HeLa, U2OS) Treatment Treat with Inhibitors (NMS-P715, Reversine, AZ3146) at varying concentrations Start->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Flow Flow Cytometry (Cell Cycle & Apoptosis) Incubation->Flow IF Immunofluorescence (Spindle & Chromosomes) Incubation->IF WB Western Blotting (Protein Markers) Incubation->WB Analysis Data Acquisition & Analysis Flow->Analysis IF->Analysis WB->Analysis Conclusion Comparative Efficacy Determination Analysis->Conclusion

Caption: A generalized workflow for comparing the efficacy of mitotic kinase inhibitors.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploidy.

  • Cell Preparation: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting. Treat with desired concentrations of NMS-P715, reversine, or AZ3146 for 24-48 hours.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may be loosely attached mitotic or apoptotic cells). Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content will distinguish cell cycle phases (2n for G1, between 2n and 4n for S, 4n for G2/M) and identify polyploid cells (>4n).

Protocol 2: Analysis of Mitotic Phenotypes by Immunofluorescence

This method visualizes the mitotic spindle and chromosome alignment to assess the direct impact of the inhibitors on mitosis.

  • Cell Seeding: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with inhibitors as described above.

  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the spindle) overnight at 4°C. Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Assess for mitotic spindle abnormalities, chromosome misalignment, and the presence of micronuclei.

Protocol 3: Assessment of Apoptosis by Annexin V Staining

This flow cytometry-based assay quantifies the level of apoptosis induced by the inhibitors.

  • Cell Preparation and Treatment: Treat cells as described in Protocol 1.

  • Harvesting: Collect all cells (adherent and supernatant) and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

Conclusion and Future Perspectives

The choice between NMS-P715 analogs, reversine, and AZ3146 depends critically on the intended research application.

  • For selective and potent inhibition of the Spindle Assembly Checkpoint, NMS-P715 and particularly the more potent AZ3146 are superior choices. Their high selectivity for MPS1 allows for a clear and direct investigation of the consequences of SAC abrogation, making them invaluable tools for cancer research focused on exploiting chromosomal instability.[1][2][10]

  • For inducing polyploidy or studying the interplay between chromosome segregation and cytokinesis, reversine is a compelling option. Its dual inhibition of Aurora B and MPS1 provides a unique pharmacological profile that can be leveraged to study cellular responses to complex mitotic errors.[4][6]

The continued development of highly selective kinase inhibitors will undoubtedly provide even finer tools to dissect the complex regulation of mitosis. Future research should focus on direct, multi-platform comparisons of these and other emerging mitotic inhibitors in a wide range of cancer models to better understand their therapeutic potential and to identify biomarkers that can predict sensitivity. By carefully selecting the right tool for the question at hand, researchers can continue to unravel the mysteries of cell division and pave the way for novel therapeutic strategies.

References

  • Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255–10264. [Link]

  • Reversine is a ATP-Competitive Aurora Kinase Inhibitor. (2022). Network of Cancer Research. Retrieved February 8, 2026, from [Link]

  • Jantrasuriyarat, C., et al. (2021). Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. Scientific Reports, 11(1), 398. [Link]

  • NMS-P715 induces aneuploidy and inhibits tumoral cell proliferation. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology, 190(1), 73–87. [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255-64. [Link]

  • D'Alise, A. M., et al. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. Cancer Research, 68(10), 3587–3596. [Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. (2013). Oncogene, 32(49), 5547–5557. [Link]

  • de Oliveira, A. B., et al. (2019). Targeting glioma cells by antineoplastic activity of reversine. Oncology Letters, 18(5), 5227–5237. [Link]

  • Moore, Z. R., et al. (2014). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. Molecular Cancer Therapeutics, 13(1), 23–31. [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255–10264. [Link]

  • Reversine inhibits MPS1 in living cells. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition. (2018). Nature, 558(7710), 445–449. [Link]

  • Jelluma, N., et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233–246. [Link]

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. The Journal of Cell Biology, 190(1), 25–34. [Link]

  • Zhu, T., et al. (2017). Cell death response to anti-mitotic drug treatment in cell culture, mouse tumor model and the clinic. Endocrine-Related Cancer, 24(1), R1–R19. [Link]

  • Moore, Z. R., et al. (2014). Selective Inhibition of Pancreatic Ductal Adenocarcinoma Cell Growth by the Mitotic MPS1 Kinase Inhibitor NMS-P715. Molecular Cancer Therapeutics, 13(1), 23-31. [Link]

Sources

Benchmarking Guide: NMS-P715 Analogs vs. Clinical Candidate CFI-402257

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Race for Best-in-Class TTK Inhibitors

The Spindle Assembly Checkpoint (SAC) kinase TTK (also known as MPS1 ) is a high-value target for inducing lethal aneuploidy in chromosomally unstable tumors. While NMS-P715 (Nerviano Medical Sciences) established the therapeutic viability of this target, CFI-402257 (Treadwell Therapeutics) has emerged as the clinical gold standard, currently in Phase I/II trials for ER+/HER2- breast cancer.

For drug discovery teams developing NMS-P715 analogs , the challenge is no longer just inhibiting the kinase; it is surpassing the nanomolar potency, oral bioavailability, and specific immune-modulating properties of CFI-402257. This guide outlines the critical experimental workflows required to benchmark novel analogs against these two standards.

Competitive Landscape & Compound Profiles

Before initiating wet-lab benchmarking, it is critical to understand the performance gap between the first-generation tool compound (NMS-P715) and the clinical candidate (CFI-402257).

Table 1: Benchmark Reference Data
FeatureNMS-P715 (Reference Scaffold)CFI-402257 (Clinical Standard)Target Profile for New Analogs
Primary Target TTK (MPS1)TTK (MPS1)TTK (MPS1)
Enzymatic IC50 ~182 nM1.2 – 1.7 nM< 5 nM
Binding Mode ATP-CompetitiveATP-Competitive (Ki = 0.09 nM)ATP-Competitive / Allosteric
Cellular GI50 ~1.0 µM (A2780, HCT116)~15 nM (Median across lines)< 50 nM
Selectivity High (clean against 60 kinases)Very High (clean against 260+ kinases)>100-fold vs. Aurora B/Plk1
Bioavailability Oral (moderate)Oral (High)> 50% F (Oral)
Key Phenotype Mitotic acceleration, aneuploidyAneuploidy, Senescence, STING activationSAC Override + Immune priming

Visualizing the Mechanism of Action[1]

To validate your analogs, you must prove they disrupt the SAC signaling cascade at the kinetochore. The diagram below illustrates the TTK-dependent checkpoint and where inhibitors intervene.

SAC_Pathway cluster_kinetochore Unattached Kinetochore MPS1 TTK (MPS1) Kinase KNL1 KNL1 Scaffold MPS1->KNL1 Phosphorylates APC_C_Active APC/C (Active) MPS1->APC_C_Active Inhibition leads to BubR1 BubR1/Mad2 Recruitment KNL1->BubR1 Recruits MCC Mitotic Checkpoint Complex (MCC) BubR1->MCC Forms APC_C APC/C (Inactive) MCC->APC_C Inhibits Securin Securin/Cyclin B Degradation APC_C_Active->Securin Ubiquitylates Mitosis_Exit Mitotic Exit (Anaphase) Securin->Mitosis_Exit Triggers Inhibitor Inhibitor (CFI-402257 / Analog) Inhibitor->MPS1 Blocks

Figure 1: TTK (MPS1) inhibition prevents MCC formation, allowing the APC/C to trigger premature mitotic exit despite unattached kinetochores.

Benchmarking Workflow & Protocols

Phase 1: Biochemical Potency (The Gatekeeper)

Objective: Determine if your analog approaches the sub-nanomolar potency of CFI-402257.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human TTK (MPS1), AlexaFluor™ 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody.

  • Reaction: Mix kinase (5 nM) + antibody (2 nM) + tracer (concentration = Kd) + Analog (serial dilution 10 µM to 0.1 nM) in assay buffer.

  • Incubation: 60 minutes at Room Temperature (RT).

  • Readout: TR-FRET (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: Plot FRET ratio vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: CFI-402257 must show IC50 < 2 nM.[1][2][3] NMS-P715 should be > 100 nM.

Phase 2: The "SAC Override" Assay (Mechanism Check)

Objective: Confirm the analog forces cells out of mitosis even when the spindle is compromised (the hallmark of TTK inhibition).

Protocol: Nocodazole Escape Assay

  • Cell Line: HeLa or U2OS (stably expressing H2B-GFP is preferred for imaging).

  • Synchronization: Treat cells with Nocodazole (100 ng/mL) for 14–16 hours. This arrests cells in prometaphase (high SAC activity).

  • Treatment: Add Analog (1 µM, 100 nM, 10 nM) or CFI-402257 (positive control) while maintaining Nocodazole.

  • Time-Lapse Imaging / Western Blot:

    • Imaging: Monitor for 4–6 hours.

    • Western Blot:[4][5][6] Lyse cells at 0, 1, 2, and 4 hours. Blot for Cyclin B1 and Securin .[6]

  • Result Interpretation:

    • Vehicle/Nocodazole only: Cells remain rounded (mitotic); Cyclin B1 levels remain high.

    • Effective Inhibitor:[3][4][5] Cells flatten (exit mitosis) within 2 hours; Cyclin B1/Securin is rapidly degraded.

    • Causality: This proves the compound bypasses the checkpoint, rather than just being cytotoxic.

Phase 3: Cellular Efficacy & Biomarker Analysis

Objective: Quantify cytotoxicity and validate downstream signaling (STING pathway).

Protocol: High-Content Cell Cycle Analysis

  • Seeding: Plate MDA-MB-231 cells in 96-well plates.

  • Dosing: Treat with 10-point dilution of analogs for 72 hours.

  • Staining: Fix/Permeabilize. Stain with DAPI (DNA content) and anti-pH3 (Ser10) (Mitotic marker).

  • Flow Cytometry / Imaging:

    • GI50: Calculate concentration reducing total cell count by 50%.

    • Aneuploidy: Look for peaks >4N (polyploidy) in the DNA histogram.

    • Micronuclei: Count DAPI-positive bodies outside the primary nucleus (sign of chromosomal instability).

Advanced Check (CFI-Specific): STING Activation CFI-402257 induces cytosolic DNA, activating the cGAS-STING pathway.

  • Assay: qRT-PCR for inflammatory cytokines (CCL5, CXCL10) or Western Blot for p-TBK1 and p-IRF3 after 3-day treatment.

Experimental Logic Flow

Use this workflow to filter your library. Do not proceed to In Vivo unless Phase 2 is passed.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Library NMS-P715 Analogs KinaseAssay Biochem Assay (TR-FRET) Library->KinaseAssay SAC_Check SAC Override (Nocodazole) KinaseAssay->SAC_Check IC50 < 10nM Phenotype Aneuploidy/ Micronuclei SAC_Check->Phenotype Mitotic Exit Viability GI50 Comparison (vs CFI-402257) Phenotype->Viability Confirmed InVivo Xenograft (MDA-MB-231) Viability->InVivo Potency Match

Figure 2: The "Funnel" approach to qualifying analogs. Note the strict gate at Phase 1 (<10 nM) required to compete with CFI-402257.

Conclusion & Strategic Insight

While NMS-P715 remains a useful structural template, it is functionally obsolete as a clinical benchmark. CFI-402257 has raised the bar by demonstrating that extreme potency (low nM) and high selectivity are required to drive the STING-mediated immune response observed in responding tumors.

Recommendation: If your NMS-P715 analogs fail to degrade Cyclin B within 2 hours of Nocodazole arrest (Phase 2), or if their cellular GI50 exceeds 100 nM (Phase 3), they are unlikely to outperform the current clinical candidate. Focus optimization efforts on the "hinge-binder" region of the pyrazoloquinazoline scaffold to improve residence time, a key differentiator for CFI-402257.

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase.[1][3][4][5][6][7] Cancer Research, 70(24), 10255–10264.[6]

  • Liu, Y., et al. (2016). CFI-402257, a Potent and Selective Mps1/TTK Kinase Inhibitor, for the Treatment of Cancer.[1][2][3][8] Molecular Cancer Therapeutics, 15(7), 135.

  • Mason, J. M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer.[1][2][3][8] Proceedings of the National Academy of Sciences, 114(12), 3127-3132.

  • ClinicalTrials.gov. (2023). A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors. Identifier: NCT02792465.[1]

  • He, L., et al. (2022).[9] CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma.[3] Proceedings of the National Academy of Sciences, 119(35).

Sources

A Senior Application Scientist's Guide to Validating MPS1 Target Engagement with NMS-P715 Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical milestone.[1][2][3] This guide provides an in-depth, technical comparison for validating the interaction between the selective inhibitor NMS-P715 and its target, the Monopolar Spindle 1 (MPS1) kinase, using the Cellular Thermal Shift Assay (CETSA). We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodology, ensuring a robust and self-validating experimental design.

The "Why": Target Engagement and the MPS1 Kinase

The Imperative of Target Engagement: A compound's efficacy in a phenotypic screen is meaningless without a clear understanding of its mechanism of action. Target engagement assays provide this crucial link, confirming the physical interaction between a drug and its protein target in a physiologically relevant context.[1][4] This validation is essential for interpreting structure-activity relationships (SAR), diagnosing off-target effects, and building confidence in a compound's therapeutic potential before it enters costly clinical trials.

MPS1: A Prime Target in Oncology: Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC).[5][6][7] The SAC is a critical surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis.[8][9] It prevents the cell from entering anaphase until every chromosome is correctly attached to the mitotic spindle.[7][10][11] Many cancer cells, often characterized by aneuploidy, exhibit a heightened reliance on the SAC for survival, making MPS1 an attractive therapeutic target.[6][12]

NMS-P715: A Selective MPS1 Inhibitor: NMS-P715 is a potent and selective, ATP-competitive small-molecule inhibitor of MPS1 kinase.[5][13][14] By inhibiting MPS1, NMS-P715 disrupts the SAC, leading to accelerated and error-prone mitosis, which results in massive aneuploidy and, ultimately, cell death in cancer cells.[5][15] Validating that NMS-P715 directly binds to MPS1 inside these cells is the first step in confirming its on-target activity.

The "How": The Principle of CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[16][17] Its core principle is based on ligand-induced thermal stabilization.[17][18] When a small molecule like NMS-P715 binds to its target protein (MPS1), it generally increases the protein's conformational stability. This increased stability translates to a higher resistance to thermal denaturation.

In a typical CETSA experiment, cells are treated with the compound of interest and then heated across a range of temperatures. As the temperature rises, proteins begin to unfold and aggregate. The stabilized drug-bound protein, however, will remain in its soluble form at higher temperatures compared to its unbound counterpart. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry.[16][19] This allows for the generation of a "melting curve," and a shift in this curve upon drug treatment is direct evidence of target engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Data Interpretation cell_culture 1. Culture Cells treat 2. Treat with Compound (e.g., NMS-P715 vs. DMSO) cell_culture->treat aliquot 3. Aliquot Cell Suspension treat->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Separate Soluble Fraction (Centrifugation) lysis->centrifuge quantify 7. Quantify Soluble MPS1 (e.g., Western Blot) centrifuge->quantify plot 8. Plot Melting Curves quantify->plot shift 9. Assess Thermal Shift (ΔTm) plot->shift

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: MPS1 CETSA with NMS-P715

This protocol is designed for a human cancer cell line known to express MPS1, such as HeLa or HCT116 cells.

A. Cell Culture and Treatment

  • Cell Seeding: Plate HeLa cells in a 10 cm dish and grow to ~80-90% confluency. The goal is to have a sufficient number of cells for multiple temperature points and treatment conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of NMS-P715 in DMSO. Create a working solution at 100X the final desired concentration in cell culture media. For this experiment, a final concentration of 1 µM NMS-P715 is a robust starting point. Prepare a corresponding vehicle control using DMSO at the same final concentration (e.g., 0.1%).

  • Treatment: Harvest the cells using trypsin, wash with PBS, and resuspend in fresh media to a concentration of 10-20 million cells/mL. Divide the cell suspension into two tubes: one for the NMS-P715 treatment and one for the vehicle (DMSO) control.

  • Incubation: Incubate the cells with the compound or vehicle for 1-2 hours at 37°C with gentle rotation. This allows for sufficient time for the compound to permeate the cell membrane and engage with intracellular MPS1.

B. Thermal Challenge and Lysis

  • Aliquoting: Aliquot 100 µL of the treated cell suspension into individual PCR tubes for each temperature point. A typical temperature range to screen for MPS1 would be 40°C to 64°C, with 2-4°C increments (e.g., 40, 44, 48, 52, 56, 60, 64°C), plus a non-heated control (room temperature).

  • Heating: Place the PCR tubes in a thermal cycler with a heated lid. Heat each tube at the designated temperature for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[20] Using a thermal cycler ensures precise and uniform temperature control.

  • Lysis: Transfer the tubes to ice immediately after the heating protocol. Lyse the cells by performing three rapid freeze-thaw cycles: freeze in liquid nitrogen for 1 minute, then thaw at 25°C for 1 minute. This method effectively disrupts the cell membranes without using detergents that could interfere with protein stability.

  • Separation of Soluble Fraction: To separate the soluble proteins from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant (soluble fraction) from each tube and transfer it to a new, pre-chilled microcentrifuge tube.

C. Quantification by Western Blot

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Load an equal amount of total protein (e.g., 20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for MPS1 (e.g., rabbit anti-MPS1) overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • To control for protein loading, probe the same membrane for a housekeeping protein with high thermal stability, such as GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

Data Analysis and Comparison

A. Interpreting the Results The primary output of the experiment is the band intensity of soluble MPS1 at each temperature for both the DMSO- and NMS-P715-treated samples.

  • Quantify Band Intensities: Use imaging software (e.g., ImageJ) to quantify the density of the MPS1 band for each lane.

  • Normalize Data: Normalize the intensity of each heated sample to the non-heated control (set to 100%) for that treatment group.

  • Plot Melting Curves: Plot the normalized soluble MPS1 fraction (%) against the temperature (°C) for both treatment conditions.

  • Determine Thermal Shift (ΔTm): The resulting sigmoidal curves represent the melting profiles of MPS1. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The engagement of NMS-P715 with MPS1 will be evident as a rightward shift of the melting curve, indicating an increase in Tm.

B. Comparative Data Presentation

The table below illustrates the expected quantitative outcome, comparing the vehicle control with NMS-P715 and a hypothetical, less potent MPS1 inhibitor (Inhibitor B).

Temperature (°C)Normalized Soluble MPS1 (% vs. RT Control) - DMSONormalized Soluble MPS1 (% vs. RT Control) - NMS-P715 (1 µM)Normalized Soluble MPS1 (% vs. RT Control) - Inhibitor B (1 µM)
Room Temp100100100
449810099
48859990
5251 (Tm ≈ 52°C) 9565
562075 35
60548 (Tm ≈ 60.5°C) 10
64<122<2
Apparent Tm ~52.0°C ~60.5°C ~54.5°C
Thermal Shift (ΔTm) - +8.5°C +2.5°C

This data is illustrative and serves as an example of expected results.

C. Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, it is one of several methods available. Each has distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[17][18]Label-free; performed in intact cells/tissues; reflects physiological conditions.Indirect readout; lower throughput than some methods; requires a specific antibody.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand.Quantitative; high-throughput; provides real-time binding kinetics in live cells.Requires genetic engineering of the target protein; fluorescent ligand needed.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with chemical probes.[2][4]Directly measures functional engagement; can be used for proteome-wide profiling.Requires a suitable covalent probe; may not be applicable to all targets.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Gold standard for binding thermodynamics (Kd, ΔH, ΔS); label-free.Requires purified protein and ligand; high sample consumption; low throughput.

The Spindle Assembly Checkpoint: The Biological Context for MPS1

To fully appreciate the significance of MPS1 target engagement, it is essential to understand its role in the Spindle Assembly Checkpoint (SAC).

SAC_Pathway cluster_kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC catalyzes formation APC_C APC/C + Cdc20 MCC->APC_C INHIBITS Anaphase Anaphase Onset APC_C->Anaphase promotes NMS_P715 NMS-P715 NMS_P715->MPS1 INHIBITS

Caption: Simplified schematic of the MPS1-dependent Spindle Assembly Checkpoint.

As depicted, MPS1 is a critical upstream kinase in the SAC.[7] At unattached kinetochores, MPS1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[9] The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain the mitotic state.[8] By inhibiting MPS1, NMS-P715 prevents this entire cascade from starting, leading to premature APC/C activation and catastrophic mitotic errors. The CETSA experiment provides the direct biophysical proof that NMS-P715's cellular effects are initiated by its binding to MPS1.

Conclusion: A Self-Validating System for Drug Discovery

The Cellular Thermal Shift Assay provides a robust, physiologically relevant method for confirming the direct engagement of NMS-P715 with its intracellular target, MPS1. By demonstrating a clear, dose-dependent thermal stabilization of MPS1, researchers can confidently link the compound's chemical structure to its biological activity. The inclusion of proper controls, coupled with a quantitative analysis of the thermal shift, creates a self-validating experiment that is indispensable for the progression of targeted therapeutics. This guide serves as a framework for designing and interpreting such experiments, empowering scientists to make more informed decisions in the complex journey of drug development.

References

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net.[Link]

  • Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. PubMed.[Link]

  • Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. PubMed.[Link]

  • Mps1/TTK: a novel target and biomarker for cancer. PubMed.[Link]

  • CETSA. Pär Nordlund Lab.[Link]

  • NMS-P715 has the expected mechanism of action in cells. ResearchGate.[Link]

  • Abstract C202: Targeting the mitotic checkpoint for cancer therapy with NMS-P715, a novel MPS1 kinase inhibitor. ResearchGate.[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information (PMC).[Link]

  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. ResearchGate.[Link]

  • The MPS1 Family of Protein Kinases. National Center for Biotechnology Information (PMC).[Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. National Center for Biotechnology Information (PMC).[Link]

  • A Practical Guide to Target Engagement Assays. Selvita.[Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed.[Link]

  • Schematic of the Mps1 mitogen-activated protein kinase pathway. ResearchGate.[Link]

  • Spindle checkpoint. Wikipedia.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).[Link]

  • Structural and mechanistic insights into Mps1 kinase activation. National Center for Biotechnology Information (PMC).[Link]

  • Ways to represent the data from different CETSA formats. ResearchGate.[Link]

  • Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed.[Link]

  • Spindle assembly checkpoint activation and silencing at kinetochores. National Center for Biotechnology Information (PMC).[Link]

  • Determining target engagement in living systems. National Center for Biotechnology Information (PMC).[Link]

  • The Pmk1 and Mps1 pathways and their relationship with cAMP signaling. ResearchGate.[Link]

  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • mitotic spindle assembly checkpoint signaling. Saccharomyces Genome Database (SGD).[Link]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.net.[Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.[Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling. Liu Lab, University of Colorado Boulder.[Link]

  • Video: The Spindle Assembly Checkpoint. JoVE.[Link]

  • Overall structure of human Mps1 catalytic domain. ResearchGate.[Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[Link]

  • (PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate.[Link]

  • Schematic view of spindle assembly checkpoint signalling. ResearchGate.[Link]

Sources

A Comparative Guide to the In Vivo Antitumor Efficacy of NMS-P715 and its Analogs for Cancer Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of the selective MPS1 kinase inhibitor, NMS-P715, and its functional analogs. Designed for researchers, scientists, and drug development professionals in the field of oncology, this document delves into the preclinical data that underscores the therapeutic potential of targeting the mitotic checkpoint for cancer therapy.

The Rationale for Targeting MPS1 Kinase in Oncology

Monopolar spindle 1 (MPS1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, which are often characterized by chromosomal instability, there is a heightened reliance on a robust SAC to survive. The overexpression of MPS1 has been observed in a variety of human tumors, correlating with poor prognosis. Inhibition of MPS1 kinase abrogates the SAC, leading to premature entry into anaphase with misaligned chromosomes. This catastrophic event results in severe aneuploidy and, ultimately, selective death of cancer cells, making MPS1 an attractive target for anticancer drug development.

NMS-P715: A Prototypic MPS1 Inhibitor

NMS-P715 is a potent and selective, ATP-competitive inhibitor of MPS1 kinase. Preclinical studies have demonstrated its ability to induce rapid and potent antitumor activity in various cancer models. Its mechanism of action, centered on the disruption of the mitotic checkpoint, offers a promising therapeutic window, as cancer cells are often more sensitive to SAC abrogation than normal, healthy cells.

Comparative In Vivo Efficacy of NMS-P715 and Functional Analogs

Direct structural analogs of NMS-P715 with publicly available in vivo efficacy data are not readily identifiable. Therefore, this guide will focus on a comparison with other well-characterized, potent, and selective MPS1 kinase inhibitors that serve as functional analogs, providing a broader perspective on the therapeutic potential of targeting this kinase. The selected functional analogs for this comparison are BAY 1217389 and S81694.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source
NMS-P715 A2780 Ovarian Cancer Xenograft90 mg/kg, oral, daily for 7 daysSignificant tumor growth inhibition[1]
NMS-P715 A375 Melanoma Xenograft100 mg/kg, oral, daily for 13 daysPotent tumor growth inhibition[1]
BAY 1217389 Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) - LU3873 mg/kg, oral, twice daily, 2 days on/5 days offModerate monotherapy efficacy, significantly enhanced in combination with paclitaxel[2]
S81694 Various Xenograft and Transgenic Models (including colon, mammary, melanoma, leukemia, prostate)Intermittent schedule at well-tolerated dosesUp to 95% tumor growth inhibition[3]

Note: The data presented are from different studies and direct comparison should be made with caution due to variations in experimental design, tumor models, and dosing schedules.

In-Depth Look at In Vivo Performance

NMS-P715

In preclinical xenograft models, orally administered NMS-P715 has demonstrated significant antitumor activity. In a study utilizing an A2780 ovarian cancer xenograft model, a daily oral dose of 90 mg/kg for seven days resulted in a marked inhibition of tumor growth[1]. Similarly, in an A375 melanoma xenograft model, a daily oral dose of 100 mg/kg for 13 days also showed potent tumor growth inhibition[1]. These studies highlight the single-agent efficacy of NMS-P715 in restraining the proliferation of established tumors.

BAY 1217389

BAY 1217389 is another potent and selective MPS1 inhibitor. In a patient-derived xenograft (PDX) model of non-small cell lung cancer (LU387), BAY 1217389 administered orally at 3 mg/kg twice daily on a 2-days-on/5-days-off schedule demonstrated moderate efficacy as a monotherapy[2]. However, its therapeutic potential was significantly amplified when used in combination with the chemotherapeutic agent paclitaxel, showcasing a synergistic effect[2]. This suggests that MPS1 inhibitors like BAY 1217389 could be valuable components of combination therapy regimens.

S81694

S81694 is a first-in-class MPS1 inhibitor that has been evaluated in clinical trials. Preclinical data for S81694 indicates broad and significant in vivo antitumor activity across a range of cancer models, including xenografts and transgenic models of colon, mammary, melanoma, leukemia, and prostate cancers[3]. An intermittent dosing schedule at well-tolerated doses led to substantial tumor growth inhibition, reaching up to 95%[3]. This robust single-agent activity underscores the potential of MPS1 inhibition as a therapeutic strategy.

Signaling Pathway and Experimental Workflow

MPS1 Kinase Signaling in Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 kinase in the spindle assembly checkpoint signaling cascade, which is the target of NMS-P715 and its analogs.

MPS1_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by NMS-P715 & Analogs Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 recruits & activates MAD1/MAD2 MAD1/MAD2 Complex MPS1->MAD1/MAD2 phosphorylates & recruits CDC20 CDC20 MAD1/MAD2->CDC20 binds & inhibits APC/C Anaphase Promoting Complex (APC/C) CDC20->APC/C activates Separase Separase APC/C->Separase degrades Securin, activating Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation cleaves Cohesin, leading to NMS_P715 NMS-P715 & Analogs NMS_P715->MPS1 inhibit

Caption: Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

Standard In Vivo Antitumor Efficacy Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo antitumor efficacy of a compound like NMS-P715 in a xenograft model.

experimental_workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Animal_Model 2. Implantation of Cells into Immunocompromised Mice Cell_Culture->Animal_Model Tumor_Growth 3. Tumor Growth Monitoring Animal_Model->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Vehicle, NMS-P715, etc.) Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis & Efficacy Evaluation Endpoint->Analysis

Caption: Xenograft model workflow for in vivo antitumor efficacy studies.

Detailed Experimental Protocols

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A2780 ovarian carcinoma, A375 melanoma) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are typically used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: A suspension of 5-10 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated using the formula: (length x width^2)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Formulation and Administration: NMS-P715 or its analogs are formulated in a suitable vehicle for oral gavage or other appropriate routes of administration. The control group receives the vehicle alone.

  • Treatment Schedule: The specified dosing regimen (e.g., daily, intermittent) is followed for the duration of the study.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors and other relevant tissues may be collected for further analysis (e.g., Western blotting for biomarkers).

Conclusion and Future Directions

NMS-P715 and its functional analogs, BAY 1217389 and S81694, have demonstrated compelling in vivo antitumor efficacy as single agents and in combination with other anticancer drugs. The inhibition of MPS1 kinase represents a validated and promising strategy for the treatment of various cancers. The data summarized in this guide underscore the potential of this class of compounds to induce tumor regression by exploiting the inherent vulnerabilities of cancer cells with chromosomal instability.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MPS1 inhibitor therapy. Furthermore, exploring rational combination strategies, such as with taxanes or other DNA-damaging agents, will be crucial to maximizing the clinical benefit of this therapeutic approach and overcoming potential resistance mechanisms.

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Molecular Cancer Therapeutics, 9(11), 2993-3004. [Link]

  • Ciavolella, A., et al. (2009). Abstract C202: Targeting the mitotic checkpoint for cancer therapy with NMS-P715, a novel MPS1 kinase inhibitor. Molecular Cancer Therapeutics, 8(12 Supplement), C202. [Link]

  • Jemaà, M., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Differentiation, 20(12), 1532–1545. [Link]

  • Schöffski, P., et al. (2022). First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously in adult patients with advanced, metastatic solid tumours. European Journal of Cancer, 169, 133-143. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. [Link]

  • Lolkema, M. P., et al. (2021). A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research, 27(23), 6439-6448. [Link]

  • Nerviano Medical Sciences. (2022). First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously in adult patients with advanced, metastatic solid tumours. Press Release. [Link]

Sources

Confirming Mechanism of Action via CRISPR-Mediated MPS1 Knockout Controls

[1]

Executive Summary

The Crisis of Specificity: In kinase drug discovery, phenotypic lethality is a double-edged sword. Small molecule inhibitors targeting MPS1 (TTK) —a critical guardian of the Spindle Assembly Checkpoint (SAC)—often exhibit potent cytotoxicity.[1] However, distinguishing on-target efficacy from off-target toxicity (promiscuity) is the single greatest failure point in preclinical validation.[1]

This guide details the definitive protocol for using CRISPR-Cas9 mediated knockout (KO) as a genetic null control to validate MPS1 inhibitors.[1] Unlike RNAi, which suffers from incomplete knockdown and seed-sequence toxicity, CRISPR provides a binary (All-or-Nothing) system to prove that your compound’s mechanism of action (MoA) is strictly dependent on MPS1 inhibition.[1]

Part 1: The Biological Imperative

Why MPS1? The "Essentiality" Trap

MPS1 (Monopolar Spindle 1) is a dual-specificity kinase essential for recruiting MAD1 and MAD2 to unattached kinetochores, thereby sustaining the SAC.[1]

  • Inhibition Phenotype: Rapid exit from mitosis without chromosome alignment

    
     Gross Aneuploidy 
    
    
    Mitotic Catastrophe (Cell Death).[1]
  • The Validation Challenge: Because MPS1 inhibition kills cells, an off-target compound that simply poisons mitochondria or disrupts membranes will mimic the efficacy of a true MPS1 inhibitor in a viability assay.

The Logic of the CRISPR Control

To prove your drug is specific, you must demonstrate Epistasis .

  • Hypothesis: If Drug X works only by inhibiting MPS1, it should have no effect on a cell that already lacks MPS1.

  • The Catch: Since MPS1 is essential, a constitutive KO is lethal.

  • The Solution: Use Inducible CRISPR (iCRISPR) or Transient RNP Knockout to acutely remove the target, then immediately challenge with the drug.

Part 2: Comparative Analysis

Why CRISPR beats the alternatives for Target Validation.

FeatureCRISPR-Cas9 KO RNAi (siRNA/shRNA) Chemical Probes Alone
Mechanism DNA double-strand break (Indel

Frameshift).[1]
mRNA degradation (Translation block).ATP-competitive inhibition.[1]
Completeness 100% Null. No protein remains.Partial (Knockdown). Residual protein often sustains SAC function (Threshold Effect).[1]Variable occupancy.
Off-Target Risk Low (with high-fidelity Cas9 & validated gRNAs).[1]High. "Seed effects" often trigger unrelated phenotypes.Very High. Kinase structural conservation leads to promiscuity.
Duration Permanent (or Inducible).[1]Transient (3-7 days).[1]Reversible (washout).[1]
Verdict Gold Standard for defining "On-Target" toxicity.Useful for screening, insufficient for MoA confirmation.The variable being tested; cannot validate itself.

Part 3: Mechanism Visualization

The following diagram illustrates the signaling logic. If the drug acts on MPS1, removing MPS1 genetically should mask the drug's effect. If the drug kills via an unknown Target X, it will still kill MPS1-KO cells.[1]

MPS1_Validation_Logiccluster_0Scenario A: Specific Inhibitorcluster_1Scenario B: CRISPR Null ControlMPS1MPS1 KinaseSACSAC Activation(Cell Cycle Arrest)MPS1->SACPhosphorylatesKNL1/Mad1DrugADrug A(Specific)DrugA->MPS1InhibitsKO_GeneMPS1 Gene(Indel/Frameshift)No_ProteinNo MPS1 ProteinKO_Gene->No_ProteinPhenotypeMitotic Catastrophe(Baseline KO Effect)No_Protein->PhenotypeLoss of SACDrugBDrug A(Challenge)DrugB->No_ProteinNo Targetto BindDrugB->PhenotypeNO ADDED TOXICITY(Confirms Specificity)

Caption: Logical flow of Target Validation. In a specific interaction, adding the drug to a KO background yields no additional phenotype (Epistasis).

Part 4: Experimental Protocol (Self-Validating System)

Objective: Distinguish specific MPS1 inhibition from off-target toxicity using a Doxycycline-inducible Cas9 system.

Phase 1: System Engineering[1]
  • Cell Line Choice: Use a diploid line (e.g., RPE-1) for clean karyotype analysis, or your specific cancer model (e.g., HeLa).[1]

  • Vector System: Lentiviral delivery of Tet-On-Cas9 and a constitutive sgRNA targeting an early exon of TTK (MPS1).[1]

    • Expert Insight: Design sgRNAs targeting the kinase domain are risky as they may allow N-terminal fragments to express. Target Exon 2 or 3.

  • Validation: Treat with Doxycycline (1 µg/mL) for 48h. Confirm >90% depletion via Western Blot (Anti-MPS1/TTK antibody).[1]

Phase 2: The Drug Challenge (The "Killer" Experiment)

This protocol relies on the "Time-to-Death" or "Mitotic Index" window.[1] Since MPS1 KO is lethal, we look for acceleration or additive effects.

Step-by-Step:

  • Seed Cells: Plate 2,000 cells/well in 96-well plates (white opaque for luminescence).

  • Induction:

    • Group A: No Dox (Wild Type MPS1).[1]

    • Group B: +Dox (MPS1 KO induced).[1]

  • Wait: Incubate 48 hours to allow Cas9 to deplete MPS1 protein.

  • Drug Treatment:

    • Treat both Group A and Group B with a dose-response of your Inhibitor (0.1 nM to 10 µM).[1]

    • Include a known specific control (e.g., Reversine or BAY 1217389 ) and a negative control (DMSO).[1]

  • Readout (72h post-drug): Measure ATP viability (CellTiter-Glo).

Phase 3: Data Interpretation

Calculate the IC50 for both groups.

ObservationInterpretationConclusion
Shift 1: Drug kills Group A (WT) but Group B (KO) is resistant .[1]*The drug requires MPS1 to be toxic.VALIDATED: On-Target.
Shift 2: Drug kills Group A and Group B equally .[1]The drug kills regardless of MPS1 presence.FAILED: Off-Target.
Shift 3: Drug makes Group B die faster than KO alone.[1]The drug hits a second survival pathway.FAILED: Polypharmacology.

*Note on "Resistant": In the context of an essential gene, "Resistant" means the drug does not shift the baseline death curve of the KO. If the KO kills 50% of cells, and KO + Drug kills 90%, it is off-target.[1]

Part 5: Advanced Workflow Visualization

Experimental_WorkflowStartStart: Tet-On Cas9 Cell LineInductionAdd Doxycycline (48h)(Induce Cas9 Expression)Start->InductionValidationQC: Western BlotConfirm MPS1 LossInduction->Validation Essential QCSplitSplit into Assay PlatesValidation->SplitArm_WTArm A: -Dox (WT MPS1)Split->Arm_WTArm_KOArm B: +Dox (MPS1 Null)Split->Arm_KOTreatmentApply Drug Dose Response(0 - 10uM)Arm_WT->TreatmentArm_KO->TreatmentReadoutAssay: CellTiter-Glo(Viability)Treatment->Readout 72h IncubationAnalysisCompare IC50 ShiftsReadout->Analysis

Caption: Step-by-step workflow for inducible CRISPR validation of MPS1 inhibitors.

References

  • Jelluma, N., et al. (2008). "Chromosomal Instability by Inefficient Mps1 Auto-Activation Due to a Weakened Mitotic Checkpoint and Lagging Chromosomes."[1] PLOS ONE. Link

  • Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome segregation and the spindle assembly checkpoint by chemical genetics." Nature Cell Biology. Link

  • Wengner, A. M., et al. (2016). "Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity."[1] Molecular Cancer Therapeutics. Link

  • Giuliano, C. J., et al. (2019). "MELK expression correlates with tumor mitotic activity but is not required for cancer growth."[1] eLife. (Demonstrating the CRISPR vs. RNAi specificity crisis). Link

  • Kops, G. J., et al. (2020). "On the way to the clinic: Mps1 inhibitors." Chromosoma. Link[1]

A Head-to-Head Comparison of NMS-P715 Analogs in Combination with DNA Damaging Agents: A Guide to Evaluating Synergistic Antitumor Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of novel Poly (ADP-ribose) polymerase (PARP) inhibitor analogs, specifically derivatives of NMS-P715, when combined with conventional DNA damaging agents. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a template for data interpretation, empowering you to conduct robust, self-validating studies.

Introduction: The Rationale for PARP Inhibition and Combination Therapy

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It recognizes and binds to DNA single-strand breaks (SSBs), a common form of DNA damage, and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains.[1][2] This process recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[2][3]

PARP inhibitors, such as NMS-P715, exploit a concept known as synthetic lethality .[4][5][6] In cancer cells with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair is catastrophic.[4][7][8] Unrepaired SSBs are converted into more lethal DSBs during DNA replication.[7][9] When the HR pathway is also deficient, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][9]

The therapeutic window for PARP inhibitors can be expanded by combining them with DNA damaging agents (e.g., chemotherapy or radiation).[10][11] These agents increase the burden of DNA lesions, overwhelming the repair capacity of cancer cells and potentiating the cytotoxic effects of PARP inhibition.[10][12][13] This guide focuses on evaluating novel analogs of NMS-P715, a potent PARP1 inhibitor, to identify candidates with superior synergistic properties when paired with such agents.

The Core Concept: Mechanism of Synthetic Lethality

The synergistic relationship between PARP inhibitors and DNA damaging agents is rooted in the principle of synthetic lethality. The diagram below illustrates this concept.

G cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell (Deficient HR Repair, e.g., BRCA-mutant) SSB_N Single-Strand Break (SSB) PARPi_N PARP Inhibition SSB_N->PARPi_N Blocked DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Survival_N Cell Survival HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi_C PARP Inhibition SSB_C->PARPi_C Blocked DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse HR_C Defective HR Repair DSB_C->HR_C Impaired Death_C Cell Death (Apoptosis) HR_C->Death_C

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

Experimental Design and Methodologies

A robust evaluation of synergistic effects requires a multi-faceted approach.[14] The following sections outline the key components of a well-designed study, from selecting appropriate reagents and cell lines to detailed experimental protocols.

Selection of Materials
  • NMS-P715 Analogs: For this guide, we will consider two hypothetical analogs:

    • Analog A: Designed for increased potency against PARP1.

    • Analog B: Modified for improved pharmacokinetic properties (e.g., solubility, cell permeability).

  • DNA Damaging Agents:

    • Temozolomide (TMZ): An alkylating agent that induces base mismatches and SSBs.

    • Cisplatin: A platinum-based drug that forms DNA adducts and inter/intra-strand crosslinks, leading to DSBs.

  • Cell Lines:

    • BRCA2-deficient cell line (e.g., CAPAN-1): To model tumors with inherent HR deficiency.

    • BRCA-proficient cell line (e.g., BxPC-3): As a control to assess synergy in an HR-competent background.

Experimental Workflow

The overall workflow for assessing synergy is depicted below. This systematic process ensures that data from different assays can be correlated to build a comprehensive understanding of the drug interactions.

G start Start: Select Cell Lines, Analogs, and DNA Damaging Agents ic50 Step 1: Determine IC50 Values (Single Agent Cytotoxicity) start->ic50 synergy_assay Step 2: Cell Viability Assay (Combination Treatment) ic50->synergy_assay ci_calc Step 3: Calculate Combination Index (CI) (Chou-Talalay Method) synergy_assay->ci_calc mechanism_studies Step 4: Mechanistic Studies ci_calc->mechanism_studies apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanism_studies->apoptosis Cell Death dna_damage DNA Damage Assay (γ-H2AX Foci Formation) mechanism_studies->dna_damage Genotoxicity analysis Step 5: Data Integration and Analysis apoptosis->analysis dna_damage->analysis end Conclusion: Identify Lead Synergistic Combination analysis->end

Caption: Overall Experimental Workflow for Synergy Evaluation.

Detailed Experimental Protocols

This protocol first determines the half-maximal inhibitory concentration (IC50) for each drug individually, which is essential for designing the subsequent combination studies.

A. IC50 Determination (Single Agents)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of NMS-P715, Analog A, Analog B, Temozolomide, and Cisplatin. Treat the cells with a range of concentrations for 72 hours.

  • Viability Assessment (CellTiter-Glo® Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[15]

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.[15]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17]

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of metabolically active cells.[18]

  • Data Analysis: Normalize the data to untreated controls and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound.

B. Combination Synergy Assay

  • Experimental Design: Based on the individual IC50 values, design a matrix of drug concentrations. A common approach is the fixed-ratio method, where drugs are combined at ratios based on their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).

  • Treatment and Viability Assessment: Treat cells with the drug combinations for 72 hours and assess viability using the CellTiter-Glo® assay as described above.

  • Synergy Quantification (Chou-Talalay Method):

    • Use software like CompuSyn or a dedicated calculator to determine the Combination Index (CI).[19]

    • The CI provides a quantitative measure of the interaction between two drugs.[20][21][22]

    • Interpretation of CI Values: [19][20][23]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[24]

  • Cell Treatment: Treat cells in 6-well plates with the single agents and the most synergistic combination(s) identified in Protocol 1 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[25]

  • Staining:

    • Wash the cells with cold PBS.[26]

    • Resuspend the cell pellet in 1X Binding Buffer.[26]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[25][26]

    • Incubate for 15 minutes at room temperature in the dark.[25][26]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation).[27][28]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[27]

Phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest markers of DNA double-strand breaks.[29][30] Quantifying γ-H2AX foci provides a direct measure of DNA damage.[29][31][32]

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the selected drug combinations for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton™ X-100 in PBS to allow antibody entry.[33]

  • Immunostaining:

    • Block non-specific antibody binding with 1% BSA in PBS.

    • Incubate with a primary antibody against γ-H2AX (Ser139).[33]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[33]

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci indicates a higher level of DNA DSBs.[32]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. Below are examples of how to present the results from the described protocols.

Table 1: Single-Agent Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)
NMS-P715CAPAN-1 (BRCA2-def)0.5
BxPC-3 (BRCA-prof)5.2
Analog A CAPAN-1 (BRCA2-def)0.2
BxPC-3 (BRCA-prof)3.8
Analog B CAPAN-1 (BRCA2-def)0.6
BxPC-3 (BRCA-prof)5.5
TemozolomideCAPAN-1 (BRCA2-def)25
BxPC-3 (BRCA-prof)150
CisplatinCAPAN-1 (BRCA2-def)2
BxPC-3 (BRCA-prof)15

Hypothetical data is for illustrative purposes only.

Interpretation: Analog A shows higher potency than the parent compound, NMS-P715, especially in the BRCA2-deficient line. All PARP inhibitors show significantly greater activity in the HR-deficient CAPAN-1 cells, confirming the principle of synthetic lethality.

Table 2: Combination Index (CI) Values in CAPAN-1 Cells at 50% Fraction Affected (Fa=0.5)

CombinationCI ValueInterpretation
NMS-P715 + Temozolomide0.65Synergy
Analog A + Temozolomide 0.40 Strong Synergy
Analog B + Temozolomide0.70Synergy
NMS-P715 + Cisplatin0.55Synergy
Analog A + Cisplatin 0.35 Strong Synergy
Analog B + Cisplatin0.60Synergy

Hypothetical data is for illustrative purposes only.

Interpretation: Analog A demonstrates the strongest synergistic interactions with both temozolomide and cisplatin, as indicated by the lowest CI values. This suggests its increased potency translates to enhanced combination effects.

Table 3: Mechanistic Assay Summary in CAPAN-1 Cells

Treatment% Apoptotic Cells (Annexin V+)Avg. γ-H2AX Foci/Nucleus
Control5%2
Analog A (IC50)20%15
Temozolomide (IC50)15%12
Analog A + Temozolomide 65% 45
Cisplatin (IC50)18%18
Analog A + Cisplatin 72% 55

Hypothetical data is for illustrative purposes only.

Interpretation: The strongly synergistic combinations identified by the CI values also induce the highest levels of apoptosis and DNA damage (γ-H2AX foci). This provides a mechanistic link between the observed synergy and the intended biological outcome: overwhelming the cell's DNA repair capacity, leading to apoptosis.

Conclusion

This guide outlines a systematic and robust methodology for evaluating the synergistic potential of NMS-P715 analogs with DNA damaging agents. By integrating cytotoxicity assays, rigorous synergy quantification, and key mechanistic studies, researchers can effectively identify and validate promising new therapeutic combinations. The superior performance of a candidate like "Analog A" in this hypothetical study—characterized by higher potency, stronger synergy, and a clear mechanism of action—would justify its advancement into more complex preclinical models. This structured approach ensures that experimental choices are driven by scientific rationale and that the resulting data is both reliable and interpretable, accelerating the path toward developing more effective cancer therapies.

References

  • Colombo, R., Caldarelli, M., Mennecozzi, M., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255-10264. [Link]

  • Zimmer, A. S., Nichols, E., & commun, C. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Cancers of the Head & Neck, 2(1), 1-8. [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

  • Odate, S., Nakamura, K., Ebi, H., & Wakai, T. (2017). Synergistic effects of olaparib and DNA-damaging agents in oesophageal squamous cell carcinoma cell lines. Anticancer research, 37(10), 5449-5457. [Link]

  • Lord, C. J., & Ashworth, A. (2012). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Science signaling, 5(248), pe44-pe44. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Epigenetics, 5(8), 733-737. [Link]

  • Li, H., Liu, Z. Y., Wu, N., Chen, Y. C., Cheng, Q., & Wang, J. (2020). PARP inhibitor combinations: a novel therapy for cancer. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature reviews Molecular cell biology, 18(10), 610-621. [Link]

  • Tallarida, R. J. (2011). Quantitative methods for assessing drug synergism. Current protocols in pharmacology, 53(1), 9-8. [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: an overview of the different methods. Pharmacology research & perspectives, 3(3), e00149. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ivashkevich, A., Redon, C. E., Nakamura, A. J., & Martin, R. F. (2012). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research. Cancer letters, 327(1-2), 123-133. [Link]

Sources

A Senior Application Scientist's Guide to Biomarker Validation for Patient Stratification in NMS-P715 Analog Trials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison of strategies for validating patient stratification biomarkers for clinical trials of NMS-P715 analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to explain the causal scientific reasoning behind experimental design, ensuring a robust and defensible biomarker strategy.

Introduction: The Imperative for Precision in MPS1 Inhibition

NMS-P715 and its analogs represent a promising class of targeted anti-cancer therapies. These small molecules are potent, ATP-competitive inhibitors of Monopolar Spindle 1 (MPS1), a serine/threonine kinase.[1][2] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[3][4] In many aggressive cancers, MPS1 is overexpressed, allowing tumor cells to tolerate high levels of aneuploidy and chromosomal instability, which are otherwise lethal.[5][6] By inhibiting MPS1, NMS-P715 disrupts the SAC, leading to severe chromosome missegregation and, ultimately, mitotic catastrophe and cell death in cancer cells.[5][7][8]

While the mechanism is potent, a "one-size-fits-all" approach to clinical application is inefficient and destined to fail. The heterogeneity of tumors dictates that only a subset of patients will derive significant benefit. Therefore, the success of NMS-P715 analog trials is inextricably linked to the development and rigorous validation of predictive biomarkers. A validated biomarker enables the precise selection of patients most likely to respond, a process known as patient stratification.[9][10] This not only maximizes the chances of trial success but also spares non-responding patients from potential toxicities.

This guide will delineate a comprehensive framework for biomarker validation, using a multi-platform approach to compare methodologies and provide actionable, field-tested protocols.

Section 1: The Mechanistic Basis for Biomarker Selection

A logical biomarker strategy begins with the drug's mechanism of action. Since NMS-P715 analogs target the mitotic machinery, candidate biomarkers should reflect the state of the SAC and the cell's dependency on it.

The MPS1 Signaling Pathway and the Spindle Assembly Checkpoint (SAC)

MPS1 is an upstream kinase in the SAC cascade.[6] When a kinetochore is not properly attached to spindle microtubules, MPS1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[11] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from entering anaphase prematurely and allowing time for correct attachments to form.[4][12] In many cancer cells, which are often aneuploid, this checkpoint is under constant stress and its integrity is paramount for survival.

MPS1_SAC_Pathway cluster_Mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 Activates SAC_Proteins Mad2, BubR1, etc. MPS1->SAC_Proteins Phosphorylates & Recruits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Forms APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase_Entry Anaphase Entry APC_C->Anaphase_Entry Blocked SAC_Bypass SAC Bypass & Mitotic Catastrophe APC_C->SAC_Bypass Prematurely Active NMS_P715 This compound NMS_P715->MPS1 Inhibits

Figure 1: MPS1's central role in the Spindle Assembly Checkpoint and its inhibition by NMS-P715 analogs.

Candidate Biomarkers for MPS1 Inhibition

Based on the pathway, several candidate biomarker strategies emerge:

  • MPS1 Overexpression: High levels of MPS1 protein or mRNA could indicate a dependency or "addiction" to this pathway, making the tumor more susceptible to inhibition.

  • Genetic Alterations in SAC Components: Mutations in genes like BUB1, MAD2L1, or others in the pathway could alter SAC integrity and sensitivity to MPS1 inhibition.

  • Markers of High Mitotic Activity: A high proliferation rate, often measured by Ki-67, suggests a larger fraction of cells are passing through mitosis, providing more opportunities for an MPS1 inhibitor to act.

  • Chromosomal Instability (CIN): Tumors with high levels of CIN may rely more heavily on the SAC to prevent lethal errors in segregation, presenting a key vulnerability.[5]

While all are plausible, a direct pharmacodynamic (PD) marker—one that shows the drug is hitting its target—is invaluable. A strong PD marker can also serve as a predictive biomarker, correlating target engagement with clinical response.

Section 2: A Multi-Platform Framework for Biomarker Validation

Biomarker validation is a phased, rigorous process designed to prove that an assay is trustworthy and clinically meaningful.[13][14] This process is broadly divided into analytical validation, clinical validation, and establishing clinical utility.[15]

Biomarker_Validation_Workflow Discovery Phase 0: Discovery (Mechanistic Rationale) Analytical Phase 1: Analytical Validation 'Is the test accurate and reliable?' Discovery->Analytical Assay Development Clinical_Val Phase 2: Clinical Validation 'Does the test correlate with outcome?' Analytical->Clinical_Val Fit-for-Purpose Assay Clinical_Utility Phase 3: Clinical Utility 'Does using the test improve patient care?' Clinical_Val->Clinical_Utility Validated Biomarker Regulatory Companion Diagnostic (CDx) Regulatory Approval Clinical_Utility->Regulatory Prospective Trial Data

Figure 2: The phased workflow for robust biomarker validation, from initial discovery to regulatory approval.

Phase 1: Analytical Validation — Is the Assay Reliable?

Analytical validation establishes that a biomarker assay is accurate, precise, and reproducible under laboratory conditions.[14][15] The stringency of this process is "fit-for-purpose"; an exploratory assay in a Phase I trial requires less rigorous validation than an assay used for patient selection in a pivotal Phase III trial.[16]

Methodology Comparison: Three common platforms for cancer biomarker analysis are Immunohistochemistry (IHC), Next-Generation Sequencing (NGS), and Quantitative Reverse Transcription PCR (qRT-PCR).

Parameter Immunohistochemistry (IHC) Next-Generation Sequencing (NGS) Quantitative RT-PCR (qRT-PCR)
Analyte ProteinDNA/RNAmRNA
Sample Type FFPE Tissue, Frozen TissueFFPE Tissue, Frozen Tissue, Liquid BiopsyFFPE Tissue, Frozen Tissue
Key Output Protein expression, localization, H-ScoreMutations, copy number, fusionsGene expression level
Strengths Spatial context, widely available, cost-effectiveComprehensive genomic view, high sensitivity, detects novel alterations[17][18]High sensitivity, quantitative
Weaknesses Semi-quantitative, antibody variabilityHigher cost, complex bioinformatics, turnaround timeNo spatial context, RNA stability issues
Best For Protein level biomarkers (e.g., MPS1)Genetic alterations, TMB, MSISingle gene expression analysis

Table 1: Comparison of common biomarker detection platforms.

Detailed Protocol: Analytical Validation of an MPS1 IHC Assay

This protocol provides a self-validating system for an IHC assay intended to measure MPS1 protein expression in Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue.

Causality: The goal is to develop an assay where every step is controlled and validated to ensure that the final staining result is a true reflection of the MPS1 protein level in the tumor, not an artifact of the process. This follows guidelines from authorities like the College of American Pathologists (CAP).[19][20]

Methodology:

  • Antibody Selection & Characterization (Specificity):

    • Action: Screen multiple anti-MPS1 antibody clones from different vendors.

    • Rationale: Not all antibodies are created equal. Specificity is paramount.

    • Validation: Perform Western blotting on cell lysates from a known MPS1-high cell line (e.g., A2780) and an MPS1-knockdown/knockout line. A specific antibody will show a single band at the correct molecular weight (~85 kDa for MPS1) only in the MPS1-high line. This confirms the antibody binds to the correct target.[21]

  • Assay Optimization (Sensitivity & Dynamic Range):

    • Action: Test a matrix of conditions on known positive and negative control tissues (e.g., cell line xenografts). Vary parameters such as antigen retrieval time/pH, antibody concentration, and incubation time.

    • Rationale: An optimal protocol maximizes the signal-to-noise ratio, allowing for clear differentiation between true positive staining and background.

    • Validation: The optimal condition is the one that yields strong, specific staining in the positive control with minimal to no staining in the negative control.

  • Precision & Reproducibility Testing:

    • Action:

      • Intra-assay Precision: Stain 5 serial sections from the same positive and negative tissue blocks in a single run.

      • Inter-assay Precision: Stain sections from the same blocks across 3-5 different days, with different operators if possible.

    • Rationale: The assay must produce the same result regardless of minor variations in day-to-day execution.

    • Validation: A pathologist, blinded to the run, scores all slides. The Coefficient of Variation (CV) for the scores should be less than 20%. Concordance between runs should be >90%.[20]

  • Scoring Criteria Definition:

    • Action: Develop a clear, semi-quantitative scoring system (e.g., H-Score = Σ [Intensity (0-3) x % of positive cells]). Define the cutoff for "Biomarker Positive" vs. "Biomarker Negative."

    • Rationale: An objective scoring system is essential for reproducibility and for defining the patient population in the clinical validation phase.

Phase 2: Clinical Validation — Does the Biomarker Correlate with Outcome?

Clinical validation links the analytically validated biomarker to a clinical endpoint.[14][15] This is often done retrospectively using samples from early-phase trials or prospectively in later-stage trials.

Study Design:

  • Cohort: Use archival FFPE tumor samples from patients treated with an this compound in a Phase I/II trial.

  • Method: Stain all samples with the validated MPS1 IHC assay. A pathologist scores all samples, blinded to patient outcomes.

  • Endpoints: Primary endpoints could be Objective Response Rate (ORR) and Progression-Free Survival (PFS).

Data Analysis & Presentation: The core question is whether patients defined as "Biomarker Positive" had better outcomes than those who were "Biomarker Negative."

Patient Group N Objective Response Rate (ORR) Median PFS (Months) Hazard Ratio (HR) for PFS (95% CI) p-value
MPS1-High (Positive) 4542.2%8.1\multirow{2}{}{0.45 (0.25 - 0.81)}\multirow{2}{}{0.007}
MPS1-Low (Negative) 5512.7%3.5

Table 2: Hypothetical clinical validation data for MPS1 expression as a predictive biomarker for an this compound. This data demonstrates a strong correlation between high MPS1 expression and improved clinical outcomes.

Phase 3: Clinical Utility — Does Using the Biomarker Improve Outcomes?

The final and most challenging step is proving clinical utility: showing that stratifying patients based on the biomarker leads to better outcomes than treating an unselected population.[15] This requires a prospective, biomarker-stratified clinical trial.

Trial Design: A Biomarker-Stratified Approach

In this design, all patients are tested for the biomarker (e.g., MPS1-High). Both biomarker-positive and biomarker-negative patients are randomized to receive either the this compound or standard-of-care. This allows for the assessment of the drug's efficacy in both populations and definitively proves the predictive value of the biomarker.[22]

Stratified_Trial_Design All_Patients All Patients (e.g., Advanced Solid Tumors) Biomarker_Test Biomarker Test (Validated MPS1 IHC Assay) All_Patients->Biomarker_Test Stratum1 Stratum 1: Biomarker Positive (MPS1-High) Biomarker_Test->Stratum1 Positive Stratum2 Stratum 2: Biomarker Negative (MPS1-Low) Biomarker_Test->Stratum2 Negative Rand1 Randomize Stratum1->Rand1 Rand2 Randomize Stratum2->Rand2 Drug_Arm1 This compound Rand1->Drug_Arm1 Control_Arm1 Standard of Care Rand1->Control_Arm1 Drug_Arm2 This compound Rand2->Drug_Arm2 Control_Arm2 Standard of Care Rand2->Control_Arm2

Figure 3: Logic of a biomarker-stratified Phase III trial to establish clinical utility.

Section 3: The Future — Liquid Biopsies and Companion Diagnostics

While tissue-based assays are the current gold standard, they are invasive and may not capture the full heterogeneity of a patient's disease. Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from a blood draw, offer a minimally invasive alternative for patient stratification and monitoring.[23][24][25] An NGS panel applied to ctDNA could assess MPS1 gene amplification and mutations in other SAC genes simultaneously, providing a more comprehensive molecular picture.[26][27]

The ultimate goal of this validation process is the development of a companion diagnostic (CDx). A CDx is an in vitro diagnostic device that provides information essential for the safe and effective use of a corresponding therapeutic product.[15] Achieving CDx status requires extensive validation and approval from regulatory bodies like the FDA.[28][29]

Conclusion: A Pathway to Personalized Medicine

The successful clinical development of NMS-P715 analogs hinges on a departure from traditional trial design and an embrace of precision medicine.[30] This requires a deep, mechanistic understanding of the drug's target, the selection of biologically relevant candidate biomarkers, and an unwavering commitment to a rigorous, multi-phased validation framework. By systematically validating assays for analytical reliability and clinical correlation, we can develop the tools necessary to identify the right patient for the right drug at the right time, fulfilling the promise of targeted cancer therapy.

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Molecular Cancer Therapeutics. [Link]

  • Jema, D., et al. (2022). Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. European Journal of Pharmacology. [Link]

  • Waddell, N., et al. (2015). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. Molecular Cancer Therapeutics. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry. [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. American Association for Cancer Research. [Link]

  • Perez-Aso, M., & Castanedo, L. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences. [Link]

  • Lee, J. W., et al. (2010). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research. [Link]

  • CD Genomics. (n.d.). Next-Generation Sequencing for Cancer Biomarker Discovery. CD Genomics. [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. cap.org. [Link]

  • Wang, C., et al. (2016). Mps1 kinase regulates tumor cell viability via its novel role in mitochondria. Cell Death & Disease. [Link]

  • Brock, G., et al. (2015). Liquid biopsy for cancer screening, patient stratification and monitoring. Translational Cancer Research. [Link]

  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA.gov. [Link]

  • National Cancer Institute. (n.d.). Cancer Biomarkers. cancer.gov. [Link]

  • Wikipedia. (n.d.). Spindle checkpoint. Wikipedia. [Link]

  • Oxford Global. (2023). Patient Stratification: Leveraging Biomarkers for Precision Medicine. Oxford Global. [Link]

  • Brock, G., et al. (2015). Liquid biopsy for cancer screening, patient stratification and monitoring. Gene-Quantification.com. [Link]

  • Musacchio, A. (2015). Spindle assembly checkpoint activation and silencing at kinetochores. Nature Reviews Molecular Cell Biology. [Link]

  • NordiQC. (n.d.). Validation and verification process for IHC. NordiQC. [Link]

  • Precision for Medicine. (2025). Analytical vs Clinical Validation: Key Differences in Biomarker Qualification. precisionformedicine.com. [Link]

  • U.S. Food and Drug Administration. (2021). About Biomarkers and Qualification. FDA.gov. [Link]

  • Gagan, J., & Van Allen, E. M. (2015). Next-generation sequencing in cancer diagnosis and treatment: clinical applications and future directions. Journal of Clinical Oncology. [Link]

  • Kim, S. W., et al. (2017). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine. [Link]

  • Landeck, L., et al. (2016). The Art of Validating Biomarkers. Experimental Dermatology. [Link]

  • Heitzer, E., et al. (2022). Liquid Profiling for Cancer Patient Stratification in Precision Medicine-Current Status and Challenges for Successful Implementation in Standard Care. Cancers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Norton Healthcare. (2024). Phase 1 clinical trials update. nortonhealthcare.com. [Link]

  • Spandidos Publications. (2024). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. spandidos-publications.com. [Link]

  • YouTube. (2021). Spindle Assembly Checkpoint | Mitotic Checkpoint. YouTube. [Link]

  • Precision for Medicine. (2025). Biomarker-Driven Clinical Trials in Oncology: Enrichment, Stratification, All-Comers & Basket. precisionformedicine.com. [Link]

  • CancerCare. (n.d.). Employers' Prescription for Employee Protection Toolkit: Best Practices for Biomarker Testing Coverage Glossary. cancercare.org. [Link]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. synapse.patsnap.com. [Link]

  • Evolution News. (2024). The Elegant Spindle Assembly Checkpoint. evolutionnews.org. [Link]

  • Kasi, A., et al. (2025). Liquid Biopsy Approaches for Cancer Characterization, Residual Disease Detection, and Therapy Monitoring. ASCO Publications. [Link]

  • Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). nordicbioscience.com. [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays. Archives of Pathology & Laboratory Medicine. [Link]

  • Matsui, S., et al. (2018). Biomarker-Stratified Phase III Clinical Trials: Enhancement with a Subgroup-Focused Sequential Design. Clinical Cancer Research. [Link]

  • Heitzer, E., et al. (2022). Liquid Profiling for Cancer Patient Stratification in Precision Medicine—Current Status and Challenges for Successful Implementation in Standard Care. MDPI. [Link]

  • Bioanalysis Zone. (2018). Exploratory biomarker testing: to qualify or validate the assay?. bioanalysis-zone.com. [Link]

  • JoVE. (2023). Video: The Spindle Assembly Checkpoint. JoVE. [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays Guideline Update. cap.org. [Link]

  • Biocompare. (2022). Biomarker Stratification in Clinical Trials. biocompare.com. [Link]

  • Tejpar, S., et al. (2011). Genetic-based biomarkers and next-generation sequencing: the future of personalized care in colorectal cancer. Future Oncology. [Link]

  • Daniel, S., & Abrol, M. (2024). NGS panels' capture of biomarkers associated with targeted therapies in clinical trials. Journal of Clinical Oncology. [Link]

  • Pharma Focus America. (n.d.). From Biomarkers to Precision Trials: Expanding Role of NGS. pharmafocusamerica.com. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of NMS-P715 and its Analogs: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: February 2026

As a potent and selective inhibitor of MPS1 kinase, NMS-P715 and its analogs are invaluable tools in cancer research and drug development, driving critical advancements in our understanding of mitotic checkpoint control.[1] However, the very properties that make these compounds effective—their cytotoxicity and ability to induce aneuploidy and cell death—necessitate rigorous and well-defined disposal procedures to ensure the safety of laboratory personnel and the protection of our environment.[2] This guide provides a comprehensive framework for the proper disposal of NMS-P715 and its analogs, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Understanding the Hazard: Why Standard Disposal Protocols are Insufficient

NMS-P715 is a bioactive small molecule designed to interfere with cellular processes.[3] Its classification as a cytotoxic compound underscores the potential risk to researchers through accidental exposure. Standard chemical waste procedures may not adequately address the specific hazards posed by such potent molecules. Therefore, a dedicated and scientifically grounded disposal strategy is not just recommended, it is imperative.

A crucial first step in handling any chemical is to thoroughly review its Safety Data Sheet (SDS). The SDS for NMS-P715 provides essential information regarding its physical and chemical properties, known hazards, and requisite personal protective equipment (PPE).

PropertyValueSource
Molecular Formula C₃₅H₃₉F₃N₈O₃
Molecular Weight 676.73 g/mol
Appearance White to off-white solidSigma-Aldrich
Solubility Soluble in DMSO[3]
Storage Store at -20°CMedChemExpress

The Core Principle: Segregation and Containment at the Source

The cornerstone of safe disposal for NMS-P715 and its analogs is immediate and proper segregation of all contaminated materials. This minimizes the risk of cross-contamination and ensures that the waste stream is correctly identified for final disposal.

Caption: Waste segregation workflow for NMS-P715 contaminated materials.

Step-by-Step Disposal Protocols

The following protocols provide detailed guidance for the disposal of different waste streams contaminated with NMS-P715.

Protocol 1: Disposal of Solid Waste

This protocol applies to all non-sharp, solid materials that have come into contact with NMS-P715, including:

  • Personal Protective Equipment (gloves, disposable lab coats)

  • Weighing papers and boats

  • Contaminated bench paper

  • Pipette tips

  • Plastic vials and tubes

Methodology:

  • Immediate Segregation: At the point of generation, place all contaminated solid waste directly into a designated, clearly labeled, purple-lidded cytotoxic waste container.

  • Container Management: Keep the container closed when not in use. Do not overfill the container.

  • Final Disposal: Once the container is full, arrange for its collection by your institution's hazardous waste management service for high-temperature incineration.

Causality: High-temperature incineration is the recommended disposal method for cytotoxic waste as it ensures the complete destruction of the active chemical compound, preventing its release into the environment.

Protocol 2: Disposal of Liquid Waste

This protocol is for all liquid waste containing NMS-P715, such as:

  • Unused stock solutions (typically in DMSO)

  • Contaminated cell culture media

  • Aqueous buffers used in experiments

Methodology:

  • Waste Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled purple-lidded cytotoxic liquid waste container.

  • Chemical Inactivation (Recommended but requires validation): While direct incineration is the standard, chemical inactivation can be an effective preliminary step for liquid waste. The stability of the pyrazolo[4,3-h]quinazoline core of NMS-P715 suggests that it may be susceptible to degradation under strong oxidative or hydrolytic conditions. However, a specific, validated protocol for NMS-P715 is not currently published. It is critical to consult with your institution's environmental health and safety (EHS) office before attempting any chemical inactivation procedure.

    • Potential (unvalidated) approaches for consideration with EHS:

      • Oxidative Degradation: Treatment with a strong oxidizing agent like potassium permanganate may cleave the heterocyclic ring system.

      • Hydrolysis: Treatment with a strong acid or base could potentially hydrolyze the amide bond, although the stability of the core ring structure under these conditions is not well-documented.[4]

  • Final Disposal: Regardless of whether a chemical inactivation step is performed, the liquid waste must be collected by your institution's hazardous waste management service for high-temperature incineration.

Causality: The pyrazolo[4,3-h]quinazoline scaffold is a stable heterocyclic system.[5][6] Therefore, robust methods are required to ensure its complete degradation. High-temperature incineration guarantees this outcome.

Protocol 3: Disposal of Sharps Waste

This protocol covers all sharp items contaminated with NMS-P715, including:

  • Needles and syringes

  • Glass Pasteur pipettes

  • Serological pipettes

  • Contaminated glass vials

Methodology:

  • Immediate Disposal: Place all contaminated sharps directly into a designated, puncture-resistant, purple-lidded cytotoxic sharps container.

  • Container Handling: Do not recap, bend, or break needles. Do not overfill the sharps container.

  • Final Disposal: Once the sharps container is full, it should be sealed and collected by your institution's hazardous waste management service for disposal via incineration.

Emergency Procedures: Spill Management

In the event of a spill of NMS-P715 powder or a solution, immediate and appropriate action is critical to prevent exposure and contamination.

SpillResponse Start Spill Occurs Evacuate Evacuate and Alert Others Start->Evacuate PPE Don Appropriate PPE (2 pairs of gloves, gown, eye protection, respirator if powder) Evacuate->PPE Contain Contain the Spill (absorbent pads for liquids, damp cloth for powders) PPE->Contain Clean Clean the Area (work from outside in) Contain->Clean Decontaminate Decontaminate the Area (use appropriate deactivating solution - consult EHS) Clean->Decontaminate Dispose Dispose of all materials in Cytotoxic Waste Container Decontaminate->Dispose End Report Incident to Supervisor and EHS Dispose->End

Caption: Emergency spill response workflow for NMS-P715.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of NMS-P715 and its analogs is a fundamental aspect of good laboratory practice and a direct reflection of our commitment to safety and environmental stewardship. By adhering to these procedures, researchers can continue to leverage the power of these important research compounds while minimizing risk. This guide serves as a living document; as new information on the degradation and disposal of this class of compounds becomes available, these protocols will be updated to reflect the most current and effective best practices.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021, August 12). PubMed. Retrieved February 8, 2026, from [Link]

  • Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis of pyrazolo[4,3- f ]quinazoline derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. (2010, December 15). PubMed. Retrieved February 8, 2026, from [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • (PDF) Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2025, October 18). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. (2024, January 1). De. Retrieved February 8, 2026, from [Link]

  • Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved February 8, 2026, from [Link]

  • Safety Datasheets. (n.d.). National Foam. Retrieved February 8, 2026, from [Link]

Sources

Personal protective equipment for handling NMS-P715 analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism-Based Risk Assessment

The Core Directive: You are handling an analog of NMS-P715 , a potent, selective inhibitor of MPS1 (TTK) kinase . In the absence of compound-specific toxicology data for this specific analog, you must apply the Precautionary Principle .

The "Why" Behind the Safety (Mechanism of Action)

To understand the risk, you must understand the biology. MPS1 kinase is the "master regulator" of the Spindle Assembly Checkpoint (SAC) .[1]

  • Normal Function: The SAC prevents a cell from dividing until all chromosomes are properly aligned.

  • Inhibition Effect: NMS-P715 forces cells to exit mitosis prematurely with unaligned chromosomes.

  • Safety Implication: This mechanism causes aneuploidy (abnormal chromosome numbers). Therefore, this compound is a suspected reproductive toxin and teratogen . It targets rapidly dividing cells; consequently, your skin, gut lining, and (if applicable) developing fetus are primary risk targets.

Control Banding Classification

Treat this analog as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Default Occupational Exposure Band (OEB): OEB 4 (1 µg/m³ < OEL < 10 µg/m³).

  • Hazard Statements (Inferred): H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged exposure).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 4 compounds. Select your protocol based on the physical state of the compound.

Protective Layer Solid State (Powder/Crystals) Solution State (DMSO/Media) Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N95 inside a certified Fume Hood.Surgical Mask (if in hood) or N95 .Powders aerosolize invisibly. Inhalation is the fastest route to systemic toxicity.
Hand Protection Double Nitrile Gloves (min 0.11mm thick). Outer glove: Long cuff.Double Nitrile Gloves . Change immediately upon splash.[2]DMSO is a permeation enhancer; it will carry the toxin through single gloves and skin.
Body Protection Tyvek® Coverall (Disposable) + Shoe Covers.Chemical Resistant Lab Coat (buttoned to neck) + Cuff guards.Prevents migration of particles to street clothes/home environment.
Eye Protection Chemical Goggles (Indirect Vent).Safety Glasses with Side Shields.MPS1 inhibitors are potential ocular irritants.

Operational Logic: Decision & Workflow Diagrams

Figure 1: Risk Assessment & PPE Decision Logic

This logic gate ensures you select the correct containment level before opening the vial.

PPE_Decision_Logic Start Start: NMS-P715 Analog Handling State Determine Physical State Start->State Solid SOLID (Powder/Lyophilized) State->Solid Liquid LIQUID (Solubilized) State->Liquid Risk_Solid RISK: Inhalation & Surface Contamination (High Aerosol Potential) Solid->Risk_Solid Risk_Liquid RISK: Percutaneous Absorption (DMSO Carrier Risk) Liquid->Risk_Liquid Control_Solid REQ: Fume Hood + Anti-Static Gun Double Gloves + Tyvek Risk_Solid->Control_Solid Control_Liquid REQ: Biosafety Cabinet/Hood Double Gloves (Change often) Risk_Liquid->Control_Liquid

Caption: Decision tree for selecting containment controls based on physical state volatility.

Figure 2: The "Zero-Exposure" Weighing Workflow

Follow this specific sequence to prevent static dispersal of the powder.

Weighing_Protocol Step1 1. Preparation Anti-static gun usage Balance stabilization Step2 2. Transfer Use disposable spatula Never pour from vial Step1->Step2 Step3 3. Solubilization Add DMSO to vial Dissolve BEFORE removal Step2->Step3 Step4 4. Decon Wipe vial exterior (10% Bleach -> Ethanol) Step3->Step4

Caption: Step-by-step workflow to minimize airborne particulate generation during weighing.

Detailed Operational Protocol

Phase A: Weighing (The Critical Step)

Most exposure accidents occur here due to static electricity causing powder "fly-out."

  • Engineering Control: Work strictly inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure. Never weigh on an open bench.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the vial and the spatula before opening. NMS-P715 analogs are often electrostatic.

  • The "In-Vial" Technique (Preferred):

    • Do not remove the powder. Instead, tare the entire vial.

    • Add the calculated volume of solvent (DMSO) directly to the source vial to create a stock solution.

    • Why? This eliminates the transfer step, reducing airborne risk to near zero.

Phase B: Solubilization & Handling

NMS-P715 is hydrophobic and requires DMSO.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent.

  • The DMSO Danger: DMSO increases the permeability of the skin. If you spill a DMSO solution of NMS-P715 on your glove:

    • STOP immediately.

    • PEEL off the outer glove (do not touch the outside).

    • REPLACE with a fresh glove.

    • Why? DMSO can penetrate nitrile in <5 minutes, carrying the kinase inhibitor into your bloodstream.

Phase C: Decontamination & Disposal
Waste StreamProtocol
Liquids (Stock) Collect in a dedicated "High Hazard/Cytotoxic" waste container. Do not mix with general organic waste.
Solids (Vials/Tips) Double-bag in clearly labeled "Cytotoxic Solid Waste" bags.
Spill Cleanup 1. Cover with absorbent pad.2. Deactivate with 10% Sodium Hypochlorite (Bleach) for 15 mins (oxidizes the pyrazole core).3. Rinse with 70% Ethanol.
Final Disposal Incineration is the only acceptable disposal method for kinase inhibitors to prevent environmental bio-accumulation.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Wash with copious soap and water. Do not use ethanol (it may enhance absorption).

  • Inhalation: Move to fresh air. Seek medical attention immediately; provide the SDS (or this guide) to the physician, noting the MPS1 inhibition mechanism .

References

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research.[3]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.

  • National Institutes of Health (NIH) . Safe Handling of Oral Antineoplastic Medications.

  • Merck/Sigma-Aldrich . Safety Data Sheet Guidelines for Kinase Inhibitors.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NMS-P715 analog
Reactant of Route 2
Reactant of Route 2
NMS-P715 analog

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.